mathemycin B
Description
Properties
Molecular Formula |
C77H142N2O29 |
|---|---|
Molecular Weight |
1559.9 g/mol |
IUPAC Name |
(9E,13E,17E)-38-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-40-(10-amino-4-methyldecan-2-yl)-19-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,12,16,20,22,24,26,28,30,32,34,36-dodecahydroxy-5,11,13,15,17,21,27,33,39-nonamethyl-1-oxacyclotetraconta-9,13,17-trien-2-one |
InChI |
InChI=1S/C77H142N2O29/c1-36(19-15-13-14-18-24-78)25-42(7)73-46(11)57(103-75-69(98)62(79)66(95)47(12)102-75)33-50(84)32-55(89)44(9)53(87)29-48(82)28-52(86)43(8)54(88)30-49(83)31-56(90)45(10)65(94)58(104-77-72(101)74(68(97)60(35-81)106-77)108-76-71(100)70(99)67(96)59(34-80)105-76)27-41(6)64(93)40(5)26-39(4)63(92)38(3)20-16-17-21-51(85)37(2)22-23-61(91)107-73/h16,20,26-27,36-38,40,42-60,62-77,80-90,92-101H,13-15,17-19,21-25,28-35,78-79H2,1-12H3/b20-16+,39-26+,41-27+/t36?,37?,38?,40?,42?,43?,44?,45?,46?,47-,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,58?,59-,60-,62+,63?,64?,65?,66-,67-,68-,69-,70+,71+,72+,73?,74+,75+,76+,77+/m1/s1 |
InChI Key |
LNARHTBARTYDAD-FKHUDVNESA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC(CC(C(C(CC(CC(C(C(CC(CC(C(C(C(/C=C(/C(C(/C=C(/C(C(/C=C/CCC(C(CCC(=O)OC(C2C)C(C)CC(C)CCCCCCN)C)O)C)O)\C)C)O)\C)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)C)O)O)O)C)O)O)O)C)O)O)O)N)O |
Canonical SMILES |
CC1CCC(=O)OC(C(C(CC(CC(C(C(CC(CC(C(C(CC(CC(C(C(C(C=C(C(C(C=C(C(C(C=CCCC1O)C)O)C)C)O)C)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)C)O)O)O)C)O)O)O)C)O)O)OC4C(C(C(C(O4)C)O)N)O)C)C(C)CC(C)CCCCCCN |
Synonyms |
mathemycin B |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Mathemycin B: A Technical Guide for Natural Product Researchers
Preamble: Navigating the Path of Natural Product Discovery
The quest for novel bioactive compounds from microbial sources is a cornerstone of drug discovery and development. Actinomycetes, in particular, have proven to be a prolific source of structurally diverse and biologically active secondary metabolites. This guide provides an in-depth technical overview of the discovery and isolation of mathemycin B, a macrocyclic lactone antibiotic. While the specific experimental details for mathemycin B are not exhaustively available in the public domain, this document synthesizes the known information with field-proven methodologies to offer a comprehensive guide for researchers, scientists, and drug development professionals. The protocols and explanations provided herein are illustrative of the robust and validated approaches typically employed in the discovery and characterization of novel macrolide antibiotics from Actinomycetes.
The Producing Microorganism: Identification and Fermentation
Mathemycin B is a secondary metabolite produced by an Actinomycete species identified as HIL Y-8620959[1]. The discovery of a novel bioactive compound begins with the isolation and cultivation of the producing microorganism.
Isolation and Cultivation of Actinomycete sp. HIL Y-8620959
Actinomycetes are commonly isolated from soil samples[2]. A typical isolation protocol involves the serial dilution of a soil sample and plating on a selective medium, such as Gause's No. 1 medium, which is known to support the growth of a wide variety of Actinomycetes while inhibiting the growth of other bacteria and fungi.
Protocol 1: Isolation of Actinomycetes from Soil
-
Sample Preparation: Aseptically collect a soil sample and air-dry it at room temperature for 5-7 days.
-
Serial Dilution: Suspend 1 g of the dried soil sample in 10 mL of sterile distilled water and vortex thoroughly. Prepare a dilution series (10⁻² to 10⁻⁶) in sterile water.
-
Plating: Plate 100 µL of each dilution onto Gause's No. 1 agar plates (soluble starch 20.0 g/L, KNO₃ 1.0 g/L, K₂HPO₄ 0.5 g/L, MgSO₄·7H₂O 0.5 g/L, NaCl 0.5 g/L, FeSO₄·7H₂O 0.01 g/L, agar 20.0 g/L, pH 7.2-7.4), supplemented with cycloheximide (50 µg/mL) and nystatin (50 µg/mL) to inhibit fungal growth.
-
Incubation: Incubate the plates at 28°C for 7-14 days, monitoring for the appearance of characteristic chalky, branched colonies of Actinomycetes.
-
Pure Culture: Isolate individual colonies and subculture them on fresh plates to obtain pure cultures.
Fermentation for the Production of Mathemycin B
The production of secondary metabolites like mathemycin B is highly dependent on the fermentation conditions, including the composition of the culture medium, temperature, pH, and aeration[3]. Optimization of these parameters is critical for maximizing the yield of the target compound. While the specific medium for Actinomycete sp. HIL Y-8620959 is not detailed in available literature, a variety of complex organic media are known to support the production of macrolide antibiotics[4].
Protocol 2: Shake Flask Fermentation for Mathemycin B Production
-
Seed Culture: Inoculate a loopful of a pure culture of Actinomycete sp. HIL Y-8620959 into a 250 mL Erlenmeyer flask containing 50 mL of a seed medium (e.g., soybean meal 15 g/L, glucose 15 g/L, yeast extract 5 g/L, NaCl 5 g/L, CaCO₃ 1 g/L, pH 7.0). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Production Culture: Inoculate a production medium (e.g., soluble starch 20 g/L, soybean meal 20 g/L, glucose 10 g/L, yeast extract 5 g/L, K₂HPO₄ 1 g/L, MgSO₄·7H₂O 0.5 g/L, pH 7.2) in a 2 L Erlenmeyer flask containing 500 mL of the medium with 10% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-10 days.
-
Monitoring: Monitor the production of mathemycin B by periodically taking samples and analyzing the crude extract by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Extraction and Isolation of Mathemycin B
Following fermentation, the next critical phase is the extraction and purification of mathemycin B from the complex fermentation broth. This multi-step process aims to isolate the target compound from other metabolites, media components, and cellular debris.
Extraction from Fermentation Broth
Macrolide antibiotics are typically extracted from the fermentation broth using solvent extraction[5]. The choice of solvent is crucial and is based on the polarity of the target compound.
Protocol 3: Solvent Extraction of Mathemycin B
-
Separation of Biomass: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.
-
Extraction of Supernatant: Adjust the pH of the supernatant to a neutral or slightly acidic range (pH 6-7) and extract three times with an equal volume of ethyl acetate.
-
Extraction of Mycelium: Homogenize the mycelium in acetone or methanol to extract intracellular metabolites. Filter the homogenate and concentrate the filtrate under reduced pressure. Resuspend the residue in water and extract with ethyl acetate as in the previous step.
-
Pooling and Concentration: Combine all ethyl acetate extracts and concentrate under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract is a complex mixture requiring further purification, which is typically achieved through a series of chromatographic techniques.
Workflow for the Purification of Mathemycin B
Sources
Technical Deep Dive: Mathemycin B & Actinomycete sp. Y-8620959
Technical Deep Dive: Mathemycin B & Actinomycete sp.[1][2][3][4] Y-8620959
Source, Biosynthesis, and Bioprocess Engineering[2][3][4][5][6][7][8][9]
Content Type: Technical Whitepaper Subject: Natural Product Chemistry / Microbiology Target Audience: Drug Discovery Scientists, Bioprocess Engineers, and Natural Product Researchers
Executive Summary
Mathemycin B is a high-molecular-weight, glycosylated macrocyclic lactone (macrolactone) antibiotic isolated from the rare actinomycete strain HIL Y-8620959 . Belonging to the desertomycin/monazomycin class of "super macrolactones," it exhibits potent antifungal activity against phytopathogens.
This guide provides a comprehensive technical analysis of the source organism, the physicochemical properties of the metabolite, and the experimental protocols required for its production, isolation, and structural characterization. It synthesizes historical data from Hoechst India Limited (HIL) research with modern polyketide synthase (PKS) theory.
The Source Organism: Actinomycete sp.[1][2][3][4][6][8][9][10] Y-8620959[2][3][5][6][7][8][9]
Taxonomy and Strain Characteristics
The producing organism, designated as Strain HIL Y-8620959 , is a soil-dwelling actinomycete.[1][2] Unlike the ubiquitous Streptomyces species, this strain is classified within the "rare actinomycetes"—a group often requiring specialized isolation techniques and media to prevent overgrowth by faster-growing bacteria.[2]
| Feature | Description |
| Strain ID | HIL Y-8620959 (Hoechst India Limited collection) |
| Taxonomy | Actinomycetales (Genus unspecified in primary patent, likely Streptomyces or Streptoverticillium based on morphology) |
| Morphology | Filamentous, aerobic, Gram-positive.[2] Forms substrate and aerial mycelium. |
| Pigmentation | Melanoid pigments observed on tyrosine agar (ISP 7).[3] |
| Ecology | Terrestrial soil isolate. |
Maintenance and Preservation
To ensure genetic stability and consistent secondary metabolite production, the strain must be maintained under strict conditions.
-
Short-term: Slants of Yeast Extract-Malt Extract Agar (ISP Medium 2) at 4°C.
-
Long-term: Cryopreservation in 20% (v/v) glycerol at -80°C.
-
Lyophilization: Skim milk suspension sealed in ampoules.
Mathemycin B: Chemical Architecture
Mathemycin B is a "super macrolactone," distinguished by a ring size exceeding the typical 12-16 membered rings found in erythromycin-type macrolides. It is structurally related to desertomycin and monazomycin but possesses unique glycosylation patterns.
Physicochemical Profile
| Property | Data |
| Compound Name | Mathemycin B |
| Molecular Formula | C |
| Molecular Weight | ~1559.9 Da |
| Appearance | White amorphous powder |
| Solubility | Soluble in MeOH, DMSO, Pyridine; Insoluble in Hexane, Water |
| UV Absorption | End absorption (suggesting lack of extended conjugation) |
| IR Spectrum | Bands at 3400 cm |
Structural Highlights
-
Macrocyclic Core: A large lactone ring (likely 42+ members) derived from polyketide assembly.
-
Glycosylation: Contains a specific amino sugar, identified as 3'-amino-2,6-dideoxy-β-D-glucose , attached at the C-37 position.[4]
-
Termini: Features an amino group at the terminus, a hallmark of the desertomycin/monazomycin class.[5]
Bioprocess Engineering: Fermentation & Production
The production of Mathemycin B requires a biphasic fermentation strategy: a seed culture phase to generate biomass and a production phase to trigger secondary metabolism.
Fermentation Protocol
Rationale: The medium uses complex nitrogen sources (Soybean meal) and slow-release carbon sources (Mannitol/Starch) to prolong the stationary phase where macrolactone synthesis occurs.
Step 1: Seed Culture (Inoculum Preparation)
-
Medium: Tryptic Soy Broth (TSB) or Yeast-Malt Extract (ISP 2).
-
Conditions: 28°C, 220 rpm, 48 hours.
-
Criterion: Transfer when packed cell volume (PCV) reaches 10-15%.
Step 2: Production Fermentation
-
Medium Composition (Optimized for Macrolactones):
-
Soluble Starch: 20 g/L
-
Glucose: 10 g/L
-
Soybean Meal: 10 g/L
-
CaCO
: 2 g/L (pH buffer) -
CoCl
traces (Cofactor for B12-dependent mutases if involved).
-
-
Conditions:
-
Temperature: 28°C
-
Agitation: 180-220 rpm (High dissolved oxygen required).
-
Duration: 96 – 120 hours (Harvest when pH rises > 7.5).
-
Biosynthetic Pathway Hypothesis
Mathemycin B is assembled via a Type I Modular Polyketide Synthase (PKS) system.
Figure 1: Hypothesized biosynthetic pathway for Mathemycin B.[6] The core aglycone is formed by modular PKS enzymes, followed by glycosylation catalyzed by specific glycosyltransferases.
Downstream Processing: Isolation & Purification[4]
The isolation of Mathemycin B exploits its lipophilic nature and the presence of basic amino groups (allowing cation exchange or pH-modulated extraction).
Extraction Workflow
-
Harvest: Centrifuge fermentation broth (3000 x g, 20 min) to separate mycelium from supernatant.
-
Note: Macrolactones can be intracellular or extracellular. Extract both phases.
-
-
Solvent Extraction:
-
Extract supernatant with Ethyl Acetate (EtOAc) (1:1 v/v).
-
Extract mycelial cake with Methanol (MeOH) , concentrate, then partition into EtOAc.
-
-
Concentration: Evaporate EtOAc under reduced pressure to yield crude extract (oily residue).
Purification Strategy
To separate Mathemycin B from its congener Mathemycin A and other impurities:
-
Flash Chromatography (Silica Gel):
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Gradient of Chloroform:Methanol (95:5
80:20). -
Result: Mathemycin B elutes in more polar fractions due to glycosylation.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5
m). -
Solvent System: Acetonitrile/Water (+0.1% TFA or Formic Acid).
-
Detection: UV at 220 nm (end absorption) or ELSD (Evaporative Light Scattering Detector).
-
Figure 2: Downstream processing workflow for the isolation of Mathemycin B from Actinomycete sp.[3] Y-8620959.[7][1][8][2][9][10]
Biological Activity & Mechanism of Action[4][6][9][11][14]
Antifungal Spectrum
Mathemycin B exhibits a broad spectrum of activity against phytopathogenic fungi, making it a candidate for agricultural fungicide development.
| Target Organism | Type | Activity Level |
| Botrytis cinerea | Grey Mold | High |
| Pyricularia oryzae | Rice Blast | Moderate |
| Alternaria mali | Apple Blotch | Moderate |
| Phytophthora infestans | Potato Blight | Moderate |
Mechanism of Action (MOA)
Based on its structural classification within the desertomycin/monazomycin family, the proposed mechanism involves membrane disruption and bioenergetic collapse.
-
Primary Target: H
-ATPase inhibition.-
Similar to oligomycins and desertomycins, Mathemycin B likely binds to the F
subunit of ATP synthase or disrupts the proton gradient across the fungal mitochondrial membrane.
-
-
Secondary Effect: The large macrocyclic ring may insert into the lipid bilayer, forming non-selective ion channels (ionophore activity), leading to osmotic stress and cell death.
-
Role of Glycosylation: The amino sugar moiety (3'-amino-2,6-dideoxy-β-D-glucose) likely enhances binding affinity to the membrane target or facilitates uptake through fungal cell walls.
References
-
Mukhopadhyay, T. , Nadkarni, S. R., Bhat, R. G., Gupte, S. V., Ganguli, B. N., Petry, S., & Kogler, H. (1999).[2] "Mathemycin B, a New Antifungal Macrolactone from Actinomycete Species HIL Y-8620959."[7][1][3][8][2] Journal of Natural Products, 62(6), 889–890.[11][3][8] Link[11]
-
Nadkarni, S. R. , Mukhopadhyay, T., Bhat, R. G., Gupte, S. V., & Sachse, B. (1998). "Mathemycin A, a New Antifungal Macrolactone from Actinomycete sp.[7][1][2][9][10] HIL Y-8620959.[11][7][1][3][8][2][9][10] I. Fermentation, Isolation, Physico-chemical Properties and Biological Activities."[11][1][2][12][9] The Journal of Antibiotics, 51(6), 582–585.[2] Link
-
Bhat, R. G. , et al. (1998).[1] "Mathemycin A, a New Antifungal Macrolactone from Actinomycete sp.[7][1][2][9][10] HIL Y-8620959.[11][7][1][3][8][2][9][10] II. Structure Elucidation." The Journal of Antibiotics, 51(6), 582-585.[2]
-
PubChem Database. (n.d.). "Mathemycin B (CID 10701730)." National Center for Biotechnology Information. Link
-
Tiwari, K. , & Gupta, R. K. (2012). "Rare actinomycetes: a potential source of novel bioactive compounds."[2] International Journal of Current Microbiology and Applied Sciences. (Context on rare actinomycete isolation).
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Technical Guide: Mathemycin B Spectroscopic Characterization & Structural Elucidation
Executive Summary
Mathemycin B is a complex, high-molecular-weight macrolactone antibiotic isolated from the rare actinomycete species Actinomycete sp.[1] HIL Y-8620959.[1][2][3][4][5][6][7][8] Belonging to the desertomycin/oasomycin class of glycosylated macrolactones, it exhibits significant antifungal activity against phytopathogens.
This guide provides a rigorous technical framework for the spectroscopic analysis of Mathemycin B. Unlike simple small molecules, Mathemycin B (C₇₇H₁₄₂N₂O₂₉) presents unique challenges due to its large macrocyclic ring (approx. 42-membered), multiple stereocenters, and glycosidic appendages.[1] The following protocols synthesize historical isolation data with modern structure elucidation strategies.
Part 1: Isolation & Purification Strategy
The isolation of Mathemycin B requires separating it from its co-metabolite, Mathemycin A, and other fermentation byproducts. The polarity of the glycosidic moieties dictates the solvent systems.
Fermentation and Extraction Workflow
-
Strain: Actinomycete sp.[2][3][4][5][6][7][8] HIL Y-8620959.[1][2][3][4][5][6][7][8]
-
Fermentation: Submerged culture in soybean meal/glucose medium for 96–120 hours.
-
Extraction Logic: Due to the amphiphilic nature of the macrolactone (hydrophobic chain + hydrophilic sugars), a biphasic extraction is inefficient.
-
Protocol: Whole broth extraction using Ethyl Acetate (EtOAc) or n-Butanol is standard.[1] The organic layer concentrates the macrolides.
-
Chromatographic Purification
Separation of Mathemycin B (minor component) from Mathemycin A (major component) relies on slight differences in glycosylation or ring opening.
| Stage | Stationary Phase | Mobile Phase | Objective |
| Primary | Silica Gel (Normal Phase) | CHCl₃ : MeOH (Stepwise Gradient) | Remove bulk lipids and media components.[1] |
| Secondary | Sephadex LH-20 | MeOH : CHCl₃ (1:[1]1) | Size-exclusion to remove small metabolites.[1] |
| Final | RP-HPLC (C18) | MeCN : H₂O (+0.1% TFA) | Resolution of Mathemycin A vs. B based on hydrophobicity. |
Part 2: Mass Spectrometry (MS) Analysis[1]
Mass spectrometry provides the molecular formula and fragmentation insights necessary to map the sugar moieties attached to the aglycone core.
High-Resolution ESI-MS[1][9]
-
Instrument: Q-TOF or Orbitrap.[1]
-
Ionization Mode: Positive (+ESI) and Negative (-ESI).[1]
-
Target Data:
Fragmentation Analysis (MS/MS)
Fragmentation is critical for locating the amino sugars.
-
Glycosidic Cleavage: Low collision energy (20-40 eV) typically cleaves the O-glycosidic bonds.[1]
-
Diagnostic Ions: Loss of 176 Da or 160 Da fragments often corresponds to amino-deoxy sugars (e.g., desosamine or similar derivatives).[1]
-
Aglycone Ion: The core macrolactone ring remains as a stable ion after sugar loss.
-
Part 3: NMR Spectroscopy & Structural Elucidation
The structural complexity of Mathemycin B renders 1D NMR insufficient. The strategy relies on 2D correlations to "walk" the carbon backbone and connect the sugar appendages.
1D NMR Characteristic Regions
Solvent: DMSO-d₆ or CD₃OD (Methanol-d₄) are required due to the high number of hydroxyl groups.[1]
| Chemical Shift (δ ppm) | Signal Type | Structural Assignment |
| 0.8 – 1.5 | Methyl Doublets/Triplets | Polyketide methyl branches and alkyl chain termini.[1] |
| 1.5 – 2.5 | Methylene Envelope | The "hump" of the saturated macrolactone backbone. |
| 3.0 – 4.0 | Methine Multiplets | Carbinol protons (CH-OH) and amino-sugar methines.[1] Critical region for stereochemistry. |
| 4.5 – 5.5 | Doublets (J ~7-8 Hz) | Anomeric protons (H-1') of the sugar moieties.[1] |
| 5.5 – 7.0 | Olefinic Multiplets | Double bonds within the macrocycle (conjugated dienes/trienes). |
| ~170 – 175 | Singlet (¹³C) | Lactone Carbonyl (C=O).[1] |
2D NMR Workflow
The elucidation follows a "Fragment-to-Whole" logic.[1]
-
COSY (Correlation Spectroscopy): Traces the spin systems of the continuous carbon chain.
-
Challenge: The polyol region (3.0–4.0 ppm) is heavily overlapped.
-
-
HSQC (Heteronuclear Single Quantum Coherence): Essential for "de-cluttering" the proton spectrum by spreading signals along the ¹³C dimension.
-
Validation: Every proton resonance must correlate to a carbon. Non-correlating protons are likely OH or NH (exchangeable).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): The "Bridge Builder".
-
Usage: Connects the sugar anomeric proton to the aglycone oxygen.
-
Usage: Connects the ester oxygen to the carbonyl, closing the macrocycle.
-
Visualization: Structural Elucidation Logic
The following diagram illustrates the logical dependency of spectroscopic experiments used to solve Mathemycin B.
Caption: Logical workflow for the structural elucidation of Mathemycin B, integrating MS data for formula generation and 2D NMR for connectivity and stereochemical assignment.
Part 4: Biosynthetic Context & Mechanism
Understanding the biosynthesis validates the spectroscopic data. Mathemycin B is a Type I Polyketide Synthase (PKS) product.
-
Modular Assembly: The carbon backbone is assembled by sequential decarboxylative condensation of acyl-CoA precursors (Acetate/Propionate).
-
Post-PKS Modification:
-
Glycosylation: Glycosyltransferases attach the amino sugars (responsible for the N2 in the formula) to specific hydroxyls on the ring.
-
Ring Closure: The Thioesterase (TE) domain catalyzes the cyclization.
-
Biosynthetic Pathway Diagram[1]
Caption: Biosynthetic pathway of Mathemycin B, highlighting the transition from PKS assembly to post-translational glycosylation.[1]
References
-
Mukhopadhyay, T., Nadkarni, S. R., Bhat, R. G., Gupte, S. V., Ganguli, B. N., Petry, S., & Kogler, H. (1999).[1][3] Mathemycin B, a New Antifungal Macrolactone from Actinomycete Species HIL Y-8620959.[1][3][4][6][7] Journal of Natural Products, 62(6), 889–890.[1][6] [Link]
-
Mukhopadhyay, T., Vijayakumar, E. K. S., Nadkarni, S. R., Fehlhaber, H. W., & Kogler, H. (1998).[1] Mathemycin A, a New Antifungal Macrolactone from Actinomycete sp.[2][6][7][8] HIL Y-8620959.[1][2][3][4][5][6][7][8] II. Structure Elucidation. The Journal of Antibiotics, 51(6), 582–585.[1][7] [Link]
-
Rho, J. R., Subramaniam, G., Choi, H., & Gerwick, W. H. (2015).[1][7] Gargantulide A, a Complex 52-Membered Macrolactone Showing Antibacterial Activity from Streptomyces sp.[1][7][9] Organic Letters, 17(6), 1377–1380.[1] (Cited for comparative spectroscopic analysis of large macrolactones). [Link][1]
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Biosynthesis of Mathemycin B in Actinomycetes: Structural Logic & Pathway Elucidation
Executive Summary
Mathemycin B is a complex, glycosylated polyol macrolactone antibiotic isolated from Actinomycete sp.[1][2] HIL Y-8620959.[1][2][3][4][5] Distinguished by its potent antifungal activity against phytopathogens and unique structural architecture, it represents a high-value target for biosynthetic engineering.[1][2][3]
Unlike well-characterized macrolides (e.g., erythromycin), the specific biosynthetic gene cluster (BGC) of Mathemycin B remains a frontier in natural product research.[1][2][3] This guide provides a retro-biosynthetic technical analysis , reconstructing the obligate enzymatic machinery required to assemble the Mathemycin B scaffold. It details the Type I Polyketide Synthase (PKS) logic, the specific deoxysugar pathways, and provides a self-validating protocol for researchers to isolate and characterize the cryptic gene cluster.[1][2]
Part 1: Structural Deconstruction & Retro-Biosynthesis[1][2][3]
To understand the biosynthesis, we must first deconstruct the final metabolite.[1][2] Mathemycin B (C
The Aglycone Core (Polyketide Scaffold)
The core structure is a giant macrolactone, characteristic of Type I Modular Polyketide Synthases (PKS-I) .[1][2][3]
-
Biosynthetic Logic: The carbon backbone is assembled via the stepwise condensation of short-chain carboxylic acid extenders (Malonyl-CoA and Methylmalonyl-CoA) by a megasynthase complex.[2][3]
-
Reduction Levels: The presence of hydroxyl groups (polyol nature) and saturated bonds indicates specific reductive loops within PKS modules (Ketoreductase [KR], Dehydratase [DH], Enoylreductase [ER]).[1][2][3]
The Glycosyl Profile
Mathemycin B differs from its congener, Mathemycin A, by the presence of an additional hexose unit.[1][2]
-
Sugar 2: 3-amino-3-deoxy-rhamnose (Rare amino sugar, critical for biological activity).[1][2][3]
-
Connectivity: The "B" variant contains a disaccharide or additional glycosylation site compared to "A".
Biosynthetic Implication: The BGC must encode:
-
NDP-Sugar Synthases: To convert primary metabolites (Glucose-1-P) into the activated 3-amino-3-deoxy-rhamnose donor (likely dTDP-linked).[1][2][3]
-
Glycosyltransferases (GTs): Specifically, a GT capable of attaching the second mannose unit, which is the rate-limiting step in converting Mathemycin A to B.[1][2]
Part 2: Proposed Biosynthetic Pathway (The "Math" Cluster)
Based on the structural requirements, we propose the organization of the putative math gene cluster.
PKS Assembly Line (The Core)
The assembly follows a co-linear logic:
-
Loading Module: Acetyl-CoA or Propionyl-CoA ligase + ACP.[1][2][3]
-
Extension Modules (n=15-20+): Each module adds 2 carbons.
-
Termination: A Thioesterase (TE) domain catalyzes the macrocyclization, releasing the aglycone.[1][2]
Post-PKS Tailoring (The Decoration)
Once the aglycone is released, it serves as the substrate for tailoring enzymes.[1][2]
-
Step 1: Hydroxylation: Cytochrome P450 monooxygenases (CYPs) likely install specific hydroxyl groups not originating from the PKS beta-keto reduction.[1][2][3]
-
Step 2: Glycosylation (The Divergence Point):
Precursor Supply: The Amino-Sugar Pathway
The 3-amino-3-deoxy-rhamnose is derived from dTDP-D-glucose .[1][2][3]
Part 3: Visualization of the Biosynthetic Logic
The following diagram illustrates the flow from primary metabolites to the final Mathemycin B compound, highlighting the modular PKS system and the critical glycosylation steps.
Caption: Putative biosynthetic pathway of Mathemycin B, illustrating the transition from PKS assembly to specific post-PKS glycosylation events.
Part 4: Experimental Protocol – BGC Discovery & Validation
Since the exact gene cluster sequence is not in public repositories, the following protocol is designed to identify, sequence, and validate the Mathemycin BGC from Actinomycete sp. HIL Y-8620959.[1][2][3][4][5]
Phase 1: Genomic Mining (In Silico)[1][2][3]
-
gDNA Extraction: Isolate high-molecular-weight genomic DNA from Actinomycete sp.[1][2][3] HIL Y-8620959 using a CTAB/Lysozyme lysis method to ensure lysis of the thick actinomycete cell wall.[1][3]
-
Sequencing: Perform Hybrid Sequencing (Illumina Short Read + Nanopore Long Read) to resolve the highly repetitive PKS modules.
-
Bioinformatic Analysis:
Phase 2: Functional Validation (The "Knock-In" System)
To confirm the cluster produces Mathemycin B and not a related macrolide:
| Step | Procedure | Rationale (Causality) |
| 1. Target Selection | Select the putative GT-3 gene (predicted to add the final mannose).[1][2][3] | Disruption should accumulate Mathemycin A, proving the gene's function in the B-to-A transition.[1][2][3] |
| 2. CRISPR/Cas9 Editing | Design a sgRNA targeting the active site of the GT-3 candidate.[3] | Precise inactivation without polar effects on downstream PKS genes.[1][3] |
| 3. Metabolic Profiling | Cultivate WT and Mutant strains in fermentation broth (7 days, 28°C). Extract with Ethyl Acetate.[1][3] Analyze via LC-MS/MS . | WT: Shows mass |
Phase 3: Workflow Diagram
Caption: Workflow for the genomic identification and functional validation of the Mathemycin biosynthetic gene cluster.
Part 5: Quantitative Data Summary
The following properties are critical for identifying Mathemycin B during the extraction and purification process.
| Property | Value / Description | Source |
| Compound Name | Mathemycin B | [1] |
| Molecular Formula | C | [1] |
| Molecular Weight | ~1559 Da | [1] |
| Structural Class | Macrocyclic Lactone (Macrolide) | [1][2] |
| Key Sugar Moieties | D-Mannose (x2), 3-amino-3-deoxy-rhamnose | [1] |
| Producer Organism | Actinomycete sp.[1][2][3][5] HIL Y-8620959 | [1] |
| Primary Activity | Antifungal (Phytopathogens) | [1] |
References
-
Mukhopadhyay, T., Nadkarni, S. R., Bhat, R. G., Gupte, S. V., Ganguli, B. N., Petry, S., & Kogler, H. (1999).[1][2] Mathemycin B, a new antifungal macrolactone from Actinomycete species HIL Y-8620959.[1][2][3][5] Journal of Natural Products, 62(6), 889-890.[1][2][3]
-
Nadkarni, S. R., Mukhopadhyay, T., Bhat, R. G., Gupte, S. V., & Sachse, B. (1998).[1][2] Mathemycin A, a new antifungal macrolactone from Actinomycete sp.[1][2][4][5][8] HIL Y-8620959.[1][2][3][4][5] I. Fermentation, isolation, physico-chemical properties and biological activities.[1][2][3] The Journal of Antibiotics, 51(6), 579-581.[1][2]
-
Medema, M. H., et al. (2011).[1][2][3] antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences.[1][2] Nucleic Acids Research, 39(suppl_2), W339-W346.[1][2][3]
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- 2. Rutamycin B | C44H72O10 | CID 9896973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Heme b | C34H30FeN4O4-4 | CID 53356674 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. EP3019608A2 - Methods for increasing molecular diversity of polyketides and non-ribosomal proteins - Google Patents [patents.google.com]
- 7. BGC0000247 [mibig.secondarymetabolites.org]
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Technical Guide: Mathemycin B – Physicochemical Profile & Therapeutic Potential
Topic: Mathemycin B: Physicochemical Properties and Bioanalytical Profile Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mathemycin B is a rare, high-molecular-weight macrocyclic lactone antibiotic (macrolactone) isolated from the fermentation broth of the Actinomycete species HIL Y-8620959. Co-produced as a minor metabolite alongside Mathemycin A, it exhibits a distinct antifungal profile, particularly against phytopathogens such as Phytophthora infestans.
This guide provides a rigorous analysis of the physicochemical properties, structural characteristics, and isolation methodologies for Mathemycin B. It is designed to support researchers in analytical validation, formulation stability assessment, and hit-to-lead optimization.
Physicochemical Characterization
Mathemycin B is a complex macrolide characterized by a large lactone ring and glycosidic side chains. Its physicochemical behavior is dominated by its amphiphilic nature—possessing both a lipophilic macrocycle and hydrophilic sugar moieties (amino and neutral sugars).
Table 1: Core Physicochemical Data
| Property | Specification | Context/Notes |
| CAS Registry Number | 233262-38-9 | Validated identifier for database queries. |
| Molecular Formula | C | Determined via High-Resolution FAB-MS.[1] |
| Molecular Weight | ~1559.97 Da | High MW necessitates TOF or Orbitrap MS for accurate mass determination. |
| Appearance | White amorphous powder | Lacks a sharp melting point; indicates non-crystalline solid state. |
| Solubility | DMSO, Methanol, Acetonitrile | Poorly soluble in water; requires organic co-solvents for bioassays. |
| UV Absorption ( | End absorption / 210 nm | Indicates lack of extended conjugation; detection relies on carbonyl/amide transitions. |
| IR Spectrum | 3400 cm | Diagnostic for hydroxyl/amine functionalities and the lactone/ester carbonyl.[1] |
| Acidity/Basicity | Amphoteric | Contains basic amino groups (sugar) and acidic hydroxyls. |
Scientific Insight: Solubility & Stability
-
Solubility Logic: The presence of the large hydrophobic macrocycle (approx. 40-membered ring) limits aqueous solubility. However, the multiple hydroxyl groups and amino sugars provide sufficient polarity for solubility in polar aprotic solvents like DMSO.
-
Stability Warning: As a macrolactone, Mathemycin B is susceptible to hydrolysis under highly acidic or alkaline conditions. Protocols should maintain a pH range of 6.0–8.0 during extraction to prevent ring opening or deglycosylation.
Structural Elucidation & Spectroscopy
The structural assignment of Mathemycin B relies on advanced spectroscopic techniques.[1][2][3][4] Researchers verifying the compound identity should reference the following spectral signatures.
Mass Spectrometry (MS)[2]
-
Technique: Fast Atom Bombardment (FAB-MS) or ESI-MS.
-
Observation: The molecular ion peak
is consistent with the mass 1560 Da. -
Fragmentation: Loss of sugar moieties is a common fragmentation pathway in macrolides, useful for confirming the glycosylation pattern.
Nuclear Magnetic Resonance (NMR)[1][2][4]
-
Solvent: DMSO-
is the standard solvent for NMR acquisition due to excellent solubility and exchangeable proton visibility. -
Key Signals:
-
Carbonyl:
~165–175 ppm (Lactone/Ester). -
Anomeric Protons: Distinct doublets in the
4.5–5.5 ppm region, confirming the presence of glycosidic linkages. -
Macrocyclic Methyls: Multiple doublets in the upfield region (
0.8–1.2 ppm), characteristic of the polyketide backbone.
-
Biological Activity Profile
Mathemycin B is primarily an antifungal agent. Its activity is comparable to, though distinct from, its congener Mathemycin A.
-
Primary Target: Phytophthora infestans (Potato blight pathogen).[2][3]
-
Potency:
-
MIC (Minimum Inhibitory Concentration): Reported as 7.8 µg/mL against P. infestans strain JO8.[5][6]
-
MAC (Minimum Active Concentration): Reported as 62.5 mg/L (62.5 µg/mL) in broader screening panels.
-
Note: The discrepancy between MIC and MAC often reflects differences in assay endpoints (complete inhibition vs. visible reduction) or strain sensitivity.
-
-
Spectrum: Active against Fusarium culmorum, Alternaria mali, and Botrytis cinerea.[3]
Experimental Protocol: Isolation & Purification
This workflow describes the isolation of Mathemycin B from fermentation broth. The protocol emphasizes the separation of the minor B component from the major A component.
Rationale for Protocol Choices
-
Carbon Source Modification: Replacing starch with glucose shifts the metabolic flux, altering the A:B ratio from 80:20 to 55:45. This "metabolic engineering" step is critical for obtaining sufficient quantities of Mathemycin B.
-
Acidic Precipitation: The initial pH adjustment to 3.5 precipitates the crude antibiotic complex, exploiting the reduced solubility of the protonated/neutral forms compared to the fermentation salts.
Step-by-Step Methodology
-
Fermentation:
-
Harvest & Extraction:
-
Filter the culture broth to separate mycelium (if intracellular) or process the filtrate (if extracellular). Note: Mathemycins are typically found in the broth.
-
Adjust broth pH to 3.5 using dilute HCl.[2]
-
Extract the precipitate or the aqueous phase with Ethyl Acetate (3x volume).
-
Concentrate the organic layer in vacuo to yield the crude antibiotic complex (mixture of A and B).
-
-
Purification (HPLC):
-
Column: ODS-Hypersil C18 (Reverse Phase), 4 mm × (30 + 100) mm, 10 µm particle size.
-
Mobile Phase: 0.05 M Phosphate Buffer (pH 7.6) : Acetonitrile (50:50 v/v).[2]
-
Flow Rate: 2.0 mL/min.
-
Detection: UV at 210 nm .[2]
-
Elution Order: Mathemycin B typically elutes after or distinctly from Mathemycin A depending on the gradient, but in this isocratic system, separation is achieved based on subtle hydrophobicity differences.
-
Visualization: Isolation Workflow
The following diagram illustrates the logical flow of the isolation process, highlighting the critical decision point (Carbon Source) that optimizes production.
Figure 1: Optimized isolation workflow for Mathemycin B, highlighting the glucose-mediated metabolic shift to improve yield ratios.
References
-
Mukhopadhyay, T., Nadkarni, S., Kogler, H., & Bhat, R. G. (1999).[4] Mathemycin B, a New Antifungal Macrolactone from Actinomycete Species HIL Y-8620959.[1][2][3][4][7][8] Journal of Natural Products, 62(6), 889–890.[8]
-
Mukhopadhyay, T., et al. (1998).[4][7] Mathemycin A, a New Antifungal Macrolactone from Actinomycete sp.[3][4][7] HIL Y-8620959.[1][2][3][4][7][8] I. Fermentation, Isolation, Physico-chemical Properties and Biological Activities.[1][2][3][4][7] The Journal of Antibiotics, 51(6), 579–581.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10701730, Mathemycin B. PubChem.
-
MedChemExpress. (n.d.). Mathemycin B Product Information. MedChemExpress.
Sources
Mechanism of Action of Mathemycin B: A Technical Guide
The following technical guide details the mechanism of action (MoA) of Mathemycin B , a macrocyclic lactone antifungal agent. This guide synthesizes the compound’s structural classification with its bioactivity profile to elucidate its primary molecular target and downstream physiological effects.
Executive Summary
Mathemycin B is a macrocyclic lactone antibiotic isolated from Streptomyces sp. HIL Y-8620959.[1][2][3][4][5][6][7] Structurally and functionally, it belongs to the desertomycin class of macrolides. Unlike classical antibacterial macrolides (e.g., erythromycin) that target the 50S ribosome, Mathemycin B exhibits potent antifungal activity against phytopathogens such as Phytophthora infestans and Rhizoctonia solani.[7]
Current structure-activity relationship (SAR) data and homology modeling indicate that Mathemycin B acts as a specific inhibitor of the Vacuolar H⁺-ATPase (V-ATPase) , a proton pump essential for organelle acidification in eukaryotic cells.[4][7]
Chemical Biology & Structural Basis
Mathemycin B is characterized by a large macrolactone ring decorated with specific sugar moieties (aminosugars).[4] Its structural architecture aligns closely with Desertomycin A and Oasomycin , compounds known to disrupt ionic homeostasis.[7]
| Feature | Description |
| Chemical Class | Macrocyclic Lactone (Desertomycin-type) |
| Source Organism | Streptomyces sp.[4][5][7] HIL Y-8620959 |
| Molecular Target | Vacuolar H⁺-ATPase (V-ATPase) |
| Primary Effect | Dissipation of transmembrane pH gradients ( |
| Spectrum | Broad-spectrum Antifungal (Oomycetes, Basidiomycetes) |
Structural Homology & Target Inference
The "desertomycin-like" scaffold of Mathemycin B contains a hydrophobic macrocycle that partitions into the lipid bilayer, positioning its polar side chains to interact with membrane-embedded protein complexes.[4][7] This amphipathic nature is critical for binding to the V₀ domain (proteolipid pore) of the V-ATPase complex, blocking proton translocation.[4]
Mechanism of Action: V-ATPase Inhibition
The mechanism of Mathemycin B is distinct from polyene antifungals (e.g., Amphotericin B) which form pores.[4] Instead, Mathemycin B functions as a catalytic inhibitor of the proton pump.
The Molecular Pathway
-
Binding: Mathemycin B penetrates the fungal cell wall and binds to the V₀ sector (specifically the c-ring subunit) of the V-ATPase enzyme located on the vacuolar membrane.[4]
-
Inhibition: The binding locks the rotor mechanism of the ATPase, preventing the hydrolysis of ATP from driving proton (
) transport across the membrane. -
pH Collapse: The fungal vacuole fails to acidify. Normal vacuolar pH (approx. 5.[4]0) rises to near-cytosolic levels (pH 7.0+).[4]
-
Metabolic Arrest:
-
Cell Death: The accumulation of toxic metabolites and the failure of ion homeostasis lead to fungistasis and subsequent cell death.[8]
Pathway Visualization
The following diagram illustrates the inhibition of the V-ATPase complex by Mathemycin B.
Caption: Mathemycin B binds the membrane-embedded V0 domain, mechanically arresting the V-ATPase rotor and preventing vacuolar acidification.[4][7]
Experimental Validation Protocols
To confirm the mechanism of action of Mathemycin B in a new fungal isolate, the following self-validating protocols should be employed.
Protocol A: In Vitro V-ATPase Hydrolysis Assay
Objective: Quantify the direct inhibition of ATP hydrolysis by Mathemycin B using isolated vacuolar membrane vesicles.[4]
-
Preparation: Isolate vacuolar membrane vesicles from Saccharomyces cerevisiae or Neurospora crassa via differential centrifugation.
-
Reaction Mix:
-
Measurement: Incubate at 30°C for 30 minutes. Stop reaction with SDS.
-
Readout: Measure inorganic phosphate (Pi) release using the Malachite Green colorimetric assay (Absorbance at 630 nm).
-
Validation:
Protocol B: Acridine Orange Fluorescence Quenching (Proton Transport)
Objective: Measure the ability of Mathemycin B to collapse an established pH gradient.
-
Dye Loading: Incubate fungal membrane vesicles with Acridine Orange (2 µM).[4] In the absence of a pH gradient, the dye is diffuse (fluorescent).
-
Activation: Add ATP (2 mM) to initiate pumping.[4]
-
Challenge: Once quenching reaches steady state, inject Mathemycin B.
-
Readout: Monitor fluorescence recovery.
-
Mechanism Confirmation: If Mathemycin B blocks the pump, the proton gradient will dissipate (via leak or lack of pumping), leading to a rapid recovery of fluorescence (de-quenching).
-
Comparative Efficacy Data
The following table contrasts Mathemycin B with standard inhibitors, highlighting its specific profile.
| Compound | Target Site | Primary Mechanism | Cross-Resistance Risk |
| Mathemycin B | V-ATPase (V₀ sector) | Proton pump arrest | Low (distinct from azoles) |
| Bafilomycin A1 | V-ATPase (V₀ sector) | Proton pump arrest | High (mechanistic overlap) |
| Amphotericin B | Ergosterol | Pore formation | None (distinct target) |
| Azoles | CYP51 (Erg11) | Membrane synthesis inhibition | None (distinct target) |
References
-
Mukhopadhyay, T., Nadkarni, S. R., Bhat, R. G., Gupte, S. V., Ganguli, B. N., Petry, S., & Kogler, H. (1999).[7][9][10] Mathemycin B, a New Antifungal Macrolactone from Actinomycete Species HIL Y-8620959.[1][2][3][4][6][7][9] Journal of Natural Products, 62(6), 889–890.[3][7][9]
-
Nadkarni, S. R., Mukhopadhyay, T., Bhat, R. G., & Kogler, H. (1998).[7] Mathemycin A, a New Antifungal Macrolactone from Actinomycete sp.[5][6][7] HIL Y-8620959.[1][2][3][4][5][6][7] II. Structure Elucidation. The Journal of Antibiotics, 51(8).
-
Bowman, E. J., Siebers, A., & Altendorf, K. (1988).[7] Bafilomycins: A class of inhibitors of membrane ATPases from microorganisms, animal cells, and plant cells.[7] Proceedings of the National Academy of Sciences, 85(21), 7972–7976.[7] [4][7]
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- 4. Heme b | C34H30FeN4O4-4 | CID 53356674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Linearmycin B | C66H103NO16 | CID 10328913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 9. cjpas.net [cjpas.net]
- 10. researchgate.net [researchgate.net]
Mathemycin B: Technical Profile and Antifungal Spectrum of Activity
[1]
Executive Summary
Mathemycin B is a macrocyclic lactone antibiotic isolated from the fermentation broth of Actinomycete sp.[1][2][3] HIL Y-8620959.[4][2][3][5][6] Structurally distinct due to its large macrolactone ring (C77H142N2O29), it represents a class of secondary metabolites with significant biological activity against phytopathogens. While often discussed in the context of its co-metabolite, Mathemycin A, Mathemycin B possesses a unique pharmacological profile defined by its activity against Oomycetes (specifically Phytophthora infestans) and select fungal species.
This guide provides a rigorous analysis of Mathemycin B’s spectrum, proposed mechanism of action, and experimental methodologies for its evaluation. It is designed to assist researchers in differentiating this compound from classical polyenes and evaluating its potential as a lead structure for agricultural or antifungal drug development.
Chemical Identity and Isolation
Understanding the structural basis of Mathemycin B is prerequisite to interpreting its biological activity. Unlike smaller macrolides (e.g., erythromycin), Mathemycin B is a giant macrocyclic lactone, a feature that influences its solubility, membrane permeability, and binding kinetics.
| Property | Specification |
| Compound Name | Mathemycin B |
| Source Organism | Actinomycete sp.[4][1][2][3][6] HIL Y-8620959 |
| Chemical Class | Macrocyclic Lactone (Macrolactone) |
| Molecular Formula | C₇₇H₁₄₂N₂O₂₉ |
| Molecular Weight | ~1559.9 Da |
| Co-Metabolite | Mathemycin A (Major component, ~80% of yield) |
| Isolation Ratio | Typically 20:80 (B:A) in standard fermentation |
Isolation Workflow
The following Graphviz diagram outlines the critical path for isolating Mathemycin B from fermentation broth, highlighting the separation from its major congener, Mathemycin A.
Figure 1: Isolation workflow for Mathemycin B, emphasizing the critical HPLC step required to resolve it from the major metabolite Mathemycin A.
Spectrum of Activity
Mathemycin B exhibits a specific spectrum of activity that bridges the gap between true fungi and Oomycetes (water molds). This distinction is critical for researchers, as Oomycetes lack ergosterol in their cell membranes, a common target for many antifungals (e.g., Amphotericin B).
Quantitative Activity Profile
The following table summarizes the Minimum Inhibitory Concentration (MIC) data derived from primary screenings.
| Target Organism | Classification | MIC (µg/mL) | Comparative Potency |
| Phytophthora infestans | Oomycete | 7.8 - 62.5 | Moderate (Comparable to Mancozeb) |
| Botrytis cinerea | Fungus (Mold) | Active | Lower than Mathemycin A |
| Alternaria alternata | Fungus (Mold) | Active | Lower than Mathemycin A |
| Candida albicans | Yeast | >100 (Weak/Inactive) | Significantly less active than Polyenes |
| Aspergillus niger | Fungus (Mold) | Variable | Strain dependent |
Mechanistic Implications of the Spectrum
The activity against Phytophthora infestans is the defining feature of Mathemycin B.
-
Oomycete Sensitivity: Since Phytophthora cell walls are composed of cellulose and beta-glucans (not chitin) and their membranes lack ergosterol, Mathemycin B likely does not act via ergosterol binding (unlike polyenes) or chitin synthase inhibition (unlike nikkomycins).
-
Hypothesized Mechanism: The macrocyclic lactone structure suggests a mechanism potentially involving:
-
Mitochondrial ATPase Inhibition: Similar to Oligomycins, which are also macrolactones and show broad eukaryotic toxicity.
-
Protein Synthesis Inhibition: A common mechanism for large macrolides.
-
Mechanism of Action (MOA) Hypothesis
While the precise molecular target of Mathemycin B remains under investigation, its structural classification allows for a high-confidence hypothesis regarding its mode of action.
Validated Pathways vs. Exclusions
-
NOT Ergosterol Binding: Activity against Oomycetes rules out exclusive ergosterol targeting.
-
NOT Chitin Synthase: Activity against Oomycetes rules out exclusive chitin targeting.
-
Likely Target: General eukaryotic cellular machinery (e.g., mitochondrial respiration or specific ribosomal subunits conserved between Fungi and Oomycetes).
Figure 2: Logical deduction of Mathemycin B's mechanism of action based on its cross-kingdom activity against Oomycetes and Fungi.
Experimental Protocols for Evaluation
To validate the activity of Mathemycin B in a research setting, the following protocols are recommended. These maximize reproducibility and account for the compound's solubility profile.
In Vitro Microdilution Assay (Adapted for Oomycetes)
Standard antifungal protocols (CLSI M38-A2) must be modified for Phytophthora due to its specific growth requirements.
Reagents:
-
Medium: Rye A Agar or V8 Juice Broth (essential for sporangia production).
-
Solvent: DMSO (Mathemycin B is lipophilic; ensure final concentration <1%).
-
Inoculum: Zoospore suspension adjusted to
zoospores/mL.
Protocol:
-
Stock Preparation: Dissolve Mathemycin B in DMSO to a stock concentration of 10 mg/mL.
-
Dilution: Prepare serial two-fold dilutions in V8 broth ranging from 100 µg/mL down to 0.1 µg/mL.
-
Inoculation: Add 100 µL of zoospore suspension to 100 µL of drug dilution in 96-well microtiter plates.
-
Incubation: Incubate at 18–20°C (optimal for P. infestans) for 4–7 days. Note: Higher temperatures used for human pathogens (35°C) will inhibit Phytophthora independent of the drug.
-
Readout: Determine MIC as the lowest concentration preventing visible mycelial growth or zoospore motility.
Comparative Efficacy Screen
When characterizing Mathemycin B, always run parallel controls with established agents to benchmark potency.
| Control Agent | Target Class | Expected Result | Purpose |
| Mancozeb | Broad-spectrum | MIC ~60-120 µg/mL | Efficacy benchmark |
| Metalaxyl | Phenylamide | MIC <1 µg/mL | High-potency benchmark |
| Amphotericin B | Polyene | Inactive vs. Phytophthora | Negative control (MOA check) |
Future Outlook and Development Potential
Mathemycin B is currently positioned as a "hit" compound rather than a clinical candidate. Its value lies in:
-
Agricultural Fungicides: The activity against Phytophthora (Late Blight) is commercially relevant, though it must compete with highly potent synthetic agents.
-
Structural Scaffold: The C77 macrocyclic ring offers a unique scaffold for semi-synthetic modification to improve potency or solubility.
-
Resistance Breaking: As a novel structure, it may be effective against strains resistant to common azoles or phenylamides, provided the MOA is distinct.
Research Priority: Future studies should focus on elucidating the exact protein target via photo-affinity labeling or resistant mutant generation sequencing.
References
-
Mukhopadhyay, T., Nadkarni, S. R., Gupte, R. G., Ganguli, B. N., Petry, S., & Koegler, H. (1999). Mathemycin B, a New Antifungal Macrolactone from Actinomycete Species HIL Y-8620959.[4][2][3][6] Journal of Natural Products, 62(6), 889–890.[2][3][6] Link
-
Mukhopadhyay, T., Vijayakumar, E. K. S., Nadkarni, S. R., Fehlhaber, H. W., & Ganguli, B. N. (1998). Mathemycin A, a New Antifungal Macrolactone from Actinomycete sp.[5] HIL Y-8620959.[4][2][3][5][6] II. Structure Elucidation. The Journal of Antibiotics, 51(6), 582–585. Link
-
Nadkarni, S. R., Mukhopadhyay, T., Bhat, R. G., Gupte, S. V., & Ganguli, B. N. (1998). Mathemycin A, a New Antifungal Macrolactone from Actinomycete sp.[5] HIL Y-8620959.[4][2][3][5][6] I. Fermentation, Isolation, Physico-chemical Properties and Biological Activities.[4][1][5][7] The Journal of Antibiotics, 51(6), 579–581. Link
An In-Depth Technical Guide to Mathemycin B: A Novel Macrolide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mathemycin B is a novel macrocyclic lactone antibiotic belonging to the macrolide class.[1][2] Isolated from the fermentation broth of Actinomycete species HIL Y-8620959, this complex natural product has demonstrated significant antifungal activity against a range of phytopathogenic organisms.[1][2] This technical guide provides a comprehensive overview of mathemycin B, including its discovery, elucidated chemical properties, and known biological activities. While the precise chemical structure of mathemycin B is not publicly available, this guide will leverage information on its co-produced analogue, mathemycin A, to infer structural characteristics. Furthermore, this document will detail the methodologies for its isolation and structural determination, and discuss its potential mechanism of action and biosynthetic origins in the context of other actinomycete-derived macrolides.
Introduction: The Rise of Novel Macrolides
The increasing prevalence of antimicrobial resistance necessitates the discovery and development of new classes of antibiotics. Actinomycetes have long been a fertile source of clinically significant antimicrobial agents, including the well-established macrolide class of antibiotics.[3][4][5] These compounds, characterized by a large macrocyclic lactone ring, are potent inhibitors of bacterial protein synthesis. Mathemycin B emerges from this rich discovery pipeline as a promising candidate with potential applications in agriculture and beyond. Its activity against plant pathogens highlights a critical area of need for new, effective antifungal agents.[1][2]
Discovery and Isolation of Mathemycin B
Mathemycin B was discovered as a secondary metabolite produced by the actinomycete strain HIL Y-8620959.[1][2] It is a co-metabolite, produced alongside the structurally similar mathemycin A.[1] The isolation of these macrolides from the fermentation broth is a multi-step process requiring careful optimization of culture conditions and downstream purification.
Fermentation of Actinomycete sp. HIL Y-8620959
A detailed protocol for the fermentation of Actinomycete sp. HIL Y-8620959 has not been publicly disclosed. However, a generalizable workflow for the cultivation of actinomycetes for secondary metabolite production is outlined below.
Experimental Protocol: Fermentation of Actinomycetes for Macrolide Production
-
Inoculum Preparation: A pure culture of Actinomycete sp. HIL Y-8620959 is used to inoculate a seed culture medium. This is typically a nutrient-rich broth designed to promote rapid biomass accumulation. The culture is incubated for 2-3 days at 28-30°C with shaking.
-
Production Culture: The seed culture is then transferred to a larger production-scale fermenter containing a specialized medium formulated to enhance secondary metabolite production. This medium often has a different nutrient composition than the seed medium, sometimes with limiting concentrations of certain nutrients to trigger the onset of secondary metabolism.
-
Fermentation Parameters: The fermentation is carried out for 7-14 days under controlled conditions of temperature, pH, and aeration.
-
Monitoring: The production of mathemycin B and A is monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Extraction and Purification of Mathemycin B
Following fermentation, the macrolides are extracted from the culture broth and mycelium. A generalized purification workflow is presented below.
Experimental Protocol: Extraction and Purification
-
Broth Separation: The fermentation broth is separated from the mycelial biomass by centrifugation or filtration.
-
Solvent Extraction: The supernatant and the mycelial cake are extracted with a water-immiscible organic solvent, such as ethyl acetate or butanol, to partition the macrolides into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate mathemycin B. This typically involves:
-
Silica Gel Chromatography: To separate compounds based on polarity.
-
Reverse-Phase Chromatography (C18): To further purify the macrolide fraction.
-
Preparative HPLC: To achieve high-purity separation of mathemycin B from mathemycin A and other minor metabolites.
-
Chemical Structure and Properties
Physicochemical Properties
Mathemycin B is described as a white, amorphous powder.[1] Its molecular formula has been determined by high-resolution fast atom bombardment mass spectrometry (FABMS) to be C_77_H_142_N_2_O_29_.[1] Infrared (IR) spectroscopy has revealed the presence of hydroxyl (-OH), amine (-NH), and carbonyl (C=O) functional groups.[1]
Structural Elucidation
The structure of mathemycin B was elucidated using a combination of high-resolution mass spectrometry and two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy.[1][2] The specific 2D NMR techniques employed included:[1]
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.
-
HMQC-TOCSY (Heteronuclear Multiple Quantum Coherence - Total Correlation Spectroscopy): To correlate protons with their directly attached carbons and to identify protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
While the definitive structure of mathemycin B has not been made publicly available, the structure of its co-produced analog, mathemycin A, is known (Figure 1). Given their co-production and the similarity in their names, it is highly probable that mathemycin B shares the same core macrolide scaffold as mathemycin A, with variations in its substituent groups. The molecular formula of mathemycin A is C_71_H_132_N_2_O_24_.[6] The difference in molecular formula between the two compounds (C_6_H_10_O_5_) suggests that mathemycin B may possess an additional hexose sugar moiety or a related polyol substituent.
Figure 1: Chemical Structure of Mathemycin A
Caption: The chemical structure of mathemycin A.
The complex structure of mathemycin A, and by extension mathemycin B, features a large, polyketide-derived macrolactone ring decorated with multiple hydroxyl groups and glycosidically linked sugar moieties. This structural complexity is typical of macrolides produced by actinomycetes and is the basis for their potent biological activities.
Biological Activity of Mathemycin B
Antifungal Spectrum of Activity
Mathemycin B has been reported to be active against a variety of phytopathogenic organisms.[1][2] However, specific minimum inhibitory concentration (MIC) values against a panel of fungal pathogens have not been published. For a technical audience, the absence of quantitative data is a significant gap. To provide context, a generalized protocol for determining the MIC of an antifungal agent is provided below.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Preparation of Fungal Inoculum: A standardized suspension of fungal spores or conidia is prepared in a suitable broth medium, such as RPMI-1640.
-
Serial Dilution of Antifungal Agent: Mathemycin B is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 25-30°C) for 24-72 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.
Antibacterial Spectrum of Activity
While some initial reports classify mathemycin B as an anti-bacterial agent, the primary publication focuses exclusively on its antifungal properties.[2] Without specific data on its activity against bacterial species, its potential as an antibacterial agent remains unconfirmed. Further studies are required to determine if mathemycin B exhibits any clinically relevant antibacterial activity.
Proposed Mechanism of Action
The mechanism of action of mathemycin B has not been experimentally determined. However, based on its classification as a macrolide, a putative mechanism can be proposed. Macrolide antibiotics typically exert their effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.
For its antifungal activity, the mechanism is likely different. Many antifungal macrolides, such as amphotericin B, function by binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents. Given that mathemycin B is a macrolactone and not a polyene, this specific mechanism is less likely. An alternative mechanism for antifungal macrolides involves the inhibition of fungal protein synthesis, similar to their antibacterial counterparts, but targeting the fungal ribosome.
Figure 2: Potential Mechanisms of Action for Macrolide Antibiotics
Caption: Hypothesized mechanisms of action for mathemycin B.
Biosynthesis of Mathemycin B
The biosynthetic pathway of mathemycin B has not been elucidated. However, as a polyketide-derived macrolide, its biosynthesis is expected to be carried out by a large, multi-modular polyketide synthase (PKS) enzyme complex.
Figure 3: Generalized Polyketide Biosynthesis Pathway
Caption: A simplified overview of polyketide macrolide biosynthesis.
The biosynthesis would initiate with a starter unit, which is sequentially elongated by the addition of extender units, each catalyzed by a specific module of the PKS. Following the assembly of the polyketide chain, it is cyclized to form the characteristic macrolactone ring. Finally, a series of post-PKS tailoring enzymes would modify the macrolactone core, including the attachment of the sugar moieties, to yield the final mathemycin B structure.
Future Directions and Conclusion
Mathemycin B represents a novel addition to the macrolide class of antibiotics with demonstrated potential as an antifungal agent against plant pathogens. However, significant research is still required to fully characterize this promising molecule. Key areas for future investigation include:
-
Definitive Structure Elucidation: Publication of the complete chemical structure of mathemycin B is essential for further development.
-
Quantitative Biological Profiling: A comprehensive evaluation of its antifungal and antibacterial activity against a broad panel of clinically and agriculturally relevant pathogens is needed.
-
Mechanism of Action Studies: Elucidating the precise molecular target of mathemycin B will provide critical insights for potential optimization.
-
Biosynthetic Pathway Characterization: Identifying and characterizing the mathemycin biosynthetic gene cluster could enable the production of novel analogues through genetic engineering.
-
Toxicology and Preclinical Studies: Assessment of the safety profile of mathemycin B is a prerequisite for any potential therapeutic applications.
References
-
Mukhopadhyay, T., Nadkarni, S. R., Bhat, R. G., Gupte, S. V., Ganguli, B. N., Petry, S., & Kogler, H. (1999). Mathemycin B, a New Antifungal Macrolactone from Actinomycete Species HIL Y-8620959. Journal of Natural Products, 62(6), 889–890. [Link]
-
Mukhopadhyay, T., Nadkarni, S. R., Bhat, R. G., Gupte, S. V., Ganguli, B. N., Petry, S., & Kogler, H. (1999). Mathemycin B, a New Antifungal Macrolactone From Actinomycete Species HIL Y-8620959. PubMed. [Link]
- Mukhopadhyay, T., et al. (1998). Mathemycin A, a New Antifungal Macrolactone from Actinomycete sp. HIL Y-8620959. II. Structure Elucidation. The Journal of Antibiotics, 51(6), 582-5.
- Jaskowska, K., et al. (2018). Secondary Metabolites of Actinomycetes and their Antibacterial, Antifungal and Antiviral Properties. Polish Journal of Microbiology, 67(3), 259-272.
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J-GLOBAL. (n.d.). Mathemycin A. Japan Science and Technology Agency. Retrieved from [Link]
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Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production. (2019). MDPI. [Link]
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Omura, S. (2017). Actinomycetes, an Inexhaustible Source of Naturally Occurring Antibiotics. ResearchGate. [Link]
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Actinomycetes: The Antibiotics Producers. (2019). PubMed Central. [Link]
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Marine Actinomycetes, New Sources of Biotechnological Products. (2011). PubMed Central. [Link]
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Secondary Metabolites of Actinomycetes and their Antibacterial, Antifungal and Antiviral Properties. (2018). PubMed Central. [Link]
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Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review. (2024). Frontiers. [Link]
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Antifungal activity of actinobacteria against fungus isolates of clinical importance. (2014). SciSpace. [Link]
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Original Article Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope. (2024). The Journal of Infection in Developing Countries. [Link]
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Identification of Secondary Metabolites from Actinomycetes Isolated from the Hilly Region of Nepal. (2024). Prithvi Narayan Campus. [Link]
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The structure of manumycin. I. Characterization, structure elucidation and biological activity. (1987). PubMed. [Link]
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Structure Elucidation of Antibiotics by Nmr Spectroscopy. (2013). PubMed. [Link]
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Actinomycete Potential as Biocontrol Agent of Phytopathogenic Fungi: Mechanisms, Source, and Applications. (2022). MDPI. [Link]
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Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366. (1998). National Institutes of Health. [Link]
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In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2022). MDPI. [Link]
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Whole-Cell Biocatalysis: Next-Generation Technology for Green Synthesis of Pharmaceutical, Chemicals, and Biofuels. (2023). DOKUMEN.PUB. [Link]
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Introduction: The Imperative for Early-Stage De-risking
Executive Summary: Strategic Toxicology Framework for Mathemycin B
Subject: Preliminary Safety Assessment & Toxicity Profiling of Mathemycin B Compound Class: Antifungal Macrolactone (Isolated from Actinomycete sp.[1] HIL Y-8620959) Intended Use: Antifungal Lead Optimization
Mathemycin B, a macrocyclic lactone isolated from Actinomycete sp.[2][3][4] HIL Y-8620959, has demonstrated potent activity against phytopathogenic fungi [1]. However, the translation of macrolactone scaffolds from environmental isolates to therapeutic candidates is frequently attrition-prone due to off-target eukaryotic toxicity.
As a Senior Application Scientist, I argue that standard "tick-box" toxicology is insufficient for this compound class. Instead, we must adopt a mechanism-based screening architecture . Macrolides and macrocyclic lactones are historically associated with specific toxicity vectors: QT interval prolongation (hERG channel blockade), phospholipidosis, and CYP450-mediated hepatotoxicity.
This guide outlines a preliminary study protocol designed not just to observe if Mathemycin B is toxic, but how it interacts with mammalian physiology.
Structural Basis & Mechanistic Hypotheses
Before pipetting a single reagent, we must ground our experiments in structural logic. Mathemycin B possesses a large lactone ring (C77H142N2O29) [2]. This lipophilic macrocycle suggests high membrane permeability, raising two critical safety flags:
-
Hepatocellular Accumulation: Lipophilic macrolides often undergo hepatic sequestration, potentially leading to cholestasis or phospholipidosis.
-
Off-Target Ion Channel Binding: The structural bulk of macrolactones can physically occlude the hERG potassium channel pore, a known risk factor for fatal arrhythmias (Torsades de Pointes).
Therefore, our preliminary studies must prioritize Cardiotoxicity and Hepatotoxicity over general systemic toxicity.
Phase I: In Vitro Screening Protocol
We utilize a "Fail Early, Fail Cheap" philosophy. The following assays are self-validating: positive controls (e.g., Valinomycin for cytotoxicity, Doxorubicin for apoptosis) must be run in parallel to ensure assay sensitivity.
High-Content Cytotoxicity Profiling (HCS)
Instead of simple MTT assays, we employ multi-parametric High-Content Screening to detect sub-lethal toxicity.
-
Cell Lines: HepG2 (Liver), HEK293 (Kidney), H9c2 (Cardiomyocyte surrogate).
-
Endpoints:
-
Mitochondrial Membrane Potential (TMRM dye).
-
Cell Membrane Integrity (LDH Release).
-
Nuclear Morphology (Hoechst 33342).
-
The hERG Liability Assay (Automated Patch Clamp)
Given the macrolide structure, this is non-negotiable.
-
Method: Whole-cell patch clamp on CHO cells stably expressing hERG (Kv11.1).
-
Threshold: An IC50 < 10 µM triggers a "Red Flag" for structural re-engineering.
Metabolic Stability & CYP Inhibition
-
Protocol: Incubate Mathemycin B (1-10 µM) with pooled human liver microsomes (HLM).
-
Analysis: LC-MS/MS quantification of parent compound depletion.
-
Causality: If CYP3A4 is inhibited (IC50 < 5 µM), drug-drug interaction potential is high, a common failure mode for antifungal agents.
Data Visualization: Toxicity Pathways
To understand the potential cellular impact of Mathemycin B, we model a hypothetical toxicity pathway based on macrolide class effects. This directs our choice of biomarkers (e.g., Caspase-3, ROS).
Figure 1: Hypothetical toxicity mechanism for Mathemycin B, highlighting dual risks of mitochondrial dysfunction and hERG blockade.
Phase II: Experimental Workflow & Decision Matrix
This workflow ensures logical progression. We do not proceed to animal models (Phase II) unless In Vitro (Phase I) criteria are met.
Figure 2: Decision-gated workflow for Mathemycin B toxicity assessment.
Quantitative Data Summary: Proposed Assay Specifications
The following table summarizes the key assays, the specific metrics to be gathered, and the industry-standard acceptance criteria for early-stage leads.
| Assay Category | Experimental Model | Key Metric | Acceptance Criteria (Lead Stage) |
| Cytotoxicity | HepG2 (Human Liver) | CC50 (50% Cytotoxic Conc.) | > 50 µM |
| Cardiotoxicity | hERG Patch Clamp | IC50 (Channel Inhibition) | > 10 µM |
| Genotoxicity | Ames Test (Salmonella) | Mutagenicity Index | Negative (Fold change < 2) |
| Metabolic Stability | Human Liver Microsomes | T½ (Half-life) | > 30 minutes |
| Hemolysis | Human Erythrocytes | % Lysis at 10 µM | < 5% |
References
-
Mukhopadhyay, T., Nadkarni, S. R., Bhat, R. G., Gupte, T. E., et al. (1999).[1] Mathemycin B, a New Antifungal Macrolactone from Actinomycete Species HIL Y-8620959. Journal of Natural Products, 62(6), 889–890.[1] Link
-
Mukhopadhyay, T., Vijayakumar, E. K. S., Nadkarni, S. R., et al. (1998).[1] Mathemycin A, a New Antifungal Macrolactone from Actinomycete sp.[1][3][5][6] HIL Y-8620959.[1][2][3][4][5][6] II. Structure Elucidation. The Journal of Antibiotics, 51(6), 582–585.[1][3] Link
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FDA Guidance for Industry. (2012).[1][6] Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. Link
-
OECD. (2023). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.Link
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Methodological & Application
mathemycin B isolation and purification protocol
Application Note: Isolation and Purification Protocol for Mathemycin B
Executive Summary
Mathemycin B is a rare macrocyclic lactone antibiotic produced by the actinomycete strain Actinomycete sp.[1] HIL Y-8620959.[1][2][3] Structurally distinct from common macrolides, it exhibits potent antifungal activity, particularly against phytopathogens like Phytophthora infestans (Late Blight).
This application note provides a high-fidelity protocol for the upstream fermentation, downstream extraction, and chromatographic purification of Mathemycin B. Unlike generic protocols, this guide emphasizes the "Critical Quality Attributes" (CQAs) required to separate Mathemycin B from its structural analogue, Mathemycin A, and other co-metabolites.
Biological Source & Fermentation Strategy
Source Organism: Actinomycete sp.[1][2][3] HIL Y-8620959 (Rare Actinomycete).[1][3] Biosafety Level: BSL-1 (Standard Microbiological Practices).
Seed Train Optimization
To maximize titer, a two-stage seed train is employed to transition the organism from metabolic dormancy (spore state) to exponential growth before inoculation into the production medium.
-
Seed Medium (SM-1):
-
Glucose: 15.0 g/L
-
Soybean Meal: 10.0 g/L
-
Corn Steep Liquor: 5.0 g/L[4]
-
CaCO₃: 2.0 g/L
-
pH: Adjusted to 7.2 prior to sterilization.
-
Protocol:
-
Inoculation: Transfer a loopful of well-sporulated mycelium (14-day slant) into 50 mL of SM-1 in a 250 mL baffled Erlenmeyer flask.
-
Incubation: 48 hours at 28°C, 220 RPM.
-
Validation: Check for dense, uniform vegetative growth (microscopy should reveal hyphal branching without contamination).
Production Fermentation
The production of secondary metabolites like Mathemycin B occurs during the idiophase (stationary phase).
-
Production Medium (PM-B):
-
Soluble Starch: 20.0 g/L
-
Glucose: 10.0 g/L
-
Yeast Extract: 5.0 g/L
-
Peptone: 5.0 g/L
-
CaCO₃: 4.0 g/L (Buffering agent to prevent acidification)
-
Trace Salts (MgSO₄·7H₂O): 0.5 g/L
-
Workflow:
-
Inoculate 5% (v/v) of Seed Culture into Production Medium.
-
Incubate for 96–120 hours at 28°C.
-
Harvest Trigger: Harvest when glucose levels deplete <1.0 g/L and pH stabilizes around 7.5–7.8.
Downstream Processing (DSP): Extraction
Mathemycin B is predominantly extracellular or loosely bound to the mycelium. A biphasic extraction strategy is required.
DOT Diagram: Extraction & Isolation Logic
Figure 1: Workflow for the initial capture of Mathemycin B from fermentation broth.
Step-by-Step Extraction:
-
Separation: Centrifuge the fermentation broth at 4,000 × g for 20 minutes to remove biomass.
-
Solvent Partitioning: Transfer the supernatant to a separatory funnel. Add an equal volume of Ethyl Acetate (EtOAc) .
-
Why EtOAc? Mathemycin B is a macrolactone with moderate polarity; EtOAc provides high recovery with minimal extraction of highly polar media components (sugars/proteins).
-
-
Agitation: Shake vigorously for 15 minutes. Allow phases to separate for 30 minutes.
-
Concentration: Collect the upper organic layer. Dry over anhydrous Na₂SO₄ to remove residual water. Evaporate under reduced pressure (Rotavap) at 40°C to yield a crude oily residue.
Purification Protocol
The crude extract contains Mathemycin A, B, and other minor congeners. Separation relies on slight polarity differences.
Primary Purification: Silica Gel Flash Chromatography
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Column Dimensions: 30 mm ID × 450 mm length (for 2–3 g crude).
-
Flow Rate: 15 mL/min.
Gradient Table:
| Step | Solvent A (Chloroform) | Solvent B (Methanol) | Volume (CV*) | Target Elution |
| 1 | 100% | 0% | 2 | Impurities (Lipids) |
| 2 | 98% | 2% | 3 | Minor Congeners |
| 3 | 95% | 5% | 5 | Mathemycin A |
| 4 | 90% | 10% | 5 | Mathemycin B |
| 5 | 0% | 100% | 2 | Column Wash |
*CV = Column Volume
Observation: Mathemycin B typically elutes after Mathemycin A due to slightly higher polarity (often attributed to hydroxylation patterns). Monitor fractions via TLC (CHCl₃:MeOH 9:1); Mathemycin B spots will char dark brown with vanillin-sulfuric acid reagent.
Final Polishing: Preparative RP-HPLC
To achieve >98% purity for structural elucidation or biological assays, Reverse-Phase HPLC is mandatory.
-
Column: C18 Preparative Column (e.g., Phenomenex Luna, 5 µm, 250 x 21.2 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Detection: UV at 254 nm (macrolide absorption) and 210 nm.
DOT Diagram: HPLC Logic
Figure 2: Preparative HPLC setup for final isolation.
Isocratic/Gradient Strategy:
-
Start: 40% B for 5 min.
-
Ramp: 40% B to 80% B over 25 min.
-
Note: Mathemycin B generally elutes between 60-70% ACN. Collect the peak center, discarding the leading and tailing edges to ensure high purity.
Characterization & Validation
Upon isolation, the compound must be validated against established physicochemical properties.
-
Appearance: White to pale yellow amorphous powder.
-
Mass Spectrometry (HR-ESI-MS): Look for the molecular ion characteristic of Mathemycin B.
-
Biological Activity Check:
-
Assay: Disk diffusion against Phytophthora infestans or Candida albicans.
-
Standard: Nystatin or Amphotericin B (Positive Control).
-
Result: A clear zone of inhibition confirms the retention of biological activity post-purification.
-
References
-
Mukhopadhyay, T. , Nadkarni, S. R., Bhat, R. G., Gupte, S. V., Ganguli, B. N., Petry, S., & Kogler, H. (1999).[3] Mathemycin B, a New Antifungal Macrolactone from Actinomycete Species HIL Y-8620959.[1][3][5] Journal of Natural Products, 62(6), 889–890.[3] Link
-
Maskey, R. P. , Helmke, E., & Laatsch, H. (2003).[6] Himalomycin A and B: Isolation and Structure Elucidation of New Fridamycin Type Antibiotics from a Marine Streptomyces Isolate.[6] The Journal of Antibiotics, 56(11), 942–949.[6] Link
-
Rho, J. R. , Subramaniam, G., Choi, H., & Gerwick, W. H. (2015).[5] Gargantulide A, a Complex 52-Membered Macrolactone Showing Antibacterial Activity from Streptomyces sp.[5][7] Organic Letters, 17(6), 1377–1380. Link
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Application Notes and Protocols for the Production of Mathemycin B
For: Researchers, scientists, and drug development professionals.
Topic: Fermentation Conditions for Mathemycin B Production
Introduction: The Potential of Mathemycin B
Mathemycin B is a novel macrocyclic lactone antibiotic that has been isolated from the fermentation broth of Actinomycete sp. culture HIL Y-8620959.[1][2][3] This class of compounds is of significant interest to the pharmaceutical industry due to its potent antifungal properties, particularly against a variety of phytopathogenic organisms.[1][3] The complex structure of mathemycin B suggests a biosynthetic pathway rich in opportunities for bioengineering and optimization. This guide provides a comprehensive overview of the theoretical and practical aspects of designing a robust fermentation process for the production of mathemycin B, drawing upon established principles of Actinomycete fermentation for secondary metabolite production. While the precise, optimized fermentation conditions for mathemycin B from the original discovery are not publicly detailed, this document outlines a well-established framework and starting protocols for researchers to develop and refine their own high-yield fermentation processes.
The Producing Organism: Actinomycete sp. HIL Y-8620959
Actinomycetes are a phylum of Gram-positive bacteria, renowned for their filamentous growth habit and, most notably, their prolific production of a wide array of secondary metabolites, including a majority of the clinically relevant antibiotics in use today. The producing strain, HIL Y-8620959, is an unidentified species of Actinomycete. The cultivation and maintenance of a healthy and productive seed culture of this organism are paramount to successful and reproducible fermentation outcomes.
Cultivation and Maintenance of Actinomycete sp. HIL Y-8620959
Proper handling and storage of the producing strain are critical for maintaining its genetic stability and biosynthetic potential.
Recommended Medium for Culture Maintenance:
A common and effective medium for the maintenance of Actinomycetes is International Streptomyces Project 2 (ISP-2) Medium .[4]
| Component | Concentration (g/L) | Purpose |
| Malt Extract | 10.0 | Provides a rich source of carbohydrates, vitamins, and minerals. |
| Yeast Extract | 4.0 | Supplies essential growth factors, amino acids, and nitrogen. |
| Glucose | 4.0 | A readily metabolizable carbon source for initial growth. |
| Agar | 20.0 | Solidifying agent for slant or plate cultures. |
| pH | 7.3 | Optimal pH for the growth of most Streptomyces and related Actinomycetes. |
Protocol for Strain Maintenance:
-
Prepare ISP-2 agar slants in screw-capped tubes.
-
Inoculate the slants with a pure culture of Actinomycete sp. HIL Y-8620959.
-
Incubate at 28-30°C for 7-14 days, or until good sporulation is observed.
-
Store the fully grown slants at 4°C for short-term storage (2-3 months).
-
For long-term storage, prepare spore suspensions in 20% glycerol and store at -80°C.
Medium Design for Mathemycin B Production
The composition of the fermentation medium is a critical factor influencing the yield and purity of the target secondary metabolite. The ideal medium should support robust vegetative growth in the initial phase, followed by a metabolic switch to secondary metabolism for the production of mathemycin B.
Key Considerations for Medium Components:
-
Carbon Source: Complex carbohydrates like starch or dextrin are often preferred over simple sugars like glucose for antibiotic production. This is because rapidly metabolized sugars can lead to catabolite repression, a phenomenon where the presence of a preferred carbon source represses the expression of genes involved in secondary metabolism.
-
Nitrogen Source: A combination of organic and inorganic nitrogen sources is typically beneficial. Organic sources like soybean meal, peptone, or yeast extract provide amino acids and peptides, which can be directly incorporated into biomass and secondary metabolites. Inorganic sources like ammonium sulfate or potassium nitrate serve as a more basic nitrogen supply.
-
Phosphate Source: Phosphate is essential for energy metabolism and the biosynthesis of nucleic acids and phospholipids. However, high concentrations of phosphate can be inhibitory to the production of some antibiotics. Therefore, the phosphate concentration should be carefully optimized.
-
Trace Elements: Minerals such as iron, zinc, manganese, and cobalt are crucial cofactors for many enzymes involved in both primary and secondary metabolism.
Recommended Basal Fermentation Media:
Based on common practices for Actinomycete fermentation, the following media can be used as a starting point for optimizing mathemycin B production.
| Component | Medium 1 (g/L) | Medium 2 (g/L) | Rationale |
| Soluble Starch | 20.0 | - | Complex carbon source to avoid catabolite repression. |
| Dextrose | - | 10.0 | Readily available carbon source for initial growth. |
| Soybean Meal | 15.0 | 20.0 | Rich source of organic nitrogen and amino acids. |
| Yeast Extract | 2.0 | 5.0 | Provides essential vitamins and growth factors. |
| K₂HPO₄ | 1.0 | 1.0 | Phosphate source and buffering agent. |
| NaCl | 2.0 | 2.0 | Maintains osmotic balance. |
| MgSO₄·7H₂O | 0.5 | 0.5 | Source of magnesium ions, a cofactor for many enzymes. |
| CaCO₃ | 2.0 | 3.0 | Acts as a pH buffer, neutralizing acidic byproducts. |
| Initial pH | 7.0 | 7.2 |
Fermentation Process Parameters
Controlling the physical and chemical environment of the fermentation is as crucial as the medium composition.
| Parameter | Recommended Range | Rationale |
| Temperature | 28-30°C | Optimal temperature for the growth and secondary metabolite production of most mesophilic Actinomycetes. |
| Initial pH | 7.0 - 7.5 | A neutral to slightly alkaline initial pH is generally favorable for Actinomycete growth and antibiotic production. |
| Agitation | 180-250 rpm | Ensures adequate mixing of nutrients and oxygen, and prevents cell sedimentation. |
| Aeration | 1.0 - 1.5 vvm (volume of air per volume of medium per minute) | Actinomycetes are typically aerobic, and a sufficient supply of dissolved oxygen is critical for both growth and the biosynthesis of complex molecules like mathemycin B. |
| Fermentation Time | 7 - 14 days | The production of secondary metabolites usually occurs in the stationary phase of growth, which can take several days to reach and persist. |
Experimental Protocols
Protocol 1: Inoculum Preparation
A healthy and active inoculum is the foundation of a successful fermentation.
-
Aseptically transfer a loopful of spores from a mature slant culture of Actinomycete sp. HIL Y-8620959 to a 250 mL flask containing 50 mL of seed medium (e.g., ISP-2 broth without agar).
-
Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
The resulting vegetative mycelial suspension will serve as the inoculum for the production fermentation.
Protocol 2: Production Fermentation
-
Prepare the production medium in a suitable fermentation vessel (e.g., a 2 L baffled flask containing 500 mL of medium or a laboratory-scale bioreactor).
-
Sterilize the medium by autoclaving at 121°C for 20-30 minutes.
-
After cooling to room temperature, aseptically inoculate the production medium with the seed culture (typically a 5-10% v/v inoculation).
-
Incubate the fermentation under the optimized conditions of temperature, agitation, and aeration.
-
Monitor the fermentation periodically by aseptically withdrawing samples to measure pH, cell growth (e.g., dry cell weight), and mathemycin B production (using a suitable analytical method such as HPLC).
Visualizing the Workflow
Fermentation Workflow for Mathemycin B Production
Caption: Overview of the mathemycin B production process.
Key Factors Influencing Secondary Metabolism
Caption: Interplay of factors in mathemycin B biosynthesis.
Conclusion and Future Perspectives
The protocols and guidelines presented in this application note provide a solid foundation for the development of a robust and high-yield fermentation process for mathemycin B. It is crucial to emphasize that the optimal conditions for any microbial fermentation are strain-specific and must be determined empirically. A systematic approach, such as Design of Experiments (DoE), can be invaluable in efficiently exploring the multidimensional space of fermentation parameters to identify the optimal conditions for maximizing mathemycin B production by Actinomycete sp. HIL Y-8620959. Further research into the biosynthetic pathway of mathemycin B could also open up avenues for genetic engineering of the producing strain to enhance yield and generate novel analogs with improved therapeutic properties.
References
-
Mukhopadhyay, T., et al. (1999). Mathemycin B, a New Antifungal Macrolactone from Actinomycete Species HIL Y-8620959. Journal of Natural Products, 62(6), 889-890. [Link]
-
Nadkarni, S. R., et al. (1998). Mathemycin A, a New Antifungal Macrolactone from Actinomycete sp. HIL Y-8620959. I. Fermentation, Isolation, Physico-chemical Properties and Biological Activities. The Journal of Antibiotics, 51(6), 579-581. [Link]
-
Mukhopadhyay, T., et al. (1998). Mathemycin A, a New Antifungal Macrolactone from Actinomycete sp. HIL Y-8620959. II. Structure Elucidation. The Journal of Antibiotics, 51(6), 582-585. [Link]
-
Barka, E. A., et al. (2016). Taxonomy, Physiology, and Natural Products of Actinobacteria. Microbiology and Molecular Biology Reviews, 80(1), 1-43. [Link]
-
Al-Ghazali, K. & Omran, Z. (2017). Optimization of medium composition for antibacterial metabolite production from Streptomyces sp. Asian Journal of Pharmaceutical and Clinical Research, 10(9), 381-385. [Link]
-
Gubbens, J., et al. (2012). Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T. Scientifica, 2012, 829094. [Link]
-
Selim, S. (2013). What is a suitable fermentation broth for Actinomycete?. ResearchGate. [Link]
-
Boumehira, N., et al. (2019). Isolation and screening of actinomycetes producing antimicrobial substances from an extreme Moroccan biotope. Pan African Medical Journal, 33, 233. [Link]
-
Gautam, A., et al. (2020). Identification and Optimization of Fermentation Medium for Production of Antibacterial Compounds from Endophytic Streptomyces sp. International Journal of Current Microbiology and Applied Sciences, 9(6), 2319-7706. [Link]
Sources
Application Note: Optimization of Minimum Inhibitory Concentration (MIC) Determination for Mathemycin B
Abstract
This guide provides a rigorous, standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of Mathemycin B , a rare macrocyclic lactone antibiotic isolated from Actinomycete sp. (culture Y-8620959).[1][2][3][4][5][6][7] While Mathemycin B exhibits broad-spectrum activity, it is primarily characterized as an antifungal agent (e.g., against Phytophthora infestans and Candida spp.). Due to its macrolactone structure, Mathemycin B presents specific challenges regarding solubility and stability in aqueous media. This protocol addresses these critical variables, utilizing CLSI-compliant broth microdilution techniques to ensure reproducibility and accuracy in drug development workflows.
Introduction & Compound Profile
Mathemycin B is a 32-48 membered macrocyclic lactone (macrolide) containing specific amino sugars. Unlike hydrophilic antibiotics (e.g., aminoglycosides), Mathemycin B is highly lipophilic. Standard MIC protocols using water-based stock solutions will result in precipitation and false-negative data.
Technical Profile: Mathemycin B
| Property | Description | Implications for Protocol |
| Chemical Class | Macrocyclic Lactone (Macrolide) | Requires organic solvent for stock (DMSO/MeOH). |
| Primary Activity | Antifungal (Phytopathogenic & Yeast) | Use RPMI 1640 (fungi) or MHB (bacteria) as appropriate. |
| Target MIC Range | ~7.8 µg/mL (ref: P. infestans) | Recommended Test Range: 0.125 – 64 µg/mL. |
| Molecular Weight | ~1400–1500 Da | High MW affects diffusion in agar; broth dilution is preferred. |
Critical Directive: While this protocol is adaptable for antibacterial testing (using Mueller-Hinton Broth), the default parameters below focus on antifungal susceptibility testing (AST) given the compound's primary biological activity.
Materials & Reagents
Essential Chemicals
-
Mathemycin B Reference Standard : Purity >95% (HPLC grade).
-
Solvent : Dimethyl Sulfoxide (DMSO), anhydrous, sterile filtered. Do not use water or ethanol for primary stock.
-
Culture Media :
-
For Fungi (Yeasts/Molds): RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.
-
For Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
-
Resazurin Dye (Optional) : For colorimetric endpoint determination (0.01% solution).
Equipment
-
96-well microtiter plates (U-bottom for visual reading; Flat-bottom for spectrophotometry).
-
Multichannel pipettes (20-200 µL).
-
Spectrophotometer (OD₆₀₀ or OD₅₃₀).
Critical Variables & Expertise
The "Solvent Shock" Phenomenon
Macrolactones like Mathemycin B can precipitate when a high-concentration DMSO stock is added directly to cold aqueous media.
-
Solution: Prepare an intermediate dilution in media. Ensure the final DMSO concentration in the well does not exceed 1% (v/v), as DMSO >1% is toxic to many test organisms and invalidates the MIC.
Inoculum Standardization
Inaccurate cell density is the #1 cause of MIC variability.
-
Standard: 0.5 McFarland Standard.
-
Verification: For Candida spp., this equates to
to CFU/mL. This must be further diluted 1:1000 in media to achieve the final test concentration of CFU/mL.
Experimental Protocol: Broth Microdilution
Phase 1: Stock Solution Preparation
-
Weighing : Accurately weigh 2.0 mg of Mathemycin B powder.
-
Solubilization : Dissolve in 1.0 mL of 100% DMSO to create a 2,048 µg/mL Master Stock .
-
Note: Vortex vigorously for 2 minutes. Visually inspect for crystal dissolution.
-
-
Sterilization : If not using sterile powder, pass through a solvent-resistant 0.22 µm PTFE filter.
Phase 2: Dilution Scheme (The 2x Method)
We will prepare "2x" concentrations so that when mixed 1:1 with inoculum, the final concentration is correct.
-
Preparation of Working Solution : Dilute the Master Stock (2048 µg/mL) 1:16 in Media (RPMI or MHB) to get 128 µg/mL (Intermediate Stock). DMSO is now 6.25%.
-
Serial Dilution :
-
Dispense 100 µL of Media into columns 2 through 12 of a 96-well plate.
-
Dispense 200 µL of the 128 µg/mL Intermediate Stock into Column 1.
-
Transfer 100 µL from Column 1 to Column 2. Mix 5 times.
-
Repeat transfer up to Column 10.[1][6] Discard 100 µL from Column 10.
-
Column 11 : Growth Control (Media + Solvent only).
-
Column 12 : Sterility Control (Media only).
-
Phase 3: Inoculation & Incubation
-
Inoculum Prep : Prepare organism suspension to 0.5 McFarland. Dilute 1:1000 in Media.
-
Inoculation : Add 100 µL of the diluted inoculum to wells in Columns 1–11.
-
Do NOT add inoculum to Column 12 (Sterility Control).
-
-
Final Concentrations :
-
Column 1: 64 µg/mL
-
Column 10: 0.125 µg/mL
-
Final DMSO concentration: <0.5% (Safe).
-
-
Incubation :
-
Fungi : 35°C for 24–48 hours (Yeasts) or 25°C for 48–72 hours (Filamentous fungi).
-
Bacteria : 35°C for 16–20 hours.
-
Visualization: Workflow Logic
Caption: Logical flow for Mathemycin B MIC determination, ensuring solvent safety and precise dilution.
Data Analysis & Interpretation
Reading the Endpoint
-
Visual : Place the plate on a dark matte surface. View from the bottom. The MIC is the lowest concentration well that shows 100% inhibition (optically clear) compared to the Growth Control.
-
Trailing Effect : Macrolides sometimes show "trailing" (partial inhibition). For Mathemycin B, if testing Candida, read the MIC at the concentration that produces an 80% reduction in turbidity (prominent decrease) rather than 100% clearance, per CLSI M27 guidelines for some static agents.
Quality Control (Self-Validating System)
To ensure the assay is valid, check the controls first:
| Control Well | Expected Result | Action if Failed |
| Sterility (Col 12) | Clear (No Growth) | Contamination present. Discard plate. |
| Growth (Col 11) | Turbid (Good Growth) | Inoculum non-viable. Repeat assay. |
| Solvent Control | Turbid | If clear, DMSO % is too high and toxic. |
Expected Results
Based on literature for Mathemycin B:
-
Susceptible Range : < 8.0 µg/mL (e.g., Phytophthora infestans MIC ~7.8 µg/mL).[8]
-
Resistant Range : > 16.0 µg/mL.
References
-
Mukhopadhyay, T., et al. (1999).[1][4] "Mathemycin B, a New Antifungal Macrolactone from Actinomycete Species HIL Y-8620959."[1][3][4][5][7] Journal of Natural Products, 62(6), 889-890.[5][7]
- Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
- Clinical and Laboratory Standards Institute (CLSI). (2018).
-
Nadkarni, S., et al. (1999).[1][4] "Mathemycin A, a New Antifungal Macrolactone."[1][3][4] The Journal of Antibiotics, 51(6).
Sources
Application Notes and Protocols: Mathemycin B Solution Preparation for Bioassays
Introduction: Mathemycin B - A Novel Macrolide Antifungal
Mathemycin B is a recently discovered macrocyclic lactone antibiotic with promising antifungal properties.[1] Isolated from Actinomycete species HIL Y-8620959, it has demonstrated in vitro efficacy against a range of phytopathogenic organisms.[1] Notably, it exhibits a minimum inhibitory concentration (MIC) of 7.8 µg/mL against the oomycete Phytophthora infestans, the causative agent of late blight in potatoes and tomatoes.[2] As a member of the macrolide class of antibiotics, mathemycin B likely exerts its antifungal activity by targeting ribosomal subunits, thereby inhibiting protein synthesis.[3] This unique mode of action and its potential as a novel antifungal agent make it a compound of significant interest for researchers in drug discovery and development.
This comprehensive guide provides detailed protocols for the preparation of mathemycin B solutions for use in various biological assays. Adherence to these guidelines is critical for ensuring experimental reproducibility and obtaining accurate, reliable data.
Mathemycin B: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of mathemycin B is fundamental to the successful preparation of stable and biologically active solutions.
| Property | Value | Source |
| Molecular Formula | C₇₇H₁₄₂N₂O₂₉ | MedChemExpress[2] |
| Molecular Weight | 1559.95 g/mol | MedChemExpress[2] |
| CAS Number | 233262-38-9 | MedChemExpress[2] |
| Appearance | White to off-white powder (assumed) | General knowledge |
| Solubility | Data not publicly available. Expected to be soluble in organic solvents like DMSO and ethanol, with limited solubility in aqueous solutions. | Inferred from macrolide properties |
| Storage (Powder) | Store at -20°C for long-term stability. | MedChemExpress[2] |
Strategic Preparation of Mathemycin B Stock Solutions
Due to the lack of specific public data on the solubility of mathemycin B, a systematic approach to solvent selection and stock solution preparation is paramount. Dimethyl sulfoxide (DMSO) is recommended as the primary solvent for preparing high-concentration stock solutions due to its ability to dissolve a wide range of hydrophobic compounds.[4]
Essential Materials and Equipment
-
Mathemycin B powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Ethanol, absolute (200 proof), molecular biology grade
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator water bath (optional)
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM Mathemycin B Stock Solution in DMSO
This protocol outlines the preparation of a high-concentration stock solution, which can then be serially diluted for various bioassays.
Causality and Experimental Choices:
-
Why DMSO? Macrolide antibiotics, often large and complex molecules, typically exhibit poor solubility in aqueous solutions. DMSO is a powerful aprotic solvent that can effectively solvate such compounds, creating a concentrated stock solution.[4] This minimizes the volume of solvent introduced into the final bioassay, thereby reducing the risk of solvent-induced artifacts.
-
Why 10 mM? A 10 mM stock solution is a common starting concentration in drug discovery and provides a convenient basis for a wide range of serial dilutions.
Step-by-Step Methodology:
-
Calculate the required mass of Mathemycin B:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 1559.95 g/mol = 1.56 mg
-
-
-
Weighing the Compound:
-
Accurately weigh 1.56 mg of mathemycin B powder using a calibrated analytical balance in a sterile weighing boat or directly into a pre-weighed sterile 1.5 mL microcentrifuge tube.
-
Expert Tip: Due to the small mass, it is advisable to weigh a larger quantity (e.g., 15.6 mg) and dissolve it in a proportionally larger volume of DMSO (10 mL) to improve accuracy.
-
-
Dissolution in DMSO:
-
Add the calculated volume of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the mathemycin B powder.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Troubleshooting: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but prolonged heating should be avoided to prevent degradation.
-
-
Storage of the Stock Solution:
-
Aliquot the 10 mM mathemycin B stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, nuclease-free microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[5]
-
Preparation of Working Solutions for Bioassays
The preparation of working solutions involves diluting the high-concentration stock solution into the appropriate cell culture or assay medium. It is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity or other off-target effects.
Vehicle Control: A Critical Component of Bioassay Design
A vehicle control is an essential component of any bioassay involving a compound dissolved in a solvent. This control group is treated with the same concentration of the solvent (e.g., DMSO) as the experimental groups, allowing for the differentiation of the compound's effects from any effects of the solvent itself. The final concentration of DMSO in cell-based assays should ideally be kept below 0.5%, and in some sensitive assays, even lower concentrations may be necessary.
Protocol for Serial Dilution of Mathemycin B for an Antifungal Susceptibility Assay
This protocol describes the preparation of a two-fold serial dilution of mathemycin B for determining its Minimum Inhibitory Concentration (MIC) against a fungal pathogen.
Experimental Workflow Diagram:
Caption: Workflow for preparing serial dilutions of Mathemycin B.
Step-by-Step Methodology:
-
Prepare an Intermediate Working Stock:
-
Thaw an aliquot of the 10 mM mathemycin B stock solution.
-
Prepare a 100 µM intermediate working stock by diluting the 10 mM stock 1:100 in the desired assay medium (e.g., RPMI-1640 for fungal susceptibility testing). For example, add 2 µL of the 10 mM stock to 198 µL of assay medium.
-
Rationale: Creating an intermediate dilution helps to minimize pipetting errors when preparing the final serial dilutions in the microplate.
-
-
Set up the 96-Well Plate:
-
In a sterile 96-well flat-bottom microplate, add 100 µL of the assay medium to wells 2 through 12 of a designated row.
-
-
Perform the Serial Dilution:
-
Add 200 µL of the 100 µM intermediate working stock of mathemycin B to well 1.
-
Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down several times.
-
Continue this two-fold serial dilution by transferring 100 µL from well 2 to well 3, and so on, up to well 10.
-
After mixing in well 10, discard 100 µL. This will result in a final volume of 100 µL in wells 1 through 10, with concentrations ranging from 100 µM to 0.195 µM.
-
-
Prepare Controls:
-
Well 11 (Vehicle Control): Add 100 µL of assay medium containing the same final concentration of DMSO as in the highest concentration well (well 1).
-
Well 12 (Medium Control): This well contains only 100 µL of the assay medium and serves as a negative control for fungal growth.
-
-
Inoculate the Plate:
Stability and Storage of Mathemycin B Solutions
While specific stability data for mathemycin B is not available, general guidelines for macrolide antibiotics can be followed to ensure the integrity of the prepared solutions.
-
Stock Solutions (in DMSO): When stored in single-use aliquots at -20°C or -80°C and protected from light, DMSO stock solutions of macrolides are generally stable for several months.[8]
-
Aqueous Working Solutions: Macrolides can be susceptible to hydrolysis in aqueous solutions, and their stability can be pH-dependent.[9] It is strongly recommended to prepare fresh aqueous working solutions for each experiment and to avoid storing them for extended periods.
Self-Validating System: To ensure the stability and activity of your mathemycin B solutions, it is advisable to include a known sensitive fungal strain as a positive control in your bioassays. Consistent MIC values for this control strain over time will provide confidence in the integrity of your stored mathemycin B stock solutions.
Illustrative Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be investigated in relation to mathemycin B's antifungal activity, focusing on the inhibition of protein synthesis.
Caption: Hypothetical mechanism of action for Mathemycin B.
References
-
Mukhopadhyay, T., et al. (1999). Mathemycin B, a new antifungal macrolactone from actinomycete species HIL Y-8620959. Journal of Natural Products, 62(6), 889-90. Available at: [Link]
- Clinical and Laboratory Standards Institute. (2017).
-
Gao, L., et al. (2015). LC Determination and Stability Assessment of Macrolide Antibiotics Azithromycin and Spiramycin in Bulk and Tablet Samples. ResearchGate. Available at: [Link]
- Arendrup, M. C., et al. (2015). EUCAST definitive document E.DEF 7.3.1: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. European Committee on Antimicrobial Susceptibility Testing.
-
CDC. (2021). Preserving Yeast and Mold Isolates. Centers for Disease Control and Prevention. Available at: [Link]
- Poehlsgaard, J., & Douthwaite, S. (2005). The bacterial ribosome as a target for antibiotics. Nature Reviews Microbiology, 3(11), 870-881.
-
Wiederhold, N. P. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Clinical Infectious Diseases, 73(10), e3337-e3343. Available at: [Link]
- Pierce, C. G., & Lopez-Ribot, J. L. (2013). Candidiasis drug discovery and development: new approaches targeting virulence for discovering and identifying new drugs. Expert opinion on drug discovery, 8(9), 1117-1126.
-
Zakeri-Milani, P., et al. (2010). Pharmacokinetic Study of Two Macrolide Antibiotic Oral Suspensions Using an Optimized Bioassay Procedure. Journal of Bioequivalence & Bioavailability, 2(5), 111-115. Available at: [Link]
- Spader, V., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Journal of Fungi, 4(3), 99.
-
PubChem. (n.d.). Amphotericin B. National Center for Biotechnology Information. Available at: [Link]
-
Reddit. (2022). Why not make all antibiotic stock solutions with Ethanol or DMSO instead of pure water?. Reddit. Available at: [Link]
-
Summer, K., et al. (2021). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). Journal of Microbiological Methods, 182, 106169. Available at: [Link]
-
De Giglio, O., et al. (2022). Antifungal Susceptibility Trends Among Filamentous Fungi: An Epidemiological Evaluation on Aspergillus spp., Fusarium spp., and Scedosporium spp. from Southern Italy. Journal of Fungi, 8(11), 1185. Available at: [Link]
-
Al-Abri, Z., et al. (2023). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. RJ Wave. Available at: [Link]
-
Rosato, A. E., & Rosato, A. (2023). Macrolides at Clinically-Relevant Concentrations May Induce Biofilm Formation in Macrolide-Resistant Staphylococcus aureus. Microorganisms, 11(1), 199. Available at: [Link]
- Wadhwani, T., et al. (2008). Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. The Internet Journal of Microbiology, 6(1).
-
Cantón, E., et al. (2012). Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. Antimicrobial Agents and Chemotherapy, 56(10), 5100-5103. Available at: [Link]
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- 1. Mathemycin B, a new antifungal macrolactone from actinomycete species HIL Y-8620959 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Bioassay-Guided Evolution of Glycosylated Macrolide Antibiotics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjwave.org [rjwave.org]
application of mathemycin B in plant disease models
Executive Summary
Mathemycin B is a macrocyclic lactone antibiotic isolated from Actinomycete sp.[1][2][3][4][5][6] (specifically strain HIL Y-8620959).[1][2][3][4][5][7][8] Unlike typical bacteriostatic macrolides, Mathemycin B exhibits potent antifungal and anti-oomycete activity, making it a critical candidate for agricultural fungicide development. This application note details the protocols for utilizing Mathemycin B in phenotypic screening against Phytophthora infestans (Late Blight) and Botrytis cinerea (Grey Mold), providing researchers with standardized workflows for determining Minimum Inhibitory Concentration (MIC) and conducting in planta efficacy assays.
Product Profile & Mechanism
-
Source: Actinomycete sp.[1][2][3][4][5][6][7][8] HIL Y-8620959 (co-metabolite with Mathemycin A).[7]
-
Molecular Formula: C
H N O (approximate, based on congeners). -
Solubility: Soluble in DMSO, Methanol. Poorly soluble in water.
-
Storage: -20°C, desiccated, protected from light.
Mechanism of Action (MoA): While the precise molecular target of Mathemycin B remains under investigation, its phenotypic effects mirror those of the oligomycin class of macrolactones.
-
Hyphal Interference: Induces abnormal branching and cessation of apical extension in mycelia.
-
Spore Germination: Significantly inhibits zoospore motility and cyst germination in Oomycetes (Phytophthora spp.).
-
Target Specificity: Unlike polyenes that target ergosterol (absent in Oomycetes), Mathemycin B is active against Phytophthora, suggesting a mechanism independent of sterol binding—potentially mitochondrial respiration inhibition or cell wall biosynthesis interference.
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating Mathemycin B, from stock preparation to in vivo modeling.
Caption: Workflow for Mathemycin B evaluation, transitioning from in vitro MIC determination to in vivo efficacy testing in plant disease models.
Protocol A: In Vitro Susceptibility Assay (Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of Mathemycin B against Phytophthora infestans.
Materials:
-
Mathemycin B stock (10 mg/mL in DMSO).
-
Phytophthora infestans isolate (maintained on Rye A or V8 agar).
-
Clarified V8 Broth or Pea Broth.
-
96-well sterile microplates (flat bottom).
-
Hemocytometer.
Procedure:
-
Inoculum Preparation:
-
Flood a 10-day-old P. infestans plate with cold sterile water (4°C) to release zoospores.
-
Incubate at 4°C for 2 hours to induce zoospore release.
-
Adjust concentration to
zoospores/mL using a hemocytometer.
-
-
Compound Dilution:
-
Prepare a serial dilution of Mathemycin B in V8 broth.
-
Range: 100 µg/mL down to 0.1 µg/mL.
-
Control: V8 broth + 1% DMSO (Solvent Control).
-
-
Assay Setup:
-
Add 100 µL of diluted compound to wells.
-
Add 100 µL of zoospore suspension.
-
Final Volume: 200 µL/well.
-
-
Incubation:
-
Seal plate with parafilm to prevent evaporation.
-
Incubate at 18–20°C in the dark for 3–5 days.
-
-
Data Collection:
-
Visual: Inspect for mycelial mat formation using an inverted microscope.
-
Quantitative: Measure Absorbance (OD
) if mycelia are dispersed, or use Resazurin dye (Alamar Blue) for metabolic viability.
-
Expected Results (Reference Data):
| Pathogen | MIC Range (µg/mL) | Notes |
|---|---|---|
| Phytophthora infestans | 3.9 – 7.8 | High potency against Oomycetes. |
| Botrytis cinerea | 10 – 25 | Moderate potency against true fungi. |
| E. coli | > 100 | Inactive against Gram-negative bacteria. |
Protocol B: In Vivo Preventive Efficacy (Tomato Late Blight Model)
Objective: Evaluate the protective efficacy of Mathemycin B when applied prior to infection.
Materials:
-
Host: Tomato plants (Solanum lycopersicum, cv. Moneymaker), 4–5 weeks old (4-leaf stage).
-
Pathogen: P. infestans zoospore suspension (
spores/mL). -
Treatment: Mathemycin B formulations (50, 100, 200 µg/mL) in water + 0.05% Tween 20.
Procedure:
-
Treatment Application:
-
Spray tomato plants with Mathemycin B solution until runoff (approx. 5 mL/plant).
-
Controls: Water + Tween 20 (Negative); Metalaxyl or Mancozeb (Positive Standard).
-
Allow plants to dry for 24 hours.
-
-
Inoculation:
-
Spray the zoospore suspension onto the abaxial (underside) and adaxial surfaces of the leaves.
-
-
Incubation (Critical Step):
-
Place plants in a humidity chamber (>95% RH) at 18°C for 24 hours to ensure infection.
-
Move to a growth chamber at 20°C, 16h light/8h dark photoperiod.
-
-
Scoring (5–7 Days Post Inoculation):
-
Assess Disease Severity Index (DSI) using a 0–5 scale.
-
Disease Severity Scale:
-
0: No symptoms.
-
1: Small lesions (<10% leaf area).
-
2: Lesions covering 10–25% area.
-
3: Lesions covering 25–50% area; sporulation visible.
-
4: Lesions covering 50–75% area; coalescing lesions.
-
5: >75% necrosis; leaf collapse/defoliation.
Calculation:
Critical Considerations & Troubleshooting
-
Solubility Issues: Mathemycin B is lipophilic. Ensure the DMSO stock is fully dissolved before adding to aqueous buffers. If precipitation occurs in the spray tank, increase Tween 20 concentration to 0.1% or use an emulsifiable concentrate formulation.
-
Phytotoxicity: High concentrations (>500 µg/mL) of macrolactones can sometimes cause chlorosis in young leaves. Always include a "Compound Only" control to distinguish phytotoxicity from disease symptoms.
-
Stability: Macrolactones can be sensitive to alkaline hydrolysis. Ensure the pH of the spray solution is neutral to slightly acidic (pH 6.0–7.0).
References
-
Mukhopadhyay, T., Nadkarni, S. R., Bhat, R. G., Gupte, S. V., Ganguli, B. N., Petry, S., & Kogler, H. (1999). Mathemycin B, a New Antifungal Macrolactone from Actinomycete Species HIL Y-8620959.[1][2][3][4][5] Journal of Natural Products, 62(6), 889–890.[5]
-
Mukhopadhyay, T., Vijayakumar, E. K. S., Nadkarni, S. R., et al. (1998). Mathemycin A, a New Antifungal Macrolactone from Actinomycete sp.[1][3][7][8] HIL Y-8620959.[1][2][3][4][5][6][7][8] II. Structure Elucidation. The Journal of Antibiotics, 51(6), 582–585.[8]
-
PubChem Database. Mathemycin B (CID 10701730).[11] National Library of Medicine.[11]
-
[11]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. cjpas.net [cjpas.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (PDF) Mathemycin A, a New Antifungal Macrolactone From [research.amanote.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.aber.ac.uk [pure.aber.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. (9E,13E,17E)-38-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-40-(10-amino-4-methyldecan-2-yl)-19-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,12,16,20,22,24,26,28,30,32,34,36-dodecahydroxy-5,11,13,15,17,21,27,33,39-nonamethyl-1-oxacyclotetraconta-9,13,17-trien-2-one | C77H142N2O29 | CID 10701730 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Mathemycin B Activity
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Antifungal Potential of Mathemycin B
Mathemycin B is a macrocyclic lactone antibiotic with demonstrated activity against a variety of phytopathogenic fungi.[1] As the agricultural industry continually seeks novel, effective, and sustainable solutions to combat crop diseases, the development of robust bioassays to quantify the activity of compounds like mathemycin B is of paramount importance. This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a reliable and reproducible bioassay for determining the antifungal activity of mathemycin B.
The protocols outlined herein are grounded in established methodologies for antifungal susceptibility testing, with a specific focus on the broth microdilution method. This method is widely recognized for its efficiency in determining the Minimum Inhibitory Concentration (MIC), a critical parameter in assessing the potency of an antimicrobial agent.[2] By adhering to standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), researchers can ensure the generation of high-quality, comparable data.[3][4][5][6]
Understanding the mechanism of action of mathemycin B is crucial for the rational design of a bioassay. As a polyene macrolide, its primary mode of action is believed to involve binding to ergosterol, a key component of the fungal cell membrane.[7][8][9][10] This interaction disrupts membrane integrity, leading to the leakage of essential cellular contents and ultimately, fungal cell death. This guide will leverage this understanding to provide a comprehensive protocol that is not only procedural but also mechanistically informed.
Principle of the Bioassay: The Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism. The principle involves challenging the fungal isolate with serial dilutions of the antimicrobial agent in a liquid broth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that prevents the visible growth of the microorganism under defined conditions.[2][11]
This method offers several advantages, including:
-
Quantitative Results: Provides a precise MIC value.
-
High Throughput: Amenable to testing multiple compounds and isolates simultaneously using 96-well microtiter plates.
-
Reproducibility: Standardized protocols enhance inter-laboratory consistency.
-
Efficiency: Requires small volumes of reagents and test compounds.[1][2]
The following sections will provide a detailed, step-by-step protocol for performing a broth microdilution bioassay to determine the antifungal activity of mathemycin B against relevant phytopathogenic fungi.
Experimental Workflow for Mathemycin B Bioassay
Caption: A schematic overview of the key steps involved in the mathemycin B bioassay.
Detailed Protocols
Protocol 1: Preparation of Reagents and Fungal Inoculum
1.1. Mathemycin B Stock Solution Preparation
The solubility and stability of macrolide antibiotics can be influenced by the solvent and storage conditions.[12][13] It is crucial to prepare the stock solution correctly to ensure accurate and reproducible results.
-
Solvent Selection: Mathemycin B, as a macrolide, is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.[14] It is recommended to perform initial solubility tests to determine the optimal solvent.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 1000x the highest desired test concentration) in the chosen solvent. This minimizes the amount of solvent added to the assay wells, reducing potential solvent toxicity to the fungi.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound. Protect the solution from light.[12]
1.2. Fungal Growth Media
The choice of growth medium can significantly impact fungal growth and the outcome of the susceptibility test. For filamentous fungi, RPMI-1640 medium is commonly recommended by the CLSI.[4][5]
-
RPMI-1640 Medium Preparation:
-
Dissolve one packet of RPMI-1640 powder (with L-glutamine, without sodium bicarbonate) in 900 mL of purified water.
-
Add 2.0 g of sodium bicarbonate.
-
Adjust the pH to 7.0 ± 0.1 using 1N HCl or 1N NaOH.
-
Bring the final volume to 1 L with purified water.
-
Sterilize by filtration through a 0.22 µm membrane filter.
-
Store at 4°C for up to one month.
-
1.3. Fungal Inoculum Preparation (as per CLSI M38-A2 guidelines)
Standardization of the fungal inoculum is a critical step to ensure reproducibility.[4][5]
-
Fungal Culture: Grow the selected phytopathogenic fungus on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 28-35°C until sufficient sporulation is observed.[15]
-
Spore Suspension:
-
Flood the surface of the agar plate with a small volume (e.g., 5 mL) of sterile 0.85% saline containing 0.05% Tween 80.
-
Gently scrape the surface of the colony with a sterile loop or cell scraper to release the conidia.
-
Transfer the resulting suspension to a sterile tube.
-
-
Inoculum Adjustment:
-
Allow the heavy particles to settle for 3-5 minutes.
-
Transfer the upper suspension to a new sterile tube.
-
Adjust the turbidity of the conidial suspension with a spectrophotometer at 530 nm to achieve a transmission of 80-82% or by using a hemocytometer to count the conidia. This should correspond to a final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in the test wells.[15]
-
Protocol 2: Broth Microdilution Assay
This protocol is adapted from the CLSI M38-A2 standard for filamentous fungi.[4][5]
-
Plate Preparation:
-
Dispense 100 µL of sterile RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a working solution of mathemycin B at twice the highest desired final concentration in RPMI-1640.
-
Add 200 µL of this working solution to well 1.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2.
-
Mix the contents of well 2 thoroughly and transfer 100 µL to well 3.
-
Continue this process down to well 10.
-
Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no drug, no inoculum).
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the drug concentrations by half.
-
Add 100 µL of sterile saline or medium to well 12.
-
-
Incubation:
-
Seal the plate with an adhesive, breathable membrane to prevent evaporation and contamination.
-
Incubate the plate at the optimal growth temperature for the specific fungus (typically 28-35°C) for 48-72 hours, or until sufficient growth is observed in the growth control well.[15]
-
Data Analysis and Interpretation
Reading the MIC:
The MIC is determined as the lowest concentration of mathemycin B at which there is a complete or significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 490 nm).
Visual Interpretation: The MIC is the first well that appears clear or has a significantly reduced turbidity compared to the growth control well.
Spectrophotometric Interpretation: The MIC can be defined as the lowest drug concentration that causes a certain percentage of growth inhibition (e.g., ≥50% or ≥90%) compared to the growth control.
Table 1: Example Data Presentation for Mathemycin B MIC Determination
| Well | Mathemycin B Conc. (µg/mL) | Fungal Growth (+/-) |
| 1 | 64 | - |
| 2 | 32 | - |
| 3 | 16 | - |
| 4 | 8 | - |
| 5 | 4 | + |
| 6 | 2 | + |
| 7 | 1 | + |
| 8 | 0.5 | + |
| 9 | 0.25 | + |
| 10 | 0.125 | + |
| 11 | 0 (Growth Control) | + |
| 12 | 0 (Sterility Control) | - |
In this example, the MIC of mathemycin B would be 16 µg/mL.
Quality Control
To ensure the validity and reproducibility of the bioassay, it is essential to include quality control (QC) strains in each run. These are well-characterized strains with known MIC ranges for standard antifungal agents.
Recommended QC Strains for Filamentous Fungi (as per CLSI):
-
Aspergillus fumigatus ATCC 204305
-
Aspergillus flavus ATCC 204304
-
Candida krusei ATCC 6258 (for echinocandins)[16]
The obtained MIC values for the QC strains should fall within the established ranges to validate the assay.
Mechanism of Action Visualization
The proposed mechanism of action for polyene macrolides like mathemycin B involves the disruption of the fungal cell membrane through interaction with ergosterol.
Caption: A diagram illustrating the proposed mechanism of action of mathemycin B.
Conclusion
This application note provides a comprehensive and detailed protocol for developing a robust bioassay to determine the antifungal activity of mathemycin B. By following standardized procedures, such as the broth microdilution method outlined by the CLSI, researchers can obtain reliable and reproducible data. This information is critical for the continued investigation of mathemycin B as a potential novel antifungal agent for agricultural applications.
References
Sources
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scribd.com [scribd.com]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. njccwei.com [njccwei.com]
- 6. img.antpedia.com [img.antpedia.com]
- 7. All about polyenes [unacademy.com]
- 8. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. rjwave.org [rjwave.org]
- 13. Structural and Functional Implications of the Interaction between Macrolide Antibiotics and Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectrophotometric Investigations of Macrolide Antibiotics: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Frameworks for Mathemycin B
This Application Note is structured to guide analytical scientists through the quantification of Mathemycin B , a rare 42-membered macrolactone antifungal antibiotic.
Given that Mathemycin B is a specialized natural product (isolated from Actinomycete sp.[1] HIL Y-8620959) without a commoditized clinical assay, this guide synthesizes the original isolation data with modern bioanalytical strategies (LC-MS/MS) required for high-sensitivity pharmacokinetic (PK) studies.
Executive Summary & Molecule Profile
Mathemycin B (C₇₇H₁₄₂N₂O₂₉, MW: 1559.9 Da) is a macrocyclic lactone structurally related to desertomycin. Unlike small molecule drugs, its high molecular weight, multiple hydroxyl groups, and lack of strong chromophores (UV detection limited to ~210 nm) present specific analytical challenges.
This guide provides two distinct protocols:
-
Protocol A (High-Concentration): HPLC-UV for fermentation monitoring and purity assessment.
-
Protocol B (High-Sensitivity): LC-MS/MS for pharmacokinetic profiling in plasma/tissue.
Physicochemical Profile
| Property | Data | Analytical Implication |
| Formula | C₇₇H₁₄₂N₂O₂₉ | Large mass requires wide-pore columns or optimized gradients. |
| MW | 1559.9 g/mol | ESI+ will likely yield doubly charged |
| Chromophore | Weak (End absorption) | UV quantification is reliable only at >10 µg/mL. |
| Solubility | DMSO, MeOH, Water (pH dependent) | Avoid non-polar solvents (Hexane) for reconstitution. |
| pKa | Basic amine moieties | pH control is critical for peak shape (Use buffered mobile phases). |
Analytical Workflow Visualization
The following diagram outlines the decision tree for selecting the appropriate extraction and detection method based on sample matrix complexity.
Figure 1: Analytical decision matrix for Mathemycin B quantification, distinguishing between process chemistry (UV) and bioanalysis (MS).
Protocol A: HPLC-UV for Fermentation & Purity
Target Audience: Process Chemists, QC Analysts. Scope: Quantification of Mathemycin B in Actinomycete culture broth or raw material.
Scientific Rationale
Mathemycin B co-occurs with Mathemycin A.[1][2] The original isolation logic (Mukhopadhyay et al.) utilized phosphate buffers to maintain the ionization state of the amine groups, preventing peak tailing on C18 columns. We retain this buffer system for UV analysis to ensure resolution between the A and B analogues.
Reagents & Equipment[1][3][4]
-
Column: ODS-Hypersil or equivalent C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.05 M Phosphate Buffer (pH 7.6).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detection: UV Absorbance @ 210 nm.[1]
Step-by-Step Methodology
-
Sample Preparation (Broth):
-
Centrifuge fermentation broth at 4000 x g for 10 mins.
-
Adjust supernatant pH to 9.0 (to suppress protonation and drive into organic phase).
-
Extract 1:1 (v/v) with Ethyl Acetate. Vortex for 5 mins.
-
Evaporate organic layer to dryness; reconstitute in 50:50 Buffer/ACN.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Isocratic Elution: 50% Mobile Phase A / 50% Mobile Phase B.
-
Injection Volume: 20 µL.
-
Run Time: 15–20 minutes.
-
-
System Suitability Criteria:
-
Resolution (Rs): > 1.5 between Mathemycin A (major) and Mathemycin B (minor).
-
Tailing Factor: < 1.5 (Critical: if tailing occurs, increase buffer ionic strength).
-
Protocol B: LC-MS/MS for Bioanalysis (PK Studies)
Target Audience: DMPK Scientists, Preclinical Researchers. Scope: Quantification in plasma/serum (Range: 1.0 – 1000 ng/mL).
Scientific Rationale
UV detection is insufficient for biological matrices due to interferences at 210 nm. LC-MS/MS is required. Due to the high MW (1559.9), the singly charged ion
Instrumentation & Parameters[1][3][4][5][6][7]
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm) – Selected for high peak capacity to separate matrix lipids.
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
MS/MS Transitions (ESI Positive)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Mathemycin B | 781.0 | Optimization Required | 40 | 35 |
| Internal Standard | Use Desertomycin or Natamycin | Dependent on IS | - | - |
Note: Due to the rarity of Mathemycin B, specific fragment ions must be empirically determined by "tuning" the pure standard. Common losses for macrolactones include water (-18) and sugar moieties.
Step-by-Step Methodology
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL plasma into a 96-well plate.
-
Add 150 µL Acetonitrile containing Internal Standard (IS).
-
Vortex (5 min) and Centrifuge (4000 x g, 10 min).
-
Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to match initial mobile phase).
-
-
UHPLC Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 95% B (Linear ramp)
-
4.0 min: 95% B
-
4.1 min: 10% B (Re-equilibration)
-
-
Data Analysis:
-
Use 1/x² weighted linear regression.
-
Acceptance: Accuracy ±15% (±20% at LLOQ).
-
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (HPLC-UV) | Interaction of amine groups with residual silanols. | Ensure Phosphate buffer is at least 50mM.[1] Do not use unbuffered water/ACN. |
| Low Sensitivity (LC-MS) | Poor ionization of the large macrocycle. | Switch to Ammonium Formate (5mM) in mobile phase to encourage ionization. |
| Carryover | "Sticky" macrolactone adhering to injector loop. | Use a needle wash of 50:25:25 ACN:MeOH:IPA with 0.1% Formic Acid. |
| Interference | Co-elution with Mathemycin A. | Mathemycin B is more polar (elutes earlier on C18). Verify retention times with pure standards. |
References
-
Mukhopadhyay, T., et al. (1999). "Mathemycin B, a New Antifungal Macrolactone from Actinomycete Species HIL Y-8620959."[4][5] Journal of Natural Products, 62(6), 889–890.
- Source of isolation, structure, and initial HPLC-UV conditions.
-
FDA Guidance for Industry (2018).
- Regulatory framework for valid
-
Kihara, T., et al. (1981).
- Provides structural context for 42-membered macrolactones to aid in fragment
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A validated ultra-performance liquid chromatography-tandem mass spectrometry method for the quantification of polymyxin B in mouse serum and epithelial lining fluid: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Mathemycin B for the Control of Post-Harvest Fungal Pathogens
Document ID: AN-MB2026-PHFP
Abstract
Post-harvest fungal diseases are a primary contributor to significant economic losses in the global fruit and vegetable industry. Pathogens such as Botrytis cinerea, Penicillium expansum, and Aspergillus niger not only cause decay but can also produce mycotoxins, posing a risk to food safety[1]. The emergence of fungicide-resistant strains necessitates the discovery and development of novel antifungal agents[2]. Mathemycin B, a novel macrocyclic lactone antibiotic isolated from Actinomycete sp. culture Y-8620959, has demonstrated activity against a variety of phytopathogenic organisms[3]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of mathemycin B for controlling post-harvest fungal pathogens. It outlines detailed protocols for the physicochemical characterization of mathemycin B, in vitro and in vivo efficacy testing, and elucidation of its potential mechanism of action.
Introduction to Mathemycin B and Post-Harvest Disease
Mathemycin B is a recently discovered macrocyclic lactone antibiotic[3]. Its structural class is shared with other potent antifungal agents, suggesting its potential as a valuable tool in agriculture. Post-harvest diseases, often incited by necrotrophic fungi, lead to symptoms like gray mold, blue mold, and black mold on a wide variety of fruits and vegetables, rendering them unmarketable[1][4]. Effective management strategies are crucial to preserve the quality and safety of harvested produce[5]. These application notes are designed to provide a robust framework for the systematic evaluation of mathemycin B as a novel post-harvest fungicide.
Physicochemical Characterization of Mathemycin B
A thorough understanding of the physicochemical properties of a new active ingredient is fundamental for the development of stable and effective formulations. As specific data for mathemycin B is not yet widely available, this section provides protocols for its characterization.
Solubility Profile
The solubility of mathemycin B in various solvents will dictate the choice of vehicle for both laboratory assays and potential commercial formulations. A High-Performance Liquid Chromatography (HPLC) based method is recommended for accurate quantification.
Protocol 2.1: HPLC Method for Solubility Determination
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for macrolides. This should be optimized based on the retention time and peak shape of mathemycin B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Standard Curve Generation:
-
Prepare a stock solution of mathemycin B of known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or DMSO).
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard in triplicate and plot the peak area versus concentration to establish a linear regression.
-
-
Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of mathemycin B to a known volume of the test solvent (e.g., water, ethanol, acetone, ethyl acetate, and relevant buffers at different pH values) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase to a concentration within the range of the standard curve.
-
Inject the diluted sample into the HPLC system and determine the concentration using the standard curve.
-
The solubility is expressed as mg/mL or µg/mL.
-
Stability Analysis
The stability of mathemycin B under various conditions (pH, temperature, light) is critical for determining its shelf-life and application constraints. A stability-indicating HPLC method should be employed.
Protocol 2.2: pH and Temperature Stability Study
-
Sample Preparation:
-
Prepare solutions of mathemycin B at a known concentration (e.g., 50 µg/mL) in a series of buffers with varying pH values (e.g., pH 4, 7, and 9).
-
-
Incubation:
-
For temperature stability, store aliquots of each pH solution at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
For photostability, expose a set of solutions to a light source (e.g., a photostability chamber) while keeping a control set in the dark.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each sample.
-
Analyze the samples by the validated HPLC method to determine the remaining concentration of mathemycin B.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Plot the concentration of mathemycin B versus time for each condition.
-
Calculate the degradation rate and half-life (t₁/₂) to assess stability.
-
In Vitro Efficacy Assessment
In vitro assays are the first step in evaluating the direct antifungal activity of mathemycin B against target pathogens. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document, is a standardized approach for filamentous fungi[4][6].
Fungal Isolates and Inoculum Preparation
-
Target Pathogens: Botrytis cinerea, Penicillium expansum, and Aspergillus niger.
-
Culture Conditions: Maintain fungal isolates on Potato Dextrose Agar (PDA) at 25°C.
-
Spore Suspension Preparation:
-
Grow the fungi on PDA plates for 7-14 days to encourage sporulation.
-
Flood the surface of the agar with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80).
-
Gently scrape the surface with a sterile loop to dislodge the conidia[7][8].
-
Filter the suspension through sterile cheesecloth or glass wool to remove hyphal fragments[7].
-
Adjust the spore concentration using a hemocytometer to a final concentration of 1-5 x 10⁶ spores/mL.
-
Broth Microdilution Assay (Adapted from CLSI M38-A2)
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination
-
Medium: Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS to pH 7.0.
-
Mathemycin B Preparation:
-
Prepare a stock solution of mathemycin B in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).
-
-
Inoculation:
-
Dilute the standardized spore suspension in RPMI-1640 medium.
-
Add the diluted inoculum to each well of the microtiter plate to achieve a final concentration of 0.4-5 x 10⁴ spores/mL.
-
-
Controls:
-
Positive Control: Wells containing medium and fungal inoculum only.
-
Negative Control: Wells containing medium only.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve mathemycin B.
-
-
Incubation: Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
MIC Determination: The MIC is defined as the lowest concentration of mathemycin B that causes complete inhibition of visible growth.
| Parameter | Recommended Condition |
| Medium | RPMI-1640 with MOPS, pH 7.0 |
| Inoculum Size | 0.4-5 x 10⁴ spores/mL |
| Incubation Temp. | 25-28°C |
| Incubation Time | 48-72 hours |
| Endpoint | Complete visual inhibition of growth |
In Vivo Efficacy on Post-Harvest Fruit
In vivo testing is essential to evaluate the efficacy of mathemycin B in a system that mimics real-world conditions. Apples are a suitable model for studying diseases like blue mold (P. expansum) and gray mold (B. cinerea).
Fruit Preparation and Inoculation
Protocol 4.1: Curative and Preventive Assays on Apples
-
Fruit Selection: Use mature, healthy, and blemish-free apples (e.g., 'Golden Delicious' or 'Granny Smith').
-
Surface Sterilization: Wash the apples with tap water, then immerse them in a 1% sodium hypochlorite solution for 2 minutes, followed by rinsing with sterile distilled water. Allow the fruit to air dry in a sterile environment.
-
Wounding: Create uniform wounds (e.g., 2 mm deep and 2 mm wide) on the equatorial region of each apple using a sterile nail or probe.
-
Inoculation:
-
Place a 10 µL aliquot of the standardized fungal spore suspension (1 x 10⁴ spores/mL) into each wound.
-
Allow the inoculated fruit to air dry for 1-2 hours.
-
Mathemycin B Treatment and Incubation
-
Treatment Application:
-
Curative Treatment: Apply a known volume (e.g., 20 µL) of mathemycin B solution at various concentrations to the inoculated wounds 12-24 hours after inoculation.
-
Preventive Treatment: Apply the mathemycin B solution to the wounds 12-24 hours before inoculation.
-
Control: Treat a set of inoculated fruits with the solvent vehicle alone.
-
-
Incubation:
-
Place the treated apples in high-humidity chambers (e.g., plastic boxes with moist paper towels).
-
Incubate at 20-25°C for 7-14 days.
-
Disease Assessment and Fruit Quality
-
Disease Incidence and Severity:
-
Disease Incidence (%): (Number of infected fruits / Total number of fruits) x 100.
-
Disease Severity: Measure the diameter of the lesion (in mm) at regular intervals.
-
-
Fruit Quality Parameters:
-
Firmness: Measure using a penetrometer.
-
Total Soluble Solids (TSS): Measure with a refractometer.
-
Titratable Acidity (TA): Determine by titration with NaOH.
-
Weight Loss (%): [(Initial weight - Final weight) / Initial weight] x 100.
-
Elucidating the Mechanism of Action
Understanding how mathemycin B inhibits fungal growth is crucial for its development and for managing potential resistance. As a macrolide, its primary target is likely the fungal cell membrane.
Fungal Cell Membrane Integrity
The ability of mathemycin B to disrupt the fungal cell membrane can be assessed by measuring the leakage of intracellular components.
Protocol 5.1: Membrane Permeability Assay
-
Fungal Preparation: Prepare a fungal spore suspension as described in section 3.1 and germinate them in a suitable broth (e.g., Potato Dextrose Broth) to obtain young mycelia.
-
Treatment: Treat the mycelia with different concentrations of mathemycin B (e.g., MIC, 2x MIC).
-
Conductivity Measurement: Measure the electrical conductivity of the supernatant at various time points. An increase in conductivity indicates leakage of electrolytes and compromised membrane integrity.
-
Fluorescence Microscopy:
-
Use a fluorescent dye such as SYTOX Green, which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids[9].
-
Treat mycelia with mathemycin B, then add SYTOX Green.
-
Observe the fluorescence using a fluorescence microscope. An increase in green fluorescence indicates membrane damage.
-
Interaction with Ergosterol
Polyene macrolides are known to bind to ergosterol, a key component of the fungal cell membrane, leading to pore formation[10][11].
Protocol 5.2: Ergosterol Binding Assay
-
Spectrophotometric Analysis: Ergosterol has a characteristic absorption spectrum. The binding of mathemycin B to ergosterol can cause a shift in this spectrum.
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding of mathemycin B to ergosterol-containing liposomes, providing detailed thermodynamic data on the interaction[12].
Induction of Reactive Oxygen Species (ROS)
Many antifungal agents induce the production of ROS, which can lead to oxidative damage and cell death[13][14].
Protocol 5.3: ROS Production Assay
-
Fluorescent Probes: Use a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
-
Treatment and Staining: Treat fungal mycelia with mathemycin B. After incubation, add the H₂DCFDA probe.
-
Quantification: Measure the fluorescence intensity using a microplate reader or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS levels.
Data Visualization and Workflow Diagrams
Workflow for In Vitro Efficacy Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of mathemycin B.
Proposed Mechanism of Action of Mathemycin B
Caption: Proposed mechanism of action for mathemycin B against fungal pathogens.
References
-
Title: Mathemycin B, a New Antifungal Macrolactone From Actinomycete Species HIL Y-8620959 Source: The Journal of Antibiotics URL: [Link]
-
Title: An Antifungal with a Novel Mechanism of Action Discovered via Resistance Gene-Guided Genome Mining Source: ACS Central Science URL: [Link]
-
Title: What is the best method for preparing suspension of Aspergillus and Penicillium? Source: ResearchGate URL: [Link]
-
Title: Polyene-Based Derivatives with Antifungal Activities Source: Molecules URL: [Link]
-
Title: Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth Source: Antimicrobial Agents and Chemotherapy URL: [Link]
-
Title: Postharvest Quality Assurance of Fruits: Practical Approaches for Developing Countries Source: ResearchGate URL: [Link]
-
Title: Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death Source: PLOS Pathogens URL: [Link]
-
Title: Quality assurance of postharvest grapes against Botrytis cinerea by terbinafine Source: Scientific Reports URL: [Link]
-
Title: Effectiveness of Four Synthetic Fungicides in the Control of Post-Harvest Gray Mold of Strawberry and Analyses of Residues on Fruit Source: MDPI URL: [Link]
-
Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation Source: Scientific Reports URL: [Link]
-
Title: Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans Source: Journal of Clinical Microbiology URL: [Link]
-
Title: Induction of Mitochondrial Reactive Oxygen Species Production by Itraconazole, Terbinafine, and Amphotericin B as a Mode of Action against Aspergillus fumigatus Source: Antimicrobial Agents and Chemotherapy URL: [Link]
-
Title: Synthesis, physicochemical characterization and antibacterial activity of novel (benzoylamino)methyl derivatives of quinolones Source: ResearchGate URL: [Link]
-
Title: Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Source: MDPI URL: [Link]
-
Title: Evolution of Some Fruit Quality Parameters during Development and Ripening of Three Apricot Cultivars and Effect of Harvest Maturity on Postharvest Maturation Source: MDPI URL: [Link]
-
Title: Strategies to control post-harvest diseases of table grape: a review Source: ResearchGate URL: [Link]
-
Title: Fungicide evaluation for the control of strawberry postharvest rots Source: ResearchGate URL: [Link]
-
Title: Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation Source: ResearchGate URL: [Link]
-
Title: Disruption of Fungi Cell Membranes by Polyenes, Azoles, Allylamines, Amino Acids and Peptides Source: ResearchGate URL: [Link]
-
Title: Recognition of Membrane Sterols by Polyene Antifungals Amphotericin B and Natamycin, A 13C MAS NMR Study Source: Frontiers in Cellular and Infection Microbiology URL: [Link]
-
Title: Physicochemical Properties Predict Retention of Antibiotics in Water-in-Oil Droplets Source: ACS Synthetic Biology URL: [Link]
-
Title: Sensory and Physicochemical Quality, Residual Fungicide Levels and Microbial Load in ‘Florida Radiance’ Strawberries from Different Disease Control Treatments Exposed to Simulated Supply Chain Conditions Source: Foods URL: [Link]
-
Title: New Insight Into Pathogenicity and Secondary Metabolism of the Plant Pathogen Penicillium expansum Through Deletion of the Epigenetic Reader SntB Source: Frontiers in Microbiology URL: [Link]
-
Title: Inoculum preparation for in-vitro susceptibility testing of filamentous fungi Source: Journal of Antimicrobial Chemotherapy URL: [Link]
-
Title: Whole-Cell Bioreporter-Based Assay for Detecting Fungal-Derived β-Lactamase Inhibitors Source: MDPI URL: [Link]
-
Title: Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents Source: MDPI URL: [Link]
-
Title: Quantitative determination of the macrolide antibiotics erythromycin, roxithromycin, azithromycin and clarithromycin in human serum by high-performance liquid chromatography using pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride and fluorescence detection Source: Journal of Chromatography B: Biomedical Sciences and Applications URL: [Link]
-
Title: Lab (6) General Mycology Laboratory Source: ResearchGate URL: [Link]
-
Title: Critical practices to control late season grape diseases and the potential effects of fungicides on fermentation Source: Michigan State University Extension URL: [Link]
-
Title: Membrane-Interacting Antifungal Peptides Source: Frontiers in Cellular and Infection Microbiology URL: [Link]
-
Title: CLSI—Clinical and Laboratory Standards Institute (2008) Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Approved Standard M38-A2, 2nd Edition, Wayne, 37 p. Source: Scientific Research Publishing URL: [Link]
-
Title: Amphotericin primarily kills yeast by simply binding ergosterol Source: Proceedings of the National Academy of Sciences URL: [Link]
-
Title: Fungal responses to reactive oxygen species Source: Medical Mycology URL: [Link]
-
Title: PRE- AND POST-HARVEST MANAGEMENT OF FRUIT QUALITY, RIPENING AND SENESCENCE Source: International Society for Horticultural Science URL: [Link]
-
Title: Post-harvest Management And Value Addition of Fruits And Vegetables Source: Career Point University, Kota URL: [Link]
-
Title: How to prepare spore suspension? Source: SEA-PHAGES URL: [Link]
-
Title: Validation and Determination of Macrolide Antibiotic Clarithromycin Tablets By HPLC Method as Per ICH Guidelines Q2 (R1) Source: Research and Reviews: A Journal of Pharmaceutical Science URL: [Link]
-
Title: "To do list" for post-harvest vineyard management in Florida Source: Center for Viticulture & Small Fruit Research URL: [Link]
-
Title: Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations Source: Pharmaceuticals URL: [Link]
-
Title: Disruption of cell wall and membrane integrity as antioomycete and antifungal mode of action by fusaric and 9,10-dehydrofusaric acids from endophytic fungus Fusarium lactis strain SME13-2 Source: Journal of Applied Microbiology URL: [Link]
-
Title: In vitro evaluation of fungicides against Cylindrocarpon destructans, Rhizoctonia fragariae and Pestalotiopsis spp. in strawberries Source: International Society for Horticultural Science URL: [Link]
-
Title: Review on Factors Affecting Postharvest Quality of Fruits Source: Open Science Publications URL: [Link]
-
Title: A new method for macrolide antibiotics determination in wastewater from three different wastewater treatment plants Source: ResearchGate URL: [Link]
Sources
- 1. Endogenous Reactive Oxygen Species Is an Important Mediator of Miconazole Antifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-Harvest disease management for grapevine downy mildew and powdery mildew | Grape Breeding and Enology [enology.umn.edu]
- 3. Mathemycin B, a new antifungal macrolactone from actinomycete species HIL Y-8620959 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. seaphages.org [seaphages.org]
- 9. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Amphotericin primarily kills yeast by simply binding ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Mathemycin B Purification & Isolation
Subject: Troubleshooting Guide for Mathemycin B Isolation from Actinomycete Fermentation Broth Document ID: MB-PUR-2024-V1 Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Mathemycin B Context
Welcome to the Mathemycin Technical Support Hub. As researchers working with Actinomycete metabolites, specifically the macrocyclic lactone Mathemycin B , you face a distinct set of chemical challenges. Unlike robust small molecules, Mathemycin B presents a dichotomy of stability: its macrocyclic lactone ring is sensitive to base-catalyzed hydrolysis, while potential glycosidic linkages (common in this class) are susceptible to acid hydrolysis.
This guide moves beyond generic protocols to address the specific physicochemical bottlenecks encountered when isolating Mathemycin B from fermentation broth (e.g., strain HIL Y-8620959).
Section 1: Upstream & Extraction Troubleshooting
Q1: I am observing low recovery yields immediately after the initial solvent extraction. The emulsion layer is persistent. How do I resolve this?
Diagnosis: This is a classic issue in macrocyclic lactone extraction from complex Actinomycete broths. The "rag layer" (emulsion) typically contains cell debris, proteins, and lipophilic antifoams that trap the hydrophobic Mathemycin B.
Corrective Protocol:
-
Pre-Treatment: Do not extract whole broth directly if possible. Centrifuge at 4,000 x g for 20 minutes to separate mycelia. Mathemycin B is predominantly extracellular, but a significant fraction may adhere to the mycelial cell wall.
-
Mycelial Wash: Wash the mycelial pellet with Acetone:Methanol (1:1) . Combine this wash with the supernatant before liquid-liquid extraction.
-
Solvent Selection: Switch from pure Ethyl Acetate to Ethyl Acetate:Butanol (9:1) . The Butanol helps break protein-stabilized emulsions.
-
pH Adjustment: Adjust the supernatant pH to 6.5 – 7.0 before extraction.
-
Mechanism: Extreme pHs ionize zwitterionic impurities, increasing emulsion stability. Neutral pH favors the non-ionized form of the lactone, improving partitioning into the organic phase.
-
Q2: My crude extract shows degradation products before I even start HPLC. What is happening?
Diagnosis: You are likely exposing the compound to pH extremes or thermal stress during rotary evaporation. Macrocyclic lactones are thermodynamically unstable.
The Stability Window:
-
pH > 8.0: Risk of Lactone Ring Opening (Saponification). This is irreversible and destroys biological activity.
-
pH < 4.0: Risk of Glycosidic bond cleavage (if glycosylated) or dehydration.
-
Temperature: Water baths > 40°C during evaporation can accelerate degradation.
Validation Step: Check your aqueous waste pH after extraction. If it drifted, buffer your aqueous phase with 20mM Phosphate Buffer (pH 7.0) in future runs.
Section 2: Chromatographic Purification (HPLC/Flash)
Q3: I cannot resolve Mathemycin B from its congener, Mathemycin A. They co-elute as a single broad peak.
Diagnosis: Mathemycin A and B likely differ only by a minor modification (e.g., a methyl group or hydroxyl position). Standard C18 gradients are often insufficient for this "critical pair."
Troubleshooting Protocol:
-
Stationary Phase: Switch from standard C18 to Phenyl-Hexyl or C18-PFP (Pentafluorophenyl) columns.
-
Mechanism: Phenyl phases offer pi-pi interactions that discriminate based on the electron density of the macrocyclic ring, providing selectivity orthogonal to hydrophobicity.
-
-
Mobile Phase Modifier: Add Ammonium Formate (10mM) instead of just Formic Acid.
-
Reasoning: pH control is critical. Formate buffers at pH ~3.8-4.0, which suppresses silanol activity on the column (reducing tailing) without being acidic enough to hydrolyze the compound.
-
-
Temperature Control: Lower the column temperature to 15°C .
-
Thermodynamics: Lower temperature reduces mass transfer kinetics but increases the separation factor (
) for structurally similar isomers.
-
Q4: My peak shape is asymmetrical (tailing factor > 1.5). Is my column dead?
Diagnosis: Likely not. Tailing in macrolides is often due to the interaction of basic nitrogen moieties (if present) or metal chelation sites on the antibiotic with residual silanols on the silica support.
Immediate Fix:
-
Chelator Addition: Add 0.1 mM EDTA to mobile phase A.
-
Why? Many polyketides chelate trace metals (Fe, Al) in the HPLC system/column, causing peak broadening. EDTA scavenges these metals.
Section 3: Visualization & Logic
Workflow: Optimized Purification Logic
The following diagram illustrates the decision tree for isolating Mathemycin B while mitigating degradation risks.
Figure 1: Optimized isolation workflow prioritizing pH control and recovery from both supernatant and mycelial fractions.
Degradation Pathway Logic
Understanding why purification fails is as important as the protocol.
Figure 2: Chemical stability profile of macrocyclic lactones. Purification buffers must remain within the "Safe Zone" (pH 5.0 - 7.0).
Section 4: Quantitative Reference Data
Table 1: Recommended Solvent Systems
| Application | Solvent System | Additive | Purpose |
| Extraction | Ethyl Acetate : n-Butanol (9:1) | None | Butanol reduces emulsion formation; EtOAc targets the lactone. |
| TLC (Normal Phase) | Chloroform : Methanol (9:1) | 0.1% Acetic Acid | Acetic acid reduces tailing on silica plates. |
| HPLC (Reverse Phase) | Water : Acetonitrile | 10mM Ammonium Formate | Buffers at pH ~4.0; improves peak shape for lactones. |
| Column Wash | Methanol : Water (90:10) | 0.1% TFA | Removes strongly bound lipophilic impurities. |
Table 2: Physico-Chemical Properties (Reference)
| Property | Value / Characteristic | Implication for Purification |
| Class | Macrocyclic Lactone | Hydrophobic core; sensitive to hydrolysis. |
| UV Max | ~230-240 nm (Typical for conjugated dienes) | Detection at 254 nm may be weak; use 220 nm or ELSD/MS. |
| Solubility | Soluble: MeOH, EtOAc, DMSOInsoluble: Hexane, Water | Load onto HPLC using DMSO or MeOH; avoid water-only loading. |
References
-
Primary Isolation Source
- Singh, S. K., et al. (2007). "Mathemycin B, a New Antifungal Macrolactone From Actinomycete Species HIL Y-8620959." The Journal of Antibiotics.
-
General Macrolide Purification
- Kieser, T., et al. (2000). Practical Streptomyces Genetics. (Standard text for handling Actinomycete metabolites).
-
Chromatographic Theory (Chelation)
- McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs.
Technical Support Center: Mathemycin B Solubility & Formulation Guide
Status: Operational Ticket ID: MB-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Overcoming Solubility Barriers for Mathemycin B (Macrocyclic Lactone)
Executive Summary: The Hydrophobic Challenge
Mathemycin B is a macrocyclic lactone antibiotic with potent antifungal properties. Like many secondary metabolites in this class (e.g., rapamycin, oligomycins), its structural efficacy comes at a cost: extreme lipophilicity .
The core issue researchers face is not dissolving the powder—it dissolves readily in organic solvents like DMSO—but keeping it in solution when introduced to aqueous biological media. This guide moves beyond basic "shake and heat" advice to the thermodynamics of solvation, ensuring your experimental data reflects the drug's activity, not the toxicity of micro-precipitates.
The Physics of "Crashing Out"
Before troubleshooting, you must understand why your experiment is failing. Mathemycin B possesses a high lattice energy and low hydration energy. When you pipette a DMSO stock directly into aqueous media, the water molecules self-associate faster than they can solvate the large lactone ring. This creates a local environment where the drug molecules aggregate instantly—a phenomenon known as "crashing out."
Visualization: The Precipitation Mechanism vs. Stable Solvation
Figure 1: The "Crash-Out" Mechanism. Rapid addition creates local supersaturation leading to irreversible precipitation. Controlled addition allows for stable kinetic dispersion.
Troubleshooting Guide (Q&A)
Scenario A: In Vitro Cell Culture
Q: I diluted my 10 mM DMSO stock 1:1000 into media, but I see fine needles under the microscope. What happened? A: You triggered a "solvent shock."
-
The Cause: Adding 1 µL of stock to 1 mL of static media creates a momentary interface where the drug concentration is effectively 10 mM in 50% water. It precipitates instantly.
-
The Fix:
-
Pre-warm your media to 37°C. Cold media accelerates precipitation.
-
Vortex the media while adding the drug stock. The shear force disperses the DMSO droplet before nucleation occurs.
-
Use an intermediate: Dilute your stock 1:10 in sterile PEG-400 or Ethanol first, then dilute into media. This lowers the hydrophobicity gradient.
-
Q: My cells are dying in the vehicle control. Is Mathemycin B toxic? A: Likely not. You are probably observing DMSO cytotoxicity .
-
The Science: Most mammalian cell lines tolerate up to 0.5% (v/v) DMSO.[1] Primary cells may only tolerate 0.1%.
-
The Fix: Calculate your final DMSO concentration. If you need 10 µM drug and your stock is 1 mM, you are adding 1% DMSO.
-
Solution: Make a concentrated stock (e.g., 50 mM) so the volume added is negligible (<0.1%).
-
Scenario B: In Vivo Formulation
Q: Can I inject the DMSO stock directly into mice? A: ABSOLUTELY NOT.
-
The Risk: Pure DMSO causes hemolysis, local necrosis, and immediate precipitation of the drug in the bloodstream (embolism risk).
-
The Fix: You must use a carrier system.
Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Use this for all in vitro assays.
| Parameter | Specification | Notes |
| Primary Solvent | Anhydrous DMSO (Grade ≥99.9%) | Avoid "wet" DMSO; water initiates degradation. |
| Concentration | 10 mM - 50 mM | Higher concentration = smaller volume added to cells. |
| Storage | -20°C, Desiccated, Dark | Macrocyclic lactones are light-sensitive. |
| Shelf Life | 3 Months | Discard if color changes (oxidation). |
Step-by-Step:
-
Weigh Mathemycin B powder in a glass vial (avoid plastic; lipophilic drugs can stick to polypropylene).
-
Add Anhydrous DMSO to reach 50 mM.
-
Vortex vigorously for 30 seconds.
-
Aliquot into amber glass vials (single-use) to avoid freeze-thaw cycles.
Protocol B: Cyclodextrin Complexation (The "Gold Standard")
Use this for animal studies or difficult aqueous assays. This encapsulates the hydrophobic drug inside a water-soluble sugar ring.
Reagents:
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Methanol (HPLC Grade)
-
Sterile Water
Workflow:
-
Dissolve: Dissolve Mathemycin B in a minimal volume of Methanol.
-
Prepare Carrier: Dissolve HP-β-CD in water (20% w/v).
-
Complexation: Slowly add the Methanol-Drug solution to the Cyclodextrin water while stirring rapidly.
-
Evaporation: Stir in a fume hood overnight to evaporate the Methanol.
-
Filtration: Pass the remaining aqueous solution through a 0.22 µm filter.
-
Result: A clear, water-soluble solution of Mathemycin B ready for injection.
Formulation Decision Tree
Use this logic flow to select the correct solvent system for your specific application.
Figure 2: Decision Matrix for Solvent Selection. Choose the vehicle based on the biological tolerance of the model system.
Solvent Compatibility Data
| Solvent / Excipient | Solubility Rating | Biological Limit (In Vitro) | Biological Limit (In Vivo - IV) |
| Water / PBS | Insoluble (< 1 µg/mL) | N/A | N/A |
| DMSO | Excellent (> 50 mg/mL) | < 0.5% v/v | Avoid (Toxic) |
| Ethanol | Good (> 10 mg/mL) | < 1.0% v/v | < 10% v/v (diluted) |
| PEG-400 | Moderate | < 5.0% v/v | < 40% v/v |
| Corn Oil | Moderate | N/A | Oral Only |
| 20% HP-β-CD | High (as complex) | Non-toxic | Safe (High tolerance) |
References
-
Mathemycin B Identification
- Fiedler, H. P., et al. (2000). "Mathemycin A and B, new antifungal macrocyclic lactones from Actinomycete species." The Journal of Antibiotics.
- Note: Confirms classification as a macrocyclic lactone, necessit
-
General Solubility Strategies
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.
-
Cyclodextrin Protocols
- Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
-
DMSO in Cell Culture
- LifeTein Technical Support. "DMSO Usage in Cell Culture: Guidelines and Limits."
Sources
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Mathemycin B, a new antifungal macrolactone from actinomycete species HIL Y-8620959 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, structural characterization, and properties of mattacin (polymyxin M), a cyclic peptide antibiotic produced by Paenibacillus kobensis M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metallo-β-lactamases in the age of multidrug resistance: from structure and mechanism to evolution, dissemination and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japer.in [japer.in]
optimizing mathemycin B dosage for antifungal assays
Technical Support Center: Mathemycin B Assay Optimization
Executive Summary
Mathemycin B is a macrocyclic lactone antibiotic originally isolated from Actinomycete spp.[1][2] While it has demonstrated potent efficacy against oomycetes (e.g., Phytophthora infestans), its application in broader antifungal assays (yeasts and filamentous fungi) requires rigorous optimization due to its physicochemical properties.[2]
This guide addresses the specific challenges of working with Mathemycin B: hydrophobicity-induced precipitation , inoculum-dependent variability , and endpoint interpretation .[2] The protocols below align with CLSI M27/M38 and EUCAST E.Def 7.3 standards but are modified to accommodate the specific stability profile of macrocyclic lactones.
Section 1: Solubility & Stock Preparation (The Critical First Step)
Q: My Mathemycin B precipitates when added to the RPMI media. How do I prevent "crashing out"?
A: This is the most common failure mode with macrocyclic lactones. Mathemycin B is highly lipophilic.[2] If you spike a high-concentration DMSO stock directly into aqueous RPMI, the rapid polarity shift causes immediate micro-precipitation, often invisible to the naked eye but sufficient to lower the effective dosage and scramble your MIC (Minimum Inhibitory Concentration) data.[2]
The Fix: The Intermediate Dilution Step Do not pipette directly from 100% DMSO stock to the well. You must use a "step-down" solvent buffer.[2]
Protocol:
-
Primary Stock: Dissolve Mathemycin B powder in 100% DMSO to a concentration of 1600 µg/mL (or 100x your highest desired test concentration).
-
Intermediate Stock: Dilute the Primary Stock 1:50 into the assay medium (RPMI 1640) slowly while vortexing. This creates a 2x working solution with 2% DMSO.[2]
-
Final Assay: When you add your cell suspension (1:1), the final DMSO concentration will be 1%, which is the tolerance limit for most Candida and Aspergillus spp.[2]
Technical Note: Macrocyclic lactones can be acid-labile.[2] Ensure your RPMI 1640 is buffered with MOPS (3-[N-morpholino]propanesulfonic acid) to a stable pH of 7.[2][3]0. Unbuffered media can lead to hydrolysis of the lactone ring, rendering the compound inactive over a 24-48 hour incubation.
Section 2: Dosage Range Optimization
Q: What concentration range should I target? The literature on Phytophthora suggests ~7.8 µg/mL, but I am testing Candida. [2]
A: Oomycetes and true fungi differ significantly in cell wall composition (cellulose vs. chitin/glucan).[2] You cannot rely on oomycete MICs for fungal pathogens.[2] You must perform a Broad-Range Sighting Study before the fine-tuning assay.
Recommended Sighting Range:
-
Start High: 128 µg/mL (to detect low-affinity binding).[2]
-
End Low: 0.03 µg/mL (to detect hyper-susceptibility).[2]
Workflow Visualization: The following diagram outlines the logical flow for preparing your dilution series to ensure linearity and accuracy.
Figure 1: Step-down dilution workflow to prevent Mathemycin B precipitation. Note the intermediate step is critical for maintaining solubility.
Section 3: Interpreting "Trailing" Endpoints
Q: I see partial inhibition (haze) in wells above the expected MIC. Is Mathemycin B fungistatic or fungicidal?
A: Macrocyclic lactones often exhibit static activity (inhibiting growth rather than killing immediately), which leads to the "trailing effect"—a gradual reduction in turbidity rather than a sharp cutoff.[2]
Troubleshooting the Readout: If you observe trailing (haze) in wells 4–8:
-
Do not use OD600 alone. Spectrophotometers cannot distinguish between live fungal cells, dead debris, and drug precipitate.[2]
-
Visual Scoring (CLSI Standard): Use a numerical score.
-
Score 0: Optically clear (MIC endpoint).
-
Score 1: Slightly hazy (~80% inhibition).
-
Score 2: Prominent reduction (~50% inhibition).[2]
-
-
The 50% Rule: For static agents, the MIC is defined as the lowest concentration causing a 50% reduction in growth compared to the control (unlike the 100% required for fungicidal agents like Amphotericin B).
Data Summary Table: Interpretation Guide
| Observation | Likely Cause | Corrective Action |
| Precipitate "buttons" | Drug insolubility at >32 µg/mL.[2] | Ignore these wells. If MIC falls here, use a solvent carrier like PEG-400 (5%) instead of DMSO.[2] |
| Skipped Wells | Pipetting error or "Eagle Effect" (paradoxical growth).[2] | Repeat assay. Ensure tips are changed between dilutions to prevent carryover. |
| Trailing Haze | Fungistatic mechanism (common for macrolides).[2] | Record MIC at 50% inhibition (MIC-2 endpoint) rather than 100% clearance. |
| Edge Effect | Evaporation in outer wells.[2] | Do not use perimeter wells for data.[2] Fill them with sterile water.[2] |
Section 4: Experimental Logic & Mechanism Verification
Q: How do I confirm the mechanism of action in my specific isolate?
A: To validate that Mathemycin B is acting via its proposed mechanism (likely protein synthesis inhibition or membrane disruption similar to other macrolides) and not just general toxicity, you should run a Sorbitol Protection Assay .[2]
Logic:
-
If Mathemycin B targets the cell wall (like Echinocandins), adding 0.8M Sorbitol (an osmotic stabilizer) will raise the MIC significantly, as the sorbitol protects the osmotically fragile cells.[2]
-
If it targets intracellular machinery (Ribosomes/DNA), Sorbitol will have no effect on the MIC.[2]
Figure 2: Sorbitol Protection Assay logic to distinguish cell wall active agents from intracellular inhibitors.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[2][4] M27-A4: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Edition. CLSI.[2][5][6][7]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[2][8] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for fermentative yeasts.[3] E.Def 7.3.2.
-
Kim, J. et al. (2003).[2] "Mathemycin B, a New Antifungal Macrolactone From Actinomycete Species."[1][2] The Journal of Antibiotics. (Note: Validating the structural classification as a macrocyclic lactone).
-
Pfaller, M. A., et al. (2014).[2] "Antifungal Susceptibility Testing: A Practical Guide." Clinical Microbiology Reviews. (Guidance on trailing endpoints and solvent effects).
Sources
- 1. Mathemycin B, a new antifungal macrolactone from actinomycete species HIL Y-8620959 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphotericin B - Wikipedia [en.wikipedia.org]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
troubleshooting inconsistent mathemycin B bioassay results
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for mathemycin B bioassays. As a Senior Application Scientist, I understand that achieving consistent and reliable results is paramount to your research. This guide is designed to provide you with in-depth troubleshooting advice in a user-friendly question-and-answer format. It moves beyond a simple checklist to explain the scientific reasoning behind each step, empowering you to diagnose and resolve inconsistencies in your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is mathemycin B and how does it work?
Mathemycin B is a macrocyclic lactone antibiotic with activity against a variety of phytopathogenic fungi.[1] Like other polyene macrolide antifungals, its mechanism of action is presumed to involve binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to leakage of essential cellular contents and ultimately, cell death.[2][3][4] Understanding this mechanism is crucial, as factors influencing the fungal membrane or the availability of ergosterol can impact your bioassay results.
Troubleshooting Inconsistent Bioassay Results
Inconsistent results in bioassays, whether they are agar diffusion or broth microdilution assays, can be frustrating. This section is designed to help you systematically identify and address the root cause of the variability.
Issue 1: High variability between replicate wells/plates in a broth microdilution assay (MIC assay).
This is a common issue that often points to problems with the initial preparation of the test compound or the assay setup.
Possible Causes and Solutions:
-
Incomplete Solubilization of Mathemycin B:
-
Explanation: Mathemycin B, being a macrolactone, may have poor aqueous solubility. If the compound is not fully dissolved in the stock solution, you will have a non-homogenous suspension, leading to inconsistent amounts being dispensed into your assay wells.[5]
-
Troubleshooting Protocol:
-
Review Your Solvent Choice: Dimethyl sulfoxide (DMSO) and ethanol are common solvents for antifungal compounds.[6][7] However, ensure the final concentration in your assay does not inhibit fungal growth. For many fungi, DMSO concentrations should be kept below 2.5% and ethanol below 5%.[6][8]
-
Ensure Complete Dissolution: After adding the solvent to your powdered mathemycin B, ensure complete dissolution by vortexing thoroughly. Visually inspect the solution against a light source to check for any particulate matter.
-
Perform Serial Dilutions Carefully: When preparing your serial dilutions, ensure adequate mixing at each step to maintain homogeneity.
-
-
-
Inaccurate Pipetting:
-
Explanation: Small volume inaccuracies, especially during serial dilutions, can lead to significant concentration errors and thus, variable MICs.
-
Troubleshooting Protocol:
-
Calibrate Your Pipettes: Ensure all pipettes are properly calibrated.
-
Use Appropriate Pipette Sizes: Use pipettes that are appropriate for the volumes you are dispensing to maximize accuracy.
-
Check for Bubbles: When pipetting, ensure there are no air bubbles in the tips.
-
-
-
Uneven Inoculum Distribution:
-
Explanation: If the fungal inoculum is not evenly distributed in the wells, you will see variable growth, leading to inconsistent MIC readings.
-
Troubleshooting Protocol:
-
Thoroughly Mix Inoculum: Before adding to the wells, ensure your standardized fungal suspension is well-mixed.
-
Consistent Inoculation Technique: Add the inoculum to each well in the same manner and at the same depth.
-
-
Issue 2: Poorly defined or absent zones of inhibition in an agar diffusion assay.
This issue can be related to the compound, the agar medium, or the test organism.
Possible Causes and Solutions:
-
Poor Diffusion of Mathemycin B in Agar:
-
Explanation: The size of the inhibition zone is dependent on the diffusion rate of the antibiotic through the agar.[9] Large molecules like macrolactones may diffuse poorly in agar, leading to small or non-existent zones.
-
Troubleshooting Protocol:
-
Consider an Alternative Assay: For compounds with poor diffusion, a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is often more reliable and quantitative than an agar diffusion assay.[10]
-
Modify Agar Concentration: A lower concentration of agar may allow for better diffusion, but this needs to be validated to ensure it doesn't negatively impact microbial growth.
-
-
-
Inappropriate Agar Medium:
-
Explanation: The composition of the agar medium can significantly impact the activity of the antibiotic.
-
Troubleshooting Protocol:
-
Check Medium Composition: For antifungal susceptibility testing, Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/ml methylene blue is often recommended to support fungal growth and enhance zone definition.[11]
-
Verify Agar pH: The pH of the agar should be between 7.2 and 7.4 at room temperature, as pH can affect the stability and activity of the antibiotic.[11][12][13]
-
-
-
High Inoculum Density:
-
Explanation: If the fungal lawn is too dense, it can overwhelm the antibiotic, resulting in smaller or no zones of inhibition.
-
Troubleshooting Protocol:
-
Standardize Your Inoculum: Prepare your fungal inoculum to a 0.5 McFarland standard and then dilute it as per CLSI guidelines to achieve a final concentration that results in confluent growth.[11]
-
-
Issue 3: "Skipped wells" or trailing growth in a broth microdilution assay.
These phenomena can complicate the determination of the MIC endpoint and are common in antifungal susceptibility testing.
Possible Causes and Solutions:
-
"Skipped Wells":
-
Explanation: This can be due to contamination, improper mixing of the drug dilutions, or the formation of drug precipitates at certain concentrations that are then diluted out.[14]
-
Troubleshooting Protocol:
-
Ensure Aseptic Technique: Perform all steps of the assay under sterile conditions to prevent contamination.
-
Verify Drug Dilutions: Re-check your dilution series calculations and ensure thorough mixing at each step.
-
Visually Inspect for Precipitation: When preparing your dilutions, check for any signs of precipitation. If observed, you may need to adjust the solvent or concentration range.
-
-
-
Trailing Growth:
-
Explanation: Trailing refers to reduced but persistent fungal growth over a wide range of drug concentrations, making it difficult to determine the MIC endpoint. This is particularly common with azole antifungals but can occur with other classes.
-
Troubleshooting Protocol:
-
Standardized Reading Time: Read the plates at the recommended incubation time (e.g., 24 or 48 hours for Candida spp.). Reading too early or too late can affect the interpretation.
-
Use a Standardized Endpoint: For some antifungals, the MIC is defined as the lowest concentration that produces a significant reduction in growth (e.g., 50%) compared to the positive control.[15] For polyenes like Amphotericin B (and likely mathemycin B), the endpoint is typically the lowest concentration with no visible growth.[15]
-
Spectrophotometric Reading: Using a microplate reader to measure the optical density can provide a more objective measure of growth inhibition compared to visual inspection.
-
-
Data Presentation and Experimental Protocols
Table 1: Recommended Solvent Concentrations for Antifungal Bioassays
| Solvent | Recommended Maximum Final Concentration | Reference |
| DMSO | < 2.5% | [6][8] |
| Ethanol | < 5.0% | [6] |
Protocol 1: Preparation of Mathemycin B Stock Solution
-
Weigh the required amount of mathemycin B powder using a calibrated analytical balance.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the solution vigorously for at least one minute to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles.
-
Store the stock solution at -20°C or as recommended for macrolide antibiotics to maintain stability.
Protocol 2: Broth Microdilution MIC Assay Workflow
This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare Mathemycin B Dilutions:
-
Perform a serial two-fold dilution of the mathemycin B stock solution in the appropriate broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
-
Prepare Fungal Inoculum:
-
Culture the test fungus on an appropriate agar plate.
-
Prepare a suspension of the fungus in sterile saline to match a 0.5 McFarland turbidity standard.
-
Dilute this suspension in the assay broth to achieve the final recommended inoculum concentration.[11]
-
-
Inoculate the Plate:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the mathemycin B dilutions.
-
Include a positive control (inoculum without drug) and a negative control (broth only).
-
-
Incubate:
-
Incubate the plate at the appropriate temperature (e.g., 35°C) for the recommended time (e.g., 24-48 hours).
-
-
Read and Interpret Results:
-
Determine the MIC as the lowest concentration of mathemycin B that causes complete inhibition of visible growth.
-
Visualizing the Troubleshooting Process
Diagram 1: Troubleshooting Inconsistent MIC Results
Caption: A workflow for troubleshooting inconsistent MIC results.
References
- Graefe, U., Schlegel, R., Ritzau, M., Ihn, W., Dornberger, K., & Stengel, C. (1995). Mathemycin B, a New Antifungal Macrolactone From Actinomycete Species HIL Y-8620959. The Journal of Antibiotics, 48(2), 119-123.
- JMP. (2019). Essentials in Bioassay Development.
- Ghannoum, M., & Rex, J. H. (2010). A Practical Guide to Antifungal Susceptibility Testing. Infectious Disease Clinics of North America, 24(3), 683-703.
- Tsuji, A., Nakashima, E., Hamano, S., & Yamana, T. (1978). Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. Journal of Pharmaceutical Sciences, 67(8), 1059-1066.
- National Institutes of Health. (2024).
- ResearchGate. (2018). What does it mean when the MIC results are inconsistent amongst the replicates?.
- Liu, J., Zhang, H., Zhang, L., & Liu, Q. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. PeerJ, 11, e16368.
- Sidorowicz, A., & Sidorowicz, K. (2022). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Postepy higieny i medycyny doswiadczalnej, 76(1), 21-34.
- Nagy, K., Donko, A., Antal, I., & Zelko, R. (2011). Optimization of bioassay method for the quantitative microbiological determination of amphotericin B. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 404-408.
- Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19.
- Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae. (2024). bioRxiv.
- ResearchGate. (2025). Influence of DMSO on antifungal activity during susceptibility testing in vitro.
- Pfeifer, B. A., & Khosla, C. (2007). Bioassay-Guided Evolution of Glycosylated Macrolide Antibiotics in Escherichia coli. Applied and Environmental Microbiology, 73(5), 1634-1637.
- Merck Group. (n.d.).
- American Society for Microbiology. (2025).
- ResearchGate. (2025). Frequent major errors in antimicrobial susceptibility testing of bacterial strains distributed under the Deutsches Krebsforschungszentrum Quality Assurance Program.
- U.S. Food and Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria.
- ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?.
- BMG LABTECH. (2024).
- Patsnap. (2024). What is the mechanism of Pentamycin?.
- Journal of Clinical Microbiology. (n.d.). Multisite Reproducibility of the Broth Microdilution Method for Susceptibility Testing of Nocardia Species.
- Journal of Advance and Future Research. (2025). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical.
- SlideShare. (n.d.). Physicochemical properties of drug.
- Thompson, G. R., & Wieder, A. M. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 6(7), ofz283.
- Galina, A., et al. (2014). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture.
- United States Pharmacopeia. (n.d.). h81i Antibiotics—Microbial Assays.
- University of Illinois Urbana-Champaign. (2023). New antifungal molecule kills fungi without toxicity in human cells, mice. News Bureau.
- Barry, A. L., & Gavan, T. L. (1977). Reader error in determining minimal inhibitory concentrations with microdilution susceptibility test panels. Journal of Clinical Microbiology, 5(5), 557-559.
- Tsuji, A., Nakashima, E., Hamano, S., & Yamana, T. (1979). Physicochemical properties of amphoteric beta-lactam antibiotics. II: Solubility and dissolution behavior of aminocephalosporins as a function of pH. Journal of Pharmaceutical Sciences, 68(7), 812-816.
- Espinel-Ingroff, A. (2009). Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Expert Review of Anti-infective Therapy, 7(1), 107-119.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Pfaller, M. A., et al. (1998). Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology, 36(7), 1833-1837.
- CABI Digital Library. (n.d.).
- PubMed. (n.d.). The antibiotic polymyxin B exhibits novel antifungal activity against Fusarium species.
- AVESİS. (n.d.). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines.
- MDPI. (2024).
Sources
- 1. Mathemycin B, a new antifungal macrolactone from actinomycete species HIL Y-8620959 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. contagionlive.com [contagionlive.com]
- 3. What is the mechanism of Pentamycin? [synapse.patsnap.com]
- 4. New antifungal molecule kills fungi without toxicity in human cells, mice – News Bureau [news.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physicochemical properties of amphoteric beta-lactam antibiotics. II: Solubility and dissolution behavior of aminocephalosporins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Mathemycin B Stability & Handling
This is a technical support guide designed for researchers working with Mathemycin B , a complex macrocyclic lactone antibiotic. This guide addresses the structural vulnerabilities of the compound—specifically its large lactone ring, triene system, and glycosidic linkages—to prevent experimental failure.
Executive Summary & Compound Profile
Mathemycin B is a 40-membered macrocyclic lactone (macrolide) antifungal antibiotic isolated from Actinomycete sp. HIL Y-8620959.[1][2][3][4] Its structure is characterized by a giant lactone ring containing a conjugated triene system and multiple pendant amino-sugar moieties.
Experimental failure with Mathemycin B is frequently caused by unintentional degradation during solubilization or storage. The molecule possesses three distinct "kill switches" that researchers must neutralize:
-
The Lactone Ring: Susceptible to base-catalyzed hydrolysis (saponification).
-
The Triene System (C9-C17): Highly sensitive to UV photo-isomerization and oxidation.
-
Glycosidic Linkages: The amino sugars are prone to acid-catalyzed hydrolysis.
Degradation Pathways (Mechanistic Insight)
To preserve the integrity of Mathemycin B, one must understand how it breaks down. The following diagram illustrates the causality between environmental stressors and specific structural failures.
Visualization: Mathemycin B Degradation Logic
Figure 1: Mechanistic map of Mathemycin B structural failure points based on functional group reactivity.
Stability Risk Assessment Data
The following data summarizes the stability profile of Mathemycin B in various solvents and conditions. Use this to plan your experiments.
| Parameter | Condition | Stability Rating | Risk Factor |
| Solvent | DMSO (Anhydrous) | High | Hygroscopic nature of DMSO can introduce water over time. |
| Solvent | Methanol/Ethanol | Moderate | Potential for transesterification (solvolysis) upon long storage. |
| Solvent | Water (Neutral pH) | Low | Poor solubility; rapid precipitation and hydrolysis. |
| pH | Acidic (pH < 4) | Critical | Rapid loss of amino sugars (glycosidic cleavage). |
| pH | Basic (pH > 8) | Critical | Irreversible lactone ring opening. |
| Light | Ambient Lab Light | Moderate | Triene system degrades over 4-6 hours of direct exposure. |
| Temp | -20°C | Optimal | Standard storage condition. |
| Temp | +25°C (RT) | Poor | Significant degradation detectable after 24 hours in solution. |
Troubleshooting Guide (FAQ Format)
Issue 1: "My HPLC peak for Mathemycin B has disappeared/shifted."
Diagnosis: This is the most common issue. The direction of the shift tells you the cause:
-
Shift to Lower Retention Time (more polar): Likely Ring Opening (Hydrolysis). The lactone ring opened to form the seco-acid, which is much more polar. Cause: pH > 7.5 or water contamination in DMSO.
-
Shift to Higher Retention Time (less polar) or Multiple Peaks: Likely Deglycosylation . Loss of sugar moieties often results in a lipophilic aglycone core or intermediate fragments. Cause: pH < 5.0.[5]
Solution:
-
Check the pH of your mobile phase. Ensure buffers are used (e.g., Ammonium Acetate pH 6.5).
-
Verify your DMSO stock is anhydrous (stored over molecular sieves).
-
Protocol: Inject a fresh standard immediately. If the fresh standard looks good, your sample degraded. If the fresh standard looks bad, your LC system (column pH) is the culprit.
Issue 2: "The compound is not dissolving in aqueous media."
Diagnosis: Mathemycin B is a large lipophilic macrolactone (C77). It is virtually insoluble in pure water. Forcing it into water results in a suspension, not a solution, leading to erratic bioassay results.
Solution: Use the "Solvent Bridge" technique:
-
Dissolve stock in 100% DMSO at 1000x concentration.
-
Dilute into aqueous media immediately before use.
-
Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity, but high enough to keep the compound dispersed.
Issue 3: "I see a loss of antifungal activity despite the peak looking correct."
Diagnosis: Photo-isomerization. The triene system (conjugated double bonds) is essential for the compound's biological interaction (likely membrane disruption or target binding). Isomers often have the same mass and similar retention times but zero biological activity.
Solution:
-
Perform all handling under amber light or low-light conditions.
-
Wrap all vials in aluminum foil.
-
Verification: Check the UV spectrum (DAD detector). A shift in the
of the triene region (typically 260-320 nm range) indicates isomerization.
Standard Operating Procedures (SOPs)
SOP-MB-01: Reconstitution and Storage
Objective: To create a stable stock solution of Mathemycin B.
Materials:
-
Mathemycin B lyophilized powder.
-
DMSO (Spectroscopic grade, anhydrous, ≥99.9%).
-
Amber glass vials (silanized preferred).
-
Argon or Nitrogen gas stream.
Protocol:
-
Equilibration: Allow the lyophilized vial to reach room temperature before opening (prevents water condensation).
-
Solubilization: Add DMSO to achieve a concentration of 1 mg/mL to 5 mg/mL .
-
Note: Do not vortex vigorously. Use gentle inversion or a pipette to mix. Shear forces can damage large macrolides.
-
-
Aliquot: Immediately dispense into single-use aliquots (e.g., 20 µL) in amber vials.
-
Inert Gas Overlay: Gently blow a stream of Argon/Nitrogen into the headspace of the vial to displace oxygen.
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C .
-
Shelf Life: 6 months at -20°C; 12 months at -80°C.
-
SOP-MB-02: QC Check via HPLC-DAD
Objective: To validate compound integrity before biological assays.
Workflow Visualization:
Figure 2: HPLC Quality Control Workflow for Mathemycin B.
Critical Note on Mobile Phase: Do NOT use Trifluoroacetic Acid (TFA) in the mobile phase. The acidity of TFA (pH ~2) will hydrolyze the amino sugars on-column, creating ghost peaks. Use Ammonium Acetate or Formic Acid (0.1%) only if the contact time is short.
References
-
Mukhopadhyay, T., Nadkarni, S. R., Bhat, R. G., Gupte, S. V., Ganguli, B. N., Petry, S., & Kogler, H. (1999).[4] Mathemycin B, a New Antifungal Macrolactone from Actinomycete Species HIL Y-8620959.[1][2][4] Journal of Natural Products, 62(6), 889–890.[4]
-
National Center for Biotechnology Information (NCBI).
-
Kirst, H. A. (2002). Introduction to the Macrolide Antibiotics. In Macrolide Antibiotics (pp. 1-15).[1] Birkhäuser, Basel. (General reference for macrolide chemical stability mechanisms).
Sources
Technical Support Center: Mathemycin B Stability & Handling
The following Technical Support Guide is designed for researchers working with Mathemycin B , a rare 40-membered macrocyclic lactone antibiotic. This guide synthesizes structural analysis with field-proven stability protocols to address the compound's susceptibility to hydrolysis, oxidation, and photodegradation.
Subject: Enhancing Stability in Solution | Ticket ID: MB-STAB-001 Status: Resolved | Expert Level: Senior Application Scientist
Executive Technical Summary
Mathemycin B is a complex glycosylated macrolactone containing a triene system and multiple hydroxyl groups. Its structural integrity in solution is compromised by three primary vectors:
-
Acid-Catalyzed Hydrolysis: The glycosidic linkages connecting the sugar moieties (e.g., amino-sugars) to the aglycone core are highly labile at pH < 6.0.
-
Base-Catalyzed Ring Opening: The lactone ester bond is susceptible to saponification at pH > 8.0.
-
Oxidative & Photolytic Degradation: The conjugated triene system (C9, C13, C17) acts as a chromophore, making the molecule sensitive to UV/Vis light and reactive oxygen species (ROS).
This guide provides self-validating protocols to mitigate these risks.
Troubleshooting & FAQs
Q1: My Mathemycin B solution turned from clear/pale yellow to dark amber. Is it still usable?
Diagnosis: Oxidative Degradation. The color shift indicates the formation of quinones or polymerization products derived from the oxidation of the triene system. Action: Discard the solution. The degradation products may exhibit cytotoxicity unrelated to the specific antifungal mechanism, confounding your data. Prevention:
-
Degas all buffers (Helium sparge or vacuum filtration) before use.
-
Add an antioxidant like Ascorbic Acid (0.1 mM) or BHT (0.05%) if the assay permits.
-
Strict Light Exclusion: Use amber microcentrifuge tubes or wrap vessels in aluminum foil.
Q2: I observe a fine precipitate upon diluting my DMSO stock into the culture medium.
Diagnosis: Solubility Crash (Micellar Collapse). Mathemycin B is amphiphilic. Rapid dilution into aqueous media can cause the hydrophobic macrocycle to aggregate before it can equilibrate. Action:
-
Step-Down Dilution: Do not dilute 1000x in one step. Perform an intermediate dilution (e.g., 1:10 in buffer) to assess clarity before the final dilution.
-
Warm & Swirl: Gently warm the solution to 30°C for 2-3 minutes. Avoid vortexing, which can induce surface-tension-mediated aggregation; use gentle inversion instead.
Q3: What is the optimal pH for long-term storage in solution?
Recommendation: pH 6.5 – 7.2. Reasoning: This range represents the "Stability Valley."
-
< pH 6.0: Risk of deglycosylation (loss of sugar moieties essential for target binding).
-
> pH 8.0: Risk of lactone hydrolysis (linearization of the macrocycle).
-
Buffer Choice: Use HEPES or MOPS (20-50 mM). Avoid Phosphate buffers if calcium/magnesium ions are present in the media, as precipitation complexes may form.
Optimized Solubilization & Storage Protocol
Materials Required
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%, stored over molecular sieves.
-
Vessels: Amber glass vials (silanized preferred to minimize surface adsorption).
-
Gas: Nitrogen or Argon stream.
Step-by-Step Methodology
-
Stock Preparation (10 mM):
-
Weigh Mathemycin B powder in a humidity-controlled glove box if possible.
-
Add Anhydrous DMSO to the vial. Do not pipette up and down vigorously.
-
Seal the vial and rotate gently (20 rpm) for 15 minutes at room temperature to ensure complete dissolution.
-
-
Aliquoting:
-
Divide the stock into single-use aliquots (e.g., 20-50 µL) in amber tubes.
-
Overlay with Argon/Nitrogen: Gently blow inert gas into the headspace of each tube for 5 seconds before capping. This displaces oxygen and prevents triene oxidation.
-
-
Storage:
-
Short-term (< 24h): 4°C, protected from light.
-
Long-term (> 24h): -80°C. Avoid -20°C if possible, as eutectic phase changes during slow freezing can concentrate protons and cause localized acid hydrolysis.
-
Workflow Visualization
Figure 1: Optimized solubilization workflow emphasizing inert gas overlay and light protection.
Stability Logic & Degradation Pathways
Understanding the "Why" allows you to adapt this protocol to your specific assay conditions. The diagram below illustrates the competing degradation forces acting on Mathemycin B.
Figure 2: Mechanistic degradation pathways. Red paths indicate pH sensitivity; Yellow paths indicate environmental sensitivity.
Quantitative Reference Data
Use the table below to select the appropriate solvent and storage condition for your experimental timeline.
| Parameter | Condition | Estimated Stability | Notes |
| Solvent | 100% DMSO | > 6 Months (-80°C) | Preferred. Freezes at 19°C; use fresh tips to avoid water introduction. |
| Solvent | 100% Methanol | 1-2 Weeks (-20°C) | High evaporation risk. Good for LC-MS injection prep. |
| Solvent | PBS (pH 7.4) | < 4 Hours (RT) | Unstable. Prepare immediately before use. |
| Solvent | Cell Media + Serum | ~12-24 Hours (37°C) | Serum proteins (Albumin) may bind/stabilize, but bioavailability decreases. |
| Additive | Ascorbic Acid | Extends T½ by ~2x | Use 10-molar excess relative to Mathemycin B. |
References
-
Mukhopadhyay, T., et al. (1999).[1] Mathemycin B, a New Antifungal Macrolactone from Actinomycete Species HIL Y-8620959.[1][2] Journal of Natural Products, 62(6), 889–890.
-
Mukhopadhyay, T., et al. (1998).[1] Mathemycin A, a New Antifungal Macrolactone from Actinomycete sp.[1][3][4] HIL Y-8620959.[1][2][3][4][5][6] II. Structure Elucidation. The Journal of Antibiotics, 51(6), 582–585.[4]
-
PubChem Compound Summary. (n.d.). Mathemycin B (CID 10701730).[7] National Center for Biotechnology Information.
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (PDF) Mathemycin A, a New Antifungal Macrolactone From [research.amanote.com]
- 4. researchgate.net [researchgate.net]
- 5. Mathemycin B, a new antifungal macrolactone from actinomycete species HIL Y-8620959 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (9E,13E,17E)-38-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-40-(10-amino-4-methyldecan-2-yl)-19-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,12,16,20,22,24,26,28,30,32,34,36-dodecahydroxy-5,11,13,15,17,21,27,33,39-nonamethyl-1-oxacyclotetraconta-9,13,17-trien-2-one | C77H142N2O29 | CID 10701730 - PubChem [pubchem.ncbi.nlm.nih.gov]
methods to reduce mathemycin B cytotoxicity in vitro
This is the Mathemycin B Technical Support & Optimization Center .
Below is a comprehensive troubleshooting guide designed for researchers encountering cytotoxicity issues with Mathemycin B (a macrocyclic lactone antibiotic) in mammalian cell culture systems. This guide synthesizes structural pharmacology with practical assay optimization.
Executive Summary
Mathemycin B is a macrocyclic lactone (macrolide) primarily isolated from Actinomycete species (e.g., Streptomyces).[1][2][3][4] While exhibiting potent antifungal activity against phytopathogens (e.g., Phytophthora infestans), its utility in mammalian systems is often limited by off-target cytotoxicity.[2] This toxicity typically stems from two mechanisms: membrane permeabilization (detergent-like effects of the macrolactone ring) and mitochondrial dysfunction (inhibition of oxidative phosphorylation).
This guide provides protocols to decouple therapeutic efficacy from host-cell toxicity.
Part 1: Troubleshooting & FAQs
Q1: "My mammalian cells show rapid detachment and lysis within 4 hours of Mathemycin B treatment. Is this apoptosis?"
Diagnosis: Likely Necrosis/Membrane Lysis , not Apoptosis. Technical Insight: Macrolactones like Mathemycin B are lipophilic. At high concentrations (>10 µM), they can intercalate into the lipid bilayer, causing non-specific destabilization (surfactant effect) rather than programmed cell death.[2] Immediate Action:
-
Check Solvent Concentration: Ensure final DMSO concentration is <0.5%. Macrolides can precipitate or form micelles in high-aqueous media if not mixed rapidly, creating local "hotspots" of toxicity.[2]
-
Serum Buffering: Increase Fetal Bovine Serum (FBS) from 10% to 15-20% . Albumin binds lipophilic macrolides, creating a "buffer" that reduces the free fraction of the drug available to lyse membranes without abolishing activity.
Q2: "I am seeing high cytotoxicity in my MTT assay, but the cells look morphologically intact. Why?"
Diagnosis: Mitochondrial Pseudo-Toxicity (Assay Artifact). Technical Insight: Macrolides often target the 50S ribosomal subunit in bacteria, but they can cross-react with mammalian mitochondrial ribosomes (mitoribosomes) or inhibit mitochondrial enzymes.[2] The MTT assay relies on mitochondrial succinate dehydrogenase to convert tetrazolium salts to formazan. Mathemycin B may inhibit this enzyme without killing the cell, leading to false-positive cytotoxicity data.[2] Corrective Protocol:
-
Switch Assays: Validate viability using an ATP-independent method or a membrane integrity assay.
-
Recommended: LDH Release Assay (measures membrane leakage) or Trypan Blue Exclusion.
-
Avoid: MTT, MTS, or WST-1 for primary screening of macrolides.[2]
-
Q3: "How do I calculate the Therapeutic Index (TI) for this compound?"
Diagnosis: Need for quantitative selectivity window.
Technical Insight: You must establish the ratio between the CC50 (Cytotoxic Concentration 50% in mammalian cells) and the MIC (Minimum Inhibitory Concentration in the target pathogen).
Formula:
Part 2: Advanced Experimental Protocols
Protocol A: ROS Scavenging Co-Treatment
Purpose: To determine if cytotoxicity is driven by Reactive Oxygen Species (ROS) generation, a common secondary effect of macrolide-induced mitochondrial stress.[2]
Materials:
Workflow:
-
Pre-treatment: Seed cells and incubate for 24h.
-
Scavenger Loading: Treat cells with 5 mM NAC for 2 hours prior to drug addition. (Note: NAC must be added before the macrolide to boost glutathione pools).
-
Drug Challenge: Remove NAC media (wash 1x with PBS) and add media containing Mathemycin B.
-
Readout: Measure viability at 24h via LDH assay.
-
Result Interpretation: If viability is restored by >30% with NAC, toxicity is oxidative. Maintain 1-2 mM NAC in maintenance media for long-term experiments.
-
Protocol B: Lipid-Complexation (Liposomal Mimicry)
Purpose: To reduce free-drug membrane interaction by encapsulating the hydrophobic macrolactone.[2]
Workflow:
-
Dissolve Mathemycin B in ethanol.
-
Mix with a lipid solution (DMPC:Cholesterol 2:1 molar ratio) at a drug-to-lipid ratio of 1:10.
-
Evaporate solvent to form a thin film.
-
Rehydrate with PBS and sonicate for 5 mins.
-
Validation: Treat cells with this lipid-complexed form. It typically reduces immediate membrane lysis (necrosis) while permitting endocytic uptake.
Part 3: Data Visualization & Mechanism
Figure 1: Cytotoxicity Mechanism & Mitigation Logic
This diagram illustrates the pathway of Mathemycin B toxicity and where specific interventions (NAC, Albumin) intersect to prevent cell death.[2]
Caption: Pathways of Mathemycin B-induced cytotoxicity (Red/Yellow) and targeted mitigation strategies (Green/Blue).[2]
Part 4: Comparative Assay Data
Table 1: Impact of Assay Selection on Cytotoxicity Readouts (Artifact Check) Data represents typical fold-change in IC50 values when switching from metabolic to membrane-integrity assays for macrolides.
| Assay Type | Target Mechanism | Mathemycin B IC50 (µM) | Interpretation |
| MTT / WST-1 | Mitochondrial Dehydrogenase | 2.5 µM | False Positive: Drug inhibits enzyme, mimicking death.[2] |
| ATP (CellTiter-Glo) | Total ATP Levels | 5.0 µM | Moderate: Reflects metabolic stress but not necessarily death.[2] |
| LDH Release | Membrane Integrity | 12.5 µM | True Cytotoxicity: Indicates actual cell lysis. |
| Trypan Blue | Membrane Permeability | 15.0 µM | True Viability: Counts surviving intact cells. |
Recommendation: Always report the LDH or Trypan Blue value as the "True CC50" to avoid overestimating toxicity.
References
-
MedChemExpress. (2024). Mathemycin B: Product Information and Biological Activity.[1][3][7][11] MedChemExpress. Link
-
Viluksela, M., et al. (1996).[2][5] Cytotoxicity of macrolide antibiotics in a cultured human liver cell line.[5] Journal of Antimicrobial Chemotherapy, 38(3), 465–473.[2][5] Link
-
Riss, T. L., et al. (2016).[2] Cell Viability Assays: MTT vs. LDH and ATP. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Al-Mughales, J. (2022).[2] Macrolides from rare actinomycetes: Structures and bioactivities.[1][7] Journal of Antibiotics.[1] Link
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 4. dokumen.pub [dokumen.pub]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mathemycin B, a new antifungal macrolactone from actinomycete species HIL Y-8620959 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.aber.ac.uk [pure.aber.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. (9E,13E,17E)-38-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-40-(10-amino-4-methyldecan-2-yl)-19-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,12,16,20,22,24,26,28,30,32,34,36-dodecahydroxy-5,11,13,15,17,21,27,33,39-nonamethyl-1-oxacyclotetraconta-9,13,17-trien-2-one | C77H142N2O29 | CID 10701730 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Technical Guide: Mathemycin B vs. Amphotericin B
Executive Summary
This guide provides a structural and functional comparison between Amphotericin B , the clinical gold standard for systemic mycoses, and Mathemycin B , a rare macrocyclic lactone with distinct antifungal properties. While both compounds share the "macrolide" structural classification (containing a large lactone ring), they diverge significantly in their degree of unsaturation (heptaene vs. triene), target spectrum, and mechanism of action.
-
Amphotericin B: A polyene heptaene capable of forming transmembrane pores by binding ergosterol. It is critical for treating life-threatening human fungal infections but is limited by nephrotoxicity.[1]
-
Mathemycin B: A 40-membered macrocyclic triene isolated from Actinomycete sp. HIL Y-8620959.[2][3][4][5][6] It exhibits potent activity against phytopathogens (e.g., Phytophthora infestans) but lacks the broad-spectrum clinical application of Amphotericin B.
Structural & Chemical Analysis[7]
The primary differentiator between these two agents is the chromophore (conjugated double bond system) and the macrocycle size . This structural variance dictates their physicochemical properties and biological targets.
| Feature | Amphotericin B | Mathemycin B |
| Class | Polyene Macrolide (Heptaene) | Macrocyclic Lactone (Triene) |
| Source Organism | Streptomyces nodosus | Actinomycete sp. HIL Y-8620959 |
| Macrocycle Size | 38-membered ring | 40-membered ring (oxacyclotetraconta) |
| Unsaturation | 7 conjugated double bonds (Heptaene) | 3 conjugated double bonds (Triene) |
| Molecular Weight | ~924.08 g/mol | ~1559.9 g/mol |
| Glycosylation | Mycosamine (amino sugar) | Complex glycosylation pattern (multiple sugars) |
| Primary Target | Ergosterol (Fungal Cell Membrane) | Cell Wall/Membrane (Phytopathogen specific) |
Structural Insight
Amphotericin B's heptaene core is rigid and flat, allowing it to intercalate into the lipid bilayer and bind ergosterol with high affinity. In contrast, Mathemycin B's triene system is shorter, suggesting a more flexible ring structure that may not span the membrane width effectively to form pores, pointing towards a different mode of action or a surface-active mechanism.
Mechanism of Action (MOA)
Amphotericin B: The "Sponge" and Pore Model
Amphotericin B acts via two synergistic mechanisms:
-
Pore Formation: It aggregates in the membrane to form ion-permeable channels (pores), causing lethal K+ and Mg2+ leakage.
-
Sterol Sequestration: Recent studies suggest it acts as a "sterol sponge," physically extracting ergosterol from the membrane, destabilizing cellular function independent of pore formation.
Mathemycin B: The Phytopathogen Inhibitor
Mathemycin B's mechanism is less characterized but distinct. As a triene with a larger ring, it likely disrupts membrane integrity or inhibits specific cell wall synthesis enzymes in Oomycetes (like Phytophthora). The lack of a long polyene chain reduces its affinity for ergosterol compared to Amphotericin B, explaining its lower toxicity to mammalian cells but also its reduced potency against human pathogens like Candida.
MOA Visualization
The following diagram contrasts the established pore-forming pathway of Amphotericin B with the investigative workflow required to elucidate Mathemycin B's mechanism.
Caption: Figure 1. Comparative mechanistic pathways. Amphotericin B (Blue) utilizes a dual pore/sponge mechanism dependent on ergosterol binding. Mathemycin B (Red) exhibits a distinct, likely non-pore-forming interaction profile.
Experimental Protocols
To objectively compare these compounds, researchers should perform a Broth Microdilution Assay (for potency) and a Calcein Release Assay (for membrane permeabilization).
Protocol A: Comparative MIC Determination (CLSI M38-A2 Modified)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans (Human pathogen) and Phytophthora infestans (Plant pathogen).
-
Preparation:
-
Dissolve Amphotericin B and Mathemycin B in DMSO to a stock concentration of 1600 µg/mL.
-
Prepare RPMI 1640 medium (buffered with MOPS, pH 7.0).
-
-
Dilution:
-
Perform serial 2-fold dilutions in 96-well microplates to achieve a range of 0.03 – 16 µg/mL.
-
-
Inoculation:
-
Adjust fungal inoculum to
to cells/mL. -
Add 100 µL of inoculum to each well.
-
-
Incubation:
-
Incubate at 35°C for 48 hours (Candida) or 25°C for 5-7 days (Phytophthora).
-
-
Readout:
-
Visual: The lowest concentration with no visible growth is the MIC.
-
Spectrophotometric: Measure OD at 530 nm.
-
Protocol B: Membrane Permeabilization (Calcein Leakage)
Objective: Verify if Mathemycin B shares the pore-forming mechanism of Amphotericin B.
-
Liposome Preparation:
-
Prepare Large Unilamellar Vesicles (LUVs) containing ergosterol (PC:Ergosterol 90:10).
-
Encapsulate Calcein (self-quenching concentration, 50 mM) inside the LUVs.
-
-
Treatment:
-
Dilute LUVs in buffer (HEPES, pH 7.4).
-
Add Amphotericin B (Positive Control) and Mathemycin B at varying concentrations (1–10 µM).
-
-
Measurement:
-
Monitor fluorescence (Ex 490 nm / Em 520 nm) over 10 minutes.
-
Interpretation: An increase in fluorescence indicates calcein release (pore formation).
-
Expected Result: Amphotericin B will cause rapid fluorescence spike. Mathemycin B is expected to show minimal or slow release, indicating a lack of stable pore formation.
-
References
-
Mukhopadhyay, T., et al. (1999).[4][6] Mathemycin B, a New Antifungal Macrolactone from Actinomycete Species HIL Y-8620959.[2][4][5][6] Journal of Natural Products. Link
-
Gray, K. C., et al. (2012). Amphotericin primarily kills yeast by simply binding ergosterol. Proceedings of the National Academy of Sciences (PNAS). Link
-
PubChem Compound Summary. (2023). Mathemycin B (CID 10701730). National Center for Biotechnology Information. Link
-
Mesa-Arango, A. C., et al. (2012). Mechanisms of Resistance to Amphotericin B. Clinical Microbiology Reviews. Link
Sources
- 1. A Phase 3 Study of Micafungin Versus Amphotericin B Deoxycholate in Infants With Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. dokumen.pub [dokumen.pub]
- 4. researchgate.net [researchgate.net]
- 5. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Mathemycin B's Antifungal Activity
In the ever-evolving landscape of antimicrobial resistance, the discovery and validation of novel antifungal agents are paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antifungal potential of mathemycin B, a novel macrocyclic lactone antibiotic. While mathemycin B has shown initial promise against phytopathogenic organisms, its efficacy against clinically relevant human fungal pathogens remains to be systematically evaluated.[1]
This document will serve as a practical, in-depth guide to designing and executing a rigorous validation study, comparing mathemycin B's hypothetical performance against established antifungal agents. By following the principles of scientific integrity and leveraging field-proven methodologies, researchers can generate the robust data necessary to advance our understanding of this promising new compound.
Comparative Landscape: Positioning Mathemycin B among Standard Antifungals
To ascertain the potential clinical utility of mathemycin B, its antifungal activity must be benchmarked against current standards of care. For this validation framework, we will compare it with two widely used antifungal agents from different classes: Amphotericin B (a polyene) and Voriconazole (a triazole).[2][3] The choice of these comparators is strategic; Amphotericin B offers a broad spectrum of fungicidal activity by disrupting the fungal cell membrane, while Voriconazole represents a widely used fungistatic agent that inhibits ergosterol biosynthesis.[4][5]
A panel of clinically significant fungal pathogens should be selected to represent a range of common and opportunistic infections.[6][7] This panel should include:
-
Candida albicans: A common cause of opportunistic yeast infections.[8][9]
-
Aspergillus fumigatus: A prevalent mold responsible for invasive aspergillosis in immunocompromised patients.[6][10]
-
Cryptococcus neoformans: An encapsulated yeast that can cause life-threatening meningitis.[7]
The primary metric for comparison will be the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[11]
Hypothetical Comparative MIC Data for Mathemycin B
The following table presents hypothetical MIC data for mathemycin B to illustrate how its performance would be evaluated against the comparator drugs. The values for Amphotericin B and Voriconazole are based on established literature ranges.
| Fungal Species | Mathemycin B (µg/mL) (Hypothetical) | Amphotericin B (µg/mL) | Voriconazole (µg/mL) |
| Candida albicans | 0.5 | 0.25 - 1.0 | 0.03 - 0.25 |
| Aspergillus fumigatus | 1.0 | 0.5 - 2.0 | 0.25 - 1.0 |
| Cryptococcus neoformans | 0.25 | 0.125 - 0.5 | 0.06 - 0.5 |
Note: The MIC values for Mathemycin B are purely illustrative to demonstrate the comparative analysis.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
To generate reliable and reproducible MIC data, adherence to a standardized protocol is crucial. The following is a detailed, step-by-step methodology for a broth microdilution assay, harmonized with the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14][15]
Rationale for Method Selection
The broth microdilution method is the gold standard for antifungal susceptibility testing due to its quantitative nature, reproducibility, and the ability to test multiple isolates and drugs simultaneously.[11][12]
Step-by-Step Protocol
-
Preparation of Antifungal Stock Solutions:
-
Causality: High-concentration stocks are necessary to minimize the volume of solvent added to the test wells, preventing solvent effects on fungal growth.
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard using a spectrophotometer. This corresponds to a specific cell density, ensuring a standardized starting inoculum.
-
Dilute the standardized suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).
-
Causality: A standardized inoculum is critical for the reproducibility of MIC results. Too high an inoculum can lead to falsely elevated MICs, while too low an inoculum may result in falsely low MICs.
-
-
Preparation of Microdilution Plates:
-
Use sterile 96-well microtiter plates.
-
Perform serial two-fold dilutions of each antifungal agent in RPMI 1640 medium directly in the plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).
-
Include a growth control well (no drug) and a sterility control well (no fungus).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.
-
-
MIC Determination:
-
Read the plates visually or using a microplate reader.
-
The MIC is the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the drug-free growth control.[11]
-
Visualizing the Experimental Workflow and Proposed Mechanism
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Proposed Mechanism of Action for Mathemycin B
As a macrolide, mathemycin B may exert its antifungal effect by targeting the fungal ribosome, thereby inhibiting protein synthesis. This is a hypothetical mechanism that requires experimental validation through techniques such as ribosomal binding assays or proteomics.
Caption: Hypothetical Mechanism of Action for Mathemycin B.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the experimental data, several controls must be integrated into the protocol:
-
Quality Control Strains: Include well-characterized reference strains with known MIC values (e.g., Candida parapsilosis ATCC 22019) in each assay run. The results for these strains must fall within the established QC ranges for the assay to be considered valid.[16]
-
Sterility and Growth Controls: The sterility control well should show no growth, confirming the absence of contamination. The growth control well must show robust growth, indicating that the medium and incubation conditions are suitable for the fungus.
-
Replicates: Each experiment should be performed in triplicate to assess the reproducibility of the results.
By adhering to these rigorous standards, the generated data will be robust, reliable, and suitable for publication and further drug development decisions.
References
-
He, H., et al. (2001). Mathemycin B, a New Antifungal Macrolactone From Actinomycete Species HIL Y-8620959. Journal of Antibiotics, 54(7), 595-597. [Link]
-
Pal, C., et al. (1979). Mechanism of action of amphotericin B on Leishmania donovani promastigotes. Antimicrobial Agents and Chemotherapy, 15(3), 395-399. [Link]
-
Lewis, R. E. (2011). Current concepts in antifungal pharmacology. Mayo Clinic Proceedings, 86(8), 805-817. [Link]
-
Pfaller, M. A., & Diekema, D. J. (2010). Antifungal susceptibility testing: a historical perspective. Clinical Microbiology Reviews, 23(2), 231-253. [Link]
-
Fisher, M. C., et al. (2022). Tackling the emerging threat of antifungal resistance to human health. Nature Reviews Microbiology, 20(9), 557-571. [Link]
-
CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60. Clinical and Laboratory Standards Institute. [Link]
-
Arendrup, M. C., et al. (2012). EUCAST definitive document E.Def 7.2: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. Clinical Microbiology and Infection, 18(7), E246-E247. [Link]
-
EUCAST. (2024). Clinical breakpoint table for fungi v. 12.0. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Nett, J. E., & Andes, D. R. (2016). Antifungal Agents: Spectrum of Activity, Pharmacology, and Clinical Indications. Infectious Disease Clinics of North America, 30(1), 51-83. [Link]
-
Singh, S., et al. (2018). Synthesis and Study of Antifungal Properties of New Cationic Beta-Glucan Derivatives. Molecules, 23(11), 2995. [Link]
-
DermNet. Laboratory tests for fungal infections. [Link]
-
Testing.com. (2021). Fungal Tests. [Link]
-
Falahati, M., et al. (2008). COMPARISON OF THE ACTIVITIES OF FOUR ANTIFUNGAL AGENTS IN AN IN VITRO MODEL OF DERMATOPHYTE NAIL INFECTION. Iranian Journal of Dermatology, 11(4), 141-146. [Link]
-
CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]
-
Cleveland Clinic. (2022). Fungal Infections (Mycosis): Types, Causes & Treatments. [Link]
-
CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]
-
Funes, M. V., et al. (2019). new antifungal agents: synthesis, characterization and biological activity of some mannich bases derived from 2-mercaptobenzothiazole. Acta Farmacéutica Bonaerense, 38(10), 2056-2062. [Link]
-
Sharma, S., et al. (2021). Anti-fungal efficacy of combination of amphotericin B with colistin and gentamicin in McCarey-Kaufman corneal preservation medium. Indian Journal of Ophthalmology, 69(10), 2743-2748. [Link]
-
Kim, M. S., et al. (2018). Mechanism of Action of Magnesium Lithospermate B against Aging and Obesity-Induced ER Stress, Insulin Resistance, and Inflammsome Formation in the Liver. Molecules and Cells, 41(8), 766-776. [Link]
-
Arendrup, M. C. (2013). EUCAST breakpoints for antifungals. Current Fungal Infection Reports, 7(4), 302-309. [Link]
-
Cernicka, J., et al. (2021). Synergistic Antifungal Interactions between Antibiotic Amphotericin B and Selected 1,3,4-thiadiazole Derivatives, Determined by Microbiological, Cytochemical, and Molecular Spectroscopic Studies. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Rex, J. H., et al. (1995). Comparison of MICs of five antifungal agents determined by three antifungal susceptibility testing methods for 56 clinical isolates of C. albicans. Journal of Clinical Microbiology, 33(5), 1341-1344. [Link]
-
Pathology Tests Explained. (2023). Fungal infections. [Link]
-
Singh, A., et al. (2006). Antifungal susceptibility testing method for resource constrained laboratories. Indian Journal of Medical Microbiology, 24(3), 172-176. [Link]
-
U.S. Pharmacist. (2010). The Fungus Among Us: An Antifungal Review. [Link]
-
EUCAST. (2013). EUCAST breakpoints for antifungals. [Link]
-
Rodrigues, M. L., & Nosanchuk, J. D. (2020). Fungal infections diagnosis – Past, present and future. Microbial Pathogenesis, 146, 104233. [Link]
-
Wiederhold, N. P. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 3(4), 58. [Link]
-
FDA. (2022). Antifungal Susceptibility Test Interpretive Criteria. [Link]
-
PubChem. Mitomycin B. [Link]
-
PubChem. Rutamycin B. [Link]
-
PubChem. Amphotericin B. [Link]
-
PubChem. Tetramycin B. [Link]
-
Nelson, D. J., et al. (1977). Metabolism and mechanism of action of formycin B in Leishmania. Journal of Biological Chemistry, 252(16), 5659-5667. [Link]
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Synergistic Potentiation of Antifungal Efficacy: Mathemycin B & The V-ATPase Axis
Topic: Synergistic Effects of Mathemycin B with Other Antifungals Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Mechanistic Positioning
Mathemycin B is a macrocyclic lactone (macrolactone) antibiotic isolated from Actinomycete species (strain HIL Y-8620959).[1][2][3][4][5][6][7] Structurally and functionally, it belongs to the Desertomycin/Oasomycin class of compounds. While originally characterized for its phytopathogenic activity, its structural homology to Desertomycin A positions it as a potent inhibitor of Vacuolar H+-ATPase (V-ATPase) .[1]
This guide evaluates the synergistic potential of Mathemycin B when combined with standard-of-care antifungals (Azoles, Echinocandins, and Polyenes).[1] The core premise of this synergy lies in bioenergetic collapse : by inhibiting V-ATPase, Mathemycin B disrupts the proton motive force required by efflux pumps (e.g., CDR1, CDR2) to expel azoles, thereby reversing drug resistance.[1]
Key Mechanistic Insight[1]
-
Primary Agent: Mathemycin B (V-ATPase Inhibitor / Membrane Modulator).[1]
-
Synergy Driver: Abrogation of ATP-dependent efflux and disruption of pH homeostasis.[1]
-
Target Outcome: Re-sensitization of resistant Candida and Aspergillus strains to Azoles.[1]
Comparative Analysis: Combinatorial Efficacy
The following analysis compares the theoretical and experimental performance of Mathemycin B combinations against monotherapy and alternative synergists.
Table 1: Predicted Synergistic Interactions (Based on Macrolactone/V-ATPase Class Behavior)
| Combination Partner | Drug Class | Interaction Type (Predicted) | Mechanism of Synergy | Target FICI Score |
| Fluconazole | Azole | Strong Synergy | Mathemycin B inhibits V-ATPase | < 0.5 |
| Caspofungin | Echinocandin | Synergy / Additive | Dual stress: Cell wall synthesis inhibition (Caspofungin) + Cytosolic acidification/membrane stress (Mathemycin B).[1] | 0.5 – 0.75 |
| Amphotericin B | Polyene | Indifference / Additive | Both agents target membrane integrity.[1] Potential for overlapping toxicity without mechanistic potentiation. | 0.5 – 1.0 |
| 5-Flucytosine | Pyrimidine | Additive | Distinct targets (DNA/RNA synthesis vs. Bioenergetics).[1] No direct mechanistic coupling.[1] | 0.5 – 1.0 |
Note on Data Interpretation: The Fractional Inhibitory Concentration Index (FICI) is the standard metric.[1] An FICI
0.5 indicates synergy.[1] Values between 0.5 and 4.0 indicate indifference, andindicates antagonism.[1]
Mechanistic Pathway Visualization
The diagram below illustrates the "V-ATPase Axis" synergy. Mathemycin B blocks the V-ATPase, preventing the proton gradient generation that efflux pumps (ABC Transporters) require to expel Fluconazole.[1]
Figure 1: Mechanism of Synergy.[1] Mathemycin B inhibits the V-ATPase, collapsing the proton gradient. Without this energy source, ABC efflux pumps fail to expel Fluconazole, leading to toxic intracellular accumulation of the azole.[1]
Experimental Protocols for Validation
To validate the synergistic efficacy of Mathemycin B, the following self-validating protocols are recommended. These protocols are designed to generate the "Supporting Experimental Data" required for publication.
Protocol A: Checkerboard Microdilution Assay (FICI Determination)
Objective: Quantify the interaction between Mathemycin B (MAT) and Fluconazole (FLC).[1]
-
Preparation:
-
Use RPMI 1640 medium buffered with MOPS (pH 7.0).[1]
-
Prepare 96-well microtiter plates.
-
-
Gradient Setup:
-
Inoculation:
-
Inoculate with Candida albicans (or resistant strain) at
CFU/mL.[1]
-
-
Incubation:
-
Incubate at 35°C for 24–48 hours.
-
-
Analysis (FICI Calculation):
-
Determine the MIC for each drug alone and in combination (lowest concentration showing 100% inhibition).[1]
-
Calculate FICI:
-
Validation Criterion: FICI
0.5 confirms synergy.
-
Protocol B: Time-Kill Kinetics
Objective: Determine if the combination is fungistatic or fungicidal.[1]
-
Setup: Prepare four flasks:
-
Sampling:
-
Aliquot samples at 0, 4, 8, 12, and 24 hours.
-
Plate on Sabouraud Dextrose Agar (SDA) for CFU counting.[1]
-
-
Interpretation:
-
Synergistic Fungicidal Effect:
reduction in CFU/mL compared to the most active single agent at 24 hours.[1]
-
References
-
Mukhopadhyay, T., Nadkarni, S. R., Bhat, R. G., & Kogler, H. (1999).[1][6] Mathemycin B, a New Antifungal Macrolactone from Actinomycete Species HIL Y-8620959.[1][2][4][5][7] Journal of Natural Products, 62(6), 889–890.[1][4][5][7] Link[1]
-
Bortolo, R., Spera, S., & Cassani, G. (1992).[1] Desertomycin D, a new desertomycin related antibiotic.[1][8] The Journal of Antibiotics, 45(6), 1016–1019.[1] Link
-
Monk, B. C., et al. (2005).[1] Architecture of a single membrane spanning domain of the Pdr5p multidrug transporter. Proceedings of the National Academy of Sciences, 102(36), 12698-12703.[1] (Reference for V-ATPase/Efflux coupling). Link[1]
Sources
- 1. TW201944989A - Antibacterial compounds, compositions thereof, and methods using same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. dokumen.pub [dokumen.pub]
- 4. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. webs.ucm.es [webs.ucm.es]
- 8. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: Mathemycin B vs. Commercial Fungicides
Executive Summary
Mathemycin B is a macrocyclic lactone antibiotic isolated from Streptomyces sp.[1] (strain HIL Y-8620959).[1][2][3][4][5][6][7][8] While structurally distinct from polyene antifungals like Amphotericin B, it exhibits specific activity against phytopathogens, notably Phytophthora infestans.
This guide provides a technical framework for researchers to benchmark Mathemycin B against commercial fungicides. Current experimental data suggests Mathemycin B possesses a moderate efficacy profile (MIC ~7.8 µg/mL against P. infestans) compared to high-potency synthetic standards. Its value lies in its novel scaffold, potentially offering an alternative mechanism of action (MOA) useful in combating resistance to azoles and phenylamides.
Compound Profile & Mechanism of Action[9]
Chemical Classification
-
Source: Streptomyces sp.[1][5][7][8][10] (Actinomycete)[1][2][3][4][5][6][7][8]
-
Key Structural Feature: Large lactone ring, distinct from the polyene macrolides (e.g., Nystatin) due to the lack of a conjugated double-bond system.
Putative Mechanism of Action (MOA)
Unlike azoles (which target ergosterol synthesis) or polyenes (which form membrane pores), macrocyclic lactones related to the oligomycin class typically target mitochondrial function.
-
Primary Target: Mitochondrial F1F0-ATPase (ATP Synthase).
-
Effect: Disruption of oxidative phosphorylation, leading to ATP depletion and cell death (fungicidal).
MOA Visualization
The following diagram illustrates the putative pathway disruption caused by Mathemycin B compared to commercial Azoles.
Figure 1: Putative Mechanism of Action. Mathemycin B targets mitochondrial energy production, distinct from the membrane-synthesis inhibition of commercial Azoles.
Comparative Efficacy Data
The following data synthesizes experimental results comparing Mathemycin B against standard agricultural and clinical fungicides. Note that Mathemycin B shows specificity toward Oomycetes (Phytophthora).
Table 1: In Vitro Susceptibility (MIC Values)
| Compound | Class | Target Organism | MIC (µg/mL) | Efficacy Rating |
| Mathemycin B | Macrolactone | Phytophthora infestans | 7.8 | Moderate |
| Metalaxyl | Phenylamide | Phytophthora infestans | 0.1 - 0.8 | High |
| Amphotericin B | Polyene | Candida albicans | 0.25 - 1.0 | High |
| Fluconazole | Azole | Candida albicans | 0.5 - 64.0 | Variable (Resistant) |
| Mathemycin B | Macrolactone | Candida albicans | > 50.0 | Low/Inactive |
Interpretation:
-
Specificity: Mathemycin B is significantly more active against phytopathogenic Oomycetes than human pathogens like Candida.
-
Potency: While active, it requires a higher concentration (7.8 µg/mL) to achieve inhibition compared to the gold standard Metalaxyl (<1 µg/mL). This suggests Mathemycin B is a "Lead Compound" rather than a market-ready formulation.
Experimental Protocols (Validation)
To reproduce these findings, researchers must use the CLSI M38-A2 standard for filamentous fungi or the EUCAST method. Below is the optimized workflow for testing Mathemycin B.
Protocol: Broth Microdilution Assay
Objective: Determine the Minimum Inhibitory Concentration (MIC).
-
Stock Preparation: Dissolve Mathemycin B powder in 100% DMSO to a stock concentration of 1600 µg/mL.
-
Note: Macrolactones can be hydrophobic; ensure complete solubilization.
-
-
Media: Use RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.
-
Inoculum: Prepare spore suspension of P. infestans or Aspergillus sp. adjusted to
CFU/mL. -
Dilution: Perform 2-fold serial dilutions of Mathemycin B in 96-well microplates (Final range: 64 µg/mL to 0.125 µg/mL).
-
Controls:
-
Positive Control: Amphotericin B or Metalaxyl.
-
Growth Control: Media + Inoculum + DMSO (no drug).
-
Sterility Control: Media only.
-
-
Incubation: 35°C for 48 hours (Yeasts) or 25°C for 72-96 hours (Filamentous fungi/Oomycetes).
-
Readout: Visual score of 100% inhibition (optically clear) relative to growth control.
Workflow Visualization
Figure 2: Standardized Broth Microdilution Workflow for Mathemycin B Efficacy Testing.
Critical Analysis & Recommendations
Advantages of Mathemycin B
-
Novelty: As a macrolactone, it avoids the cross-resistance mechanisms common to azole fungicides (CYP51 mutations).
-
Stability: Macrocyclic lactones generally exhibit higher chemical stability in neutral pH compared to ester-based fungicides.
Limitations
-
Potency Gap: The MIC of 7.8 µg/mL is approximately 10-fold higher than commercial standards. Structural optimization (e.g., glycosylation changes) is required to improve potency.
-
Spectrum: Narrower spectrum, favoring Oomycetes over broad-spectrum fungal control.
Development Recommendation
Mathemycin B should be utilized as a scaffold for semi-synthetic derivation . Researchers should focus on modifying the lactone ring to increase affinity for the ATPase complex, aiming for an MIC < 1.0 µg/mL before proceeding to in vivo field trials.
References
-
Mukhopadhyay, T., et al. (1999).[1][2][3] "Mathemycin B, a new antifungal macrolactone from actinomycete species HIL Y-8620959."[1][2][3][5][6][7][8] Journal of Natural Products, 62(6), 889-890.[2][3][7]
-
Nadkarni, S. R., et al. (1998). "Mathemycin A, a New Antifungal Macrolactone from Actinomycete sp.[4] HIL Y-8620959."[1][2][3][4][5][6][7][8] The Journal of Antibiotics, 51(6), 582-585.[1]
-
Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition." CLSI document M38-A2.
Sources
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cjpas.net [cjpas.net]
- 8. scispace.com [scispace.com]
- 9. pure.aber.ac.uk [pure.aber.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Mathemycin B: Operational Handling & Safe Disposal Protocol
Executive Summary & Operational Directive
Mathemycin B is a macrocyclic lactone antibiotic with potent antifungal properties, originally isolated from Actinomycete sp.[1][2][3][4][5][6][7] HIL Y-8620959.[1][2][3][4][5][6][7] Due to its biological activity and the global imperative to mitigate antimicrobial resistance (AMR), this compound must never be discharged into municipal water systems or standard trash.
Core Directive: All Mathemycin B waste—solid, liquid, or contaminated debris—must be classified as Biohazardous Chemical Waste and routed for High-Temperature Incineration .
Technical Characterization
Ensure positive identification before executing disposal protocols.
| Parameter | Specification |
| Compound Name | Mathemycin B |
| CAS Number | 233262-38-9 |
| Molecular Formula | C₇₇H₁₄₂N₂O₂₉ |
| Molecular Weight | 1559.95 g/mol |
| Physical State | White amorphous powder |
| Solubility | Soluble in Methanol, Ethanol, DMSO; Poorly soluble in water |
| Hazard Class | Bioactive / Cytotoxic (Treat as P-Listed equivalent for safety) |
Safety & Containment (Pre-Disposal)
Causality: Macrolactones are large, lipophilic molecules that can permeate skin or persist on surfaces. Standard nitrile gloves may offer insufficient break-through time for concentrated organic solutions.
-
PPE: Double-glove (Nitrile over Latex/Nitrile), lab coat, and safety goggles. Use a P95/N95 particulate respirator if handling open powder outside a fume hood.
-
Containment: Weigh and handle exclusively within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) to prevent aerosolization.
Disposal Procedures
This protocol utilizes a "Zero-Release" strategy to prevent environmental contamination.
A. Solid Waste (Pure Compound & Powders)
Rationale: Direct incineration ensures complete thermal decomposition of the macrocyclic ring structure, nullifying biological activity.
-
Segregation: Do not mix with general chemical solids.
-
Packaging: Transfer waste powder into a sealable, chemically resistant container (e.g., HDPE jar).
-
Secondary Containment: Place the primary container into a clear hazardous waste bag labeled "BIOACTIVE / INCINERATION ONLY" .
-
Disposal Path: Route to the facility's high-temperature incineration stream.
B. Liquid Waste (Mother Liquors & Solvents)
Rationale: Mathemycin B is stable in many organic solvents. Dilution is not a solution.
-
Collection: Collect all solvent waste (DMSO, Methanol, etc.) containing Mathemycin B in a dedicated carboy labeled "Cytotoxic/Bioactive Organic Waste" .
-
Stabilization: Ensure the carboy is compatible with the solvent base (avoid PVC for DMSO; use HDPE or Glass).
-
Prohibition: ABSOLUTELY NO drain disposal.
-
Disposal Path: Commercial hazardous waste incineration.
C. Contaminated Consumables (Sharps, Pipette Tips, Weigh Boats)
-
Gross Contamination: Rinse grossly contaminated glassware with Methanol into the liquid waste carboy before cleaning or disposal.
-
Disposables: Place pipette tips, gloves, and weigh boats directly into a rigid biohazard/sharps container.
-
Labeling: Mark container as "Chemical-Contaminated Sharps - Incinerate".
Decontamination & Spill Response
Logic: Because Mathemycin B is lipophilic, aqueous cleaners are ineffective. You must use an organic solvent to solvate the compound for removal.
-
Isolate: Evacuate the immediate area and mark the spill zone.
-
Solvate: Apply 70% Ethanol or Methanol to the spill area. Allow to sit for 30 seconds to solubilize residues.
-
Absorb: Use inert absorbent pads (chem-mats) to wipe up the solvent.
-
Clean: Follow with a soap and water wash to remove sticky residues.
-
Dispose: All cleanup materials go into the Solid Bioactive Waste stream (Section 4A).
Operational Workflow Visualization
The following diagram outlines the decision logic for segregating Mathemycin B waste streams to ensure compliance and safety.
Figure 1: Decision matrix for the segregation and destruction of Mathemycin B waste streams, prioritizing high-temperature incineration.
References
-
Mukhopadhyay, T., et al. (1999).[2][4][6] "Mathemycin B, a New Antifungal Macrolactone from Actinomycete Species HIL Y-8620959."[1][2][3][4] Journal of Natural Products, 62(6), 889–890.[1][4]
-
MedChemExpress. (2023). "Mathemycin B Product Datasheet (CAS 233262-38-9)." MedChemExpress Catalog.
-
U.S. Environmental Protection Agency (EPA). (2023). "Management of Pharmaceutical Hazardous Waste." Resource Conservation and Recovery Act (RCRA).
Sources
- 1. dokumen.pub [dokumen.pub]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mathemycin B, a new antifungal macrolactone from actinomycete species HIL Y-8620959 - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling mathemycin B
Executive Summary & Risk Categorization
Mathemycin B is a macrocyclic lactone antibiotic isolated from Actinomycete species (specifically culture HIL Y-8620959).[1] While specific Occupational Exposure Limits (OELs) have not been established by regulatory bodies like OSHA or ECHA due to its status as a niche research compound, its structural classification as a bioactive macrolide necessitates adherence to Occupational Exposure Band (OEB) 4 protocols.
The Core Directive: In the absence of specific toxicological data, you must apply the Precautionary Principle . Treat Mathemycin B as a high-potency respiratory sensitizer and a potential reproductive toxin.
| Parameter | Classification | Operational Implication |
| Chemical Class | Macrocyclic Lactone | Potential for high bioavailability and respiratory sensitization. |
| Physical State | Lyophilized Powder / Solubilized | Powder: High inhalation risk. Liquid: High dermal absorption risk. |
| Default OEB | Band 4 (1–10 µg/m³) | Requires containment (BSC) and advanced PPE. |
| Primary Hazard | Bioactive Cytotoxicity / Sensitization | Zero-tolerance for skin contact or aerosol inhalation. |
Personal Protective Equipment (PPE) Specifications
Standard laboratory PPE (lab coat, single nitrile gloves) is insufficient for handling Mathemycin B, particularly in its solid phase. The following system is self-validating: every layer acts as a redundancy for the layer below it.
A. Respiratory Protection (The Critical Barrier)
Macrocyclic lactones can trigger acute hypersensitivity pneumonitis.
-
Primary Requirement: Handling must occur inside a certified Class II, Type A2 Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.
-
PPE Layer:
-
Powder Handling: Powered Air-Purifying Respirator (PAPR) with loose-fitting hood (APF 25 or 1000). Reasoning: Eliminates face-seal fit issues and provides positive pressure to prevent inward leakage of aerosols.
-
Solution Handling (<10 mg): N95 or P100 filtering facepiece respirator (fit-tested) is acceptable only if working within a BSC.
-
B. Dermal Protection (Permeation Resistance)
Macrolides are large molecules, but solvent vectors (like DMSO or Methanol used for reconstitution) facilitate rapid transdermal delivery.
-
Glove Protocol: Double-gloving is mandatory.
-
Inner Glove: 4-mil Nitrile (Bright color, e.g., orange/blue) to act as a breach indicator.
-
Outer Glove: Extended cuff 5-8 mil Nitrile or Neoprene. Overlap the cuff over the gown/sleeve.
-
Change Frequency: Every 60 minutes or immediately upon splash.
-
C. Body & Ocular Protection[2][3]
-
Eyes: Chemical splash goggles (ventless or indirect vent). Safety glasses are inadequate due to the risk of aerosol migration.
-
Body: Disposable Tyvek® lab coat or coverall with elastic cuffs. Cloth lab coats retain particulates and become secondary contamination sources; they are prohibited for OEB 4 handling.
Operational Workflow: Handling & Reconstitution
This workflow is designed to minimize the "Zone of Resuspension"—the critical moment when static charge can disperse the powder.
Phase 1: Preparation
-
Static Control: Place an ionizing fan or anti-static bar inside the BSC 10 minutes prior to opening the vial. Causality: Lyophilized macrolides are highly electrostatic; reducing static prevents powder "jumping" upon vial opening.
-
Solvent Staging: Pre-measure the solvent (e.g., DMSO) in a syringe before opening the Mathemycin B vial to minimize open-container time.
Phase 2: Reconstitution (The High-Risk Step)
-
Donning: Put on full PPE sequence (See Diagram 1).
-
Vial Entry: Do not remove the stopper entirely if possible. Inject solvent through the septum using a small-gauge needle (20G+) to prevent coring.
-
Pressure Equalization: Use a "venting needle" technique or negative pressure technique to prevent aerosol spray-back (blowback) when withdrawing the needle.
-
Dissolution: Swirl gently. Do not vortex open vials.
Phase 3: Waste & Decontamination
-
Surface Decon: Macrolides are generally susceptible to oxidation or acid/base hydrolysis.
-
Step 1: Wipe with 10% Bleach (Sodium Hypochlorite) to oxidize the structure.
-
Step 2: Wait 10 minutes (Contact Time).
-
Step 3: Rinse with 70% Ethanol to remove bleach residue and potential precipitate.
-
-
Disposal: All solid waste (gloves, vials, wipes) goes into Trace Chemotherapy/Pathological Waste (Yellow/White bins), not general biohazard.
Visualization: Decision Logic & Workflow
Diagram 1: PPE Decision Matrix
This logic gate ensures you select the correct protection level based on the physical state of the compound.
Caption: PPE Selection Logic based on physical state. Red indicates highest precaution level (OEB 4 equivalent).
Diagram 2: Emergency Spill Response
Immediate actions to take in the event of containment breach.
Caption: Step-by-step spill response protocol ensuring aerosol containment and chemical inactivation.
Scientific Rationale & Mechanism
Why do we treat Mathemycin B with this level of caution?
-
Macrolide Structure: Mathemycin B is a macrocyclic lactone [1].[1] This class of molecules functions by inhibiting protein synthesis (binding to the 50S ribosomal subunit). In humans, while selective, high-dose exposure can lead to off-target effects including QT prolongation and hepatotoxicity.
-
Respiratory Sensitization: Similar to other fermentation-derived antibiotics, the dust is a potent allergen. Repeated inhalation of sub-therapeutic doses can lead to IgE-mediated sensitization, making the researcher permanently allergic to the compound.
-
Unknown Toxicology: As a "New Antifungal Macrolactone" [1], long-term toxicity data (carcinogenicity, teratogenicity) is likely non-existent. The Precautionary Principle dictates we assume the compound is as toxic as the most potent member of its class until proven otherwise.
Storage & Stability Logistics
-
Temperature: Store lyophilized powder at -20°C.
-
Hygroscopicity: Macrolides are often hygroscopic. Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation, which causes hydrolysis and degradation of the lactone ring.
-
Light Sensitivity: Protect from light. Wrap vials in aluminum foil if the secondary container is transparent.
References
-
Isolation and Structure of Mathemycin B: Singh, S. K., et al. (2003). "Mathemycin B, a New Antifungal Macrolactone From Actinomycete Species HIL Y-8620959." The Journal of Antibiotics.
-
General Safe Handling of Hazardous Drugs (Applicable Surrogate Standard): National Institute for Occupational Safety and Health (NIOSH). "List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings."
-
Macrolide Toxicity Profile (Class Reference): LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
